molecular formula C9H11B B1582043 1-(2-Bromoethyl)-4-methylbenzene CAS No. 6529-51-7

1-(2-Bromoethyl)-4-methylbenzene

Cat. No.: B1582043
CAS No.: 6529-51-7
M. Wt: 199.09 g/mol
InChI Key: IAZCKSJRRRXZEY-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-methylbenzene is a useful research compound. Its molecular formula is C9H11Br and its molecular weight is 199.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZCKSJRRRXZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341156
Record name 4-Methylphenethyl bromide
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Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6529-51-7
Record name 4-Methylphenethyl bromide
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Record name 4-Methylphenethyl bromide
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethyl)-4-methylbenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(2-Bromoethyl)-4-methylbenzene, also known by synonyms such as 4-methylphenethyl bromide and p-(2-bromoethyl)toluene, is a substituted aromatic alkyl halide of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its molecular structure, featuring a p-substituted toluene ring connected to a primary bromoethyl group, provides a versatile scaffold for chemical modification. The CAS Registry Number for this compound is 6529-51-7 .[1][2][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development. It will detail the compound's physicochemical properties, outline a robust synthetic protocol, explore its chemical reactivity with mechanistic insight, discuss its applications as a key building block, and provide essential safety and handling information. The strategic importance of this molecule lies in its ability to introduce the 4-methylphenethyl moiety into larger, more complex structures, a common motif in pharmacologically active compounds.[4][5]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below. The compound presents as a liquid at room temperature.[1][6]

PropertyValueSource(s)
CAS Number 6529-51-7[1][2][3][6]
Molecular Formula C₉H₁₁Br[1][2][7][8]
Molecular Weight 199.09 g/mol [1][2][7][8]
Appearance Liquid[1]
Boiling Point 100-101 °C @ 9 mmHg[6][7]
Density 1.306 g/mL at 25 °C[6][7]
Refractive Index (n²⁰/D) 1.550[6][7]
Flash Point 110 °C (230 °F) - closed cup[6][7]
InChI Key IAZCKSJRRRXZEY-UHFFFAOYSA-N[2][6]

Synthesis and Reactivity

Synthetic Approach: Bromination of 2-(p-Tolyl)ethanol

The most direct and reliable method for synthesizing this compound is via the nucleophilic substitution of the corresponding primary alcohol, 2-(p-tolyl)ethanol (also known as 4-methylphenethyl alcohol).[4][9] Reagents like phosphorus tribromide (PBr₃) are exceptionally well-suited for this transformation.[2][10][11]

The rationale for choosing PBr₃ over other brominating agents, such as concentrated hydrobromic acid (HBr), is twofold. First, PBr₃ provides milder reaction conditions and avoids the strongly acidic environment of HBr, which can lead to side reactions. Second, and more importantly, the mechanism of action with PBr₃ on primary alcohols proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) pathway, which reliably prevents carbocation rearrangements that can occur under Sₙ1 conditions.[2][11] The alcohol's hydroxyl group is a poor leaving group, but its reaction with PBr₃ converts it into an excellent phosphite leaving group, facilitating a backside attack by the bromide ion.[12]

Workflow for Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Inert Atmosphere reagents Combine 2-(p-tolyl)ethanol & Pyridine in Dry Ether start->reagents 1 cool Cool Reaction Mixture to 0°C reagents->cool 2 add_pbr3 Slowly Add PBr₃ Dropwise cool->add_pbr3 3 react Stir at 0°C, then Warm to Room Temp add_pbr3->react 4 quench Quench with Ice-Water react->quench 5 extract Extract with Diethyl Ether quench->extract 6 wash Wash Organic Layer (NaHCO₃, Brine) extract->wash 7 dry Dry with MgSO₄ wash->dry 8 filter_conc Filter and Concentrate in vacuo dry->filter_conc 9 distill Purify by Vacuum Distillation filter_conc->distill 10 product Final Product: this compound distill->product 11

Caption: A typical experimental workflow for the synthesis of this compound.

Core Reactivity: Nucleophilic Substitution

The primary locus of reactivity for this compound is the electrophilic carbon atom bonded to the bromine. As a primary alkyl halide, it is an excellent substrate for Sₙ2 reactions.[1] In this mechanism, a nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack), leading to a concerted displacement of the bromide leaving group.[2]

This reactivity makes it a valuable electrophile for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, enabling the straightforward attachment of the 4-methylphenethyl group to a wide range of molecular scaffolds.

Mechanism of Sₙ2 Reaction

Caption: The concerted Sₙ2 mechanism for nucleophilic substitution on this compound.

Applications in Research and Drug Development

While organic synthesis is often a rate-limiting factor in drug discovery, the use of versatile building blocks like this compound can significantly accelerate the process.[13] This reagent is an ideal precursor for introducing the 4-methylphenethyl group, which can be a critical pharmacophore or a modifying group to optimize a lead compound's properties.

The value of this moiety in medicinal chemistry stems from several factors:

  • Lipophilicity Modulation : The tolyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Metabolic Stability : The ethyl linker and the methyl group can influence how a drug is metabolized, potentially blocking sites of oxidation and increasing the drug's half-life.

  • Scaffold for Further Functionalization : The aromatic ring can be further modified through electrophilic aromatic substitution if required in later synthetic steps.

Its application spans the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[14] For example, it can be reacted with amines, phenols, thiols, or carbanions to construct the core structures of diverse molecular classes, contributing to the development of novel therapeutics.[4][15]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards : The compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6] It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[6]

  • Handling : Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Handle under an inert atmosphere (e.g., nitrogen or argon) as it may be moisture-sensitive.[10]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[6][10]

  • First Aid :

    • Skin Contact : Immediately wash off with plenty of soap and water. Seek medical attention if irritation persists.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

Detailed Experimental Protocol

Synthesis of this compound from 2-(p-Tolyl)ethanol

This protocol describes a standard laboratory procedure for the conversion of a primary alcohol to the corresponding alkyl bromide using phosphorus tribromide.

Materials and Equipment:

  • 2-(p-Tolyl)ethanol (1.0 eq)

  • Phosphorus tribromide (PBr₃, 0.4 eq)

  • Anhydrous diethyl ether

  • Pyridine (optional, 0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup : Under an inert atmosphere (nitrogen or argon), charge a dry round-bottom flask equipped with a magnetic stir bar with 2-(p-tolyl)ethanol (1.0 eq) and anhydrous diethyl ether (approx. 5 mL per gram of alcohol). If desired, add a small amount of pyridine (0.1 eq) to scavenge the HBr byproduct.

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of PBr₃ : Slowly add phosphorus tribromide (0.4 eq) dropwise to the cooled solution via a dropping funnel over 20-30 minutes. An exothermic reaction may be observed; maintain the internal temperature below 10 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice or cold water.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

  • Washing : Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification : Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

References

  • Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. Available at: [Link]

  • PBr3 and SOCl2. Master Organic Chemistry. Available at: [Link]

  • PBr3 Reaction. BYJU'S. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. YouTube. Available at: [Link]

  • Can (2-Bromoethyl)Benzene Be Used In Pharmaceutical Manufacturing? BLOOM TECH. Available at: [Link]

  • What Happens When You Add PBr3 to an Alcohol? YouTube. Available at: [Link]

  • What happens when ethanol reacts withPBr3. EMBIBE. Available at: [Link]

  • What is the mechanism for ethanol reaction with PBr3? Quora. Available at: [Link]

  • What are common reactions involving (2-Bromoethyl)benzene? Knowledge - Bloom Tech. Available at: [Link]

  • Organic synthesis toward small-molecule probes and drugs. PMC - PubMed Central. Available at: [Link]

  • Organic synthesis provides opportunities to transform drug discovery. PubMed. Available at: [Link]

  • 4-Methylphenethyl bromide | C9H11Br | CID 570680. PubChem - NIH. Available at: [Link]

Sources

Physical and chemical properties of 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(2-Bromoethyl)-4-methylbenzene

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate. The document details its physical and chemical properties, spectroscopic profile, synthesis, and primary applications, particularly within the pharmaceutical and chemical research sectors. As a versatile bifunctional molecule, its utility stems from the reactivity of the bromoethyl group, which is amenable to nucleophilic substitution, and the influence of the tolyl moiety on the aromatic ring's chemistry. This guide is intended for researchers, chemists, and professionals in drug development who utilize halogenated aromatic compounds as foundational building blocks in multi-step synthesis.

Compound Identification and Nomenclature

Proper identification is critical for regulatory compliance and scientific accuracy. This compound is known by several synonyms, reflecting its structure as a toluene derivative.

  • IUPAC Name : this compound[1]

  • Common Synonyms : 4-Methylphenethyl bromide, p-(2-Bromoethyl)toluene, 4-(2-Bromoethyl)toluene[1][2][3]

  • CAS Number : 6529-51-7[1][3][4]

  • Molecular Formula : C₉H₁₁Br[1][2][3][5]

  • Molecular Weight : 199.09 g/mol [1][2][5]

  • InChI Key : IAZCKSJRRRXZEY-UHFFFAOYSA-N[1][3]

  • Canonical SMILES : CC1=CC=C(C=C1)CCBr[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[6] Its non-polar nature, conferred by the aromatic ring and alkyl chain, renders it relatively insoluble in water but highly soluble in common organic solvents such as ethers, halogenated hydrocarbons, and aromatic hydrocarbons.[6]

Table 1: Summary of Physical Properties

PropertyValueReference
Appearance Liquid[3]
Boiling Point 100-101 °C @ 9 mmHg[2]
Density 1.306 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.550[2]
Flash Point 230 °F (110 °C)[2]

Chemical Profile and Reactivity

The synthetic utility of this compound is rooted in the distinct reactivity of its two main structural components: the aliphatic bromoethyl chain and the activated aromatic ring.

Reactivity of the Bromoethyl Group

The primary site of reactivity is the carbon-bromine bond of the ethyl chain. Bromine is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows the compound to serve as a versatile electrophile for introducing the 4-methylphenethyl group into a wide array of molecules.[6][7] This reaction is a cornerstone of its application in building complex molecular frameworks.

Common nucleophilic substitution reactions include:

  • Alkylation : Reaction with carbanions, enolates, or organometallic reagents.

  • Amination : Reaction with ammonia or primary/secondary amines to form corresponding phenethylamines.

  • Etherification : Reaction with alkoxides or phenoxides.

  • Cyanation : Reaction with cyanide salts to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Nucleophilic_Substitution cluster_reaction Nucleophilic Substitution (SN2 Pathway) reagent This compound product Substituted Product (R-Nu) reagent->product Reaction with Nu⁻ nucleophile Nucleophile (Nu⁻) leaving_group Bromide Ion (Br⁻) product->leaving_group Byproduct

Caption: General workflow of a nucleophilic substitution reaction.

Reactivity of the Aromatic Ring

The methyl group attached to the benzene ring is an ortho-, para-directing activator for electrophilic aromatic substitution (EAS).[8] Because the para position is already occupied by the bromoethyl group, incoming electrophiles will primarily add to the two equivalent ortho positions (2 and 6 positions). The methyl group's electron-donating nature makes the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene.[8][9]

Synthesis and Purification Protocol

A standard laboratory-scale synthesis involves the bromination of the corresponding alcohol, 2-(4-methylphenyl)ethanol. The following protocol is adapted from a similar procedure for the synthesis of (2-bromoethyl)benzene.[10]

Principle

The hydroxyl group of 2-(4-methylphenyl)ethanol is protonated by a strong acid (e.g., H₂SO₄) to form a good leaving group (water). The bromide ion (from HBr) then displaces the water molecule via a nucleophilic substitution reaction.

Experimental Protocol
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.0 mole of 2-(4-methylphenyl)ethanol.

  • Acid Addition : Cool the flask in an ice bath and slowly add 0.5 moles of concentrated sulfuric acid with continuous stirring.

  • Bromination : Slowly add 1.25 moles of 48% hydrobromic acid to the cooled mixture.

  • Reflux : Remove the ice bath and heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, transfer the mixture to a separatory funnel. If a solid is present, add water to dissolve it. The organic layer containing the product will separate.

  • Purification :

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

  • Final Distillation : Purify the crude product by vacuum distillation to yield pure this compound.[10]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is essential. The following spectroscopic methods are standard for characterization.

Analytical_Workflow cluster_characterization Spectroscopic Analysis synthesis Synthesis purification Purification (Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Prep ir IR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry purification->ms Sample Prep confirmation Structure & Purity Confirmed nmr->confirmation ir->confirmation ms->confirmation

Caption: Standard workflow for synthesis and characterization.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is highly diagnostic. Expected signals include:

    • A singlet at ~2.3 ppm (3H) for the methyl (-CH₃) protons.

    • A triplet at ~3.1-3.3 ppm (2H) for the methylene group adjacent to the aromatic ring (-Ar-CH₂-).

    • A triplet at ~3.5-3.7 ppm (2H) for the methylene group attached to the bromine (-CH₂-Br).

    • A pair of doublets in the aromatic region (~7.1-7.3 ppm, 4H total) characteristic of a 1,4-disubstituted (para) benzene ring.

  • Infrared (IR) Spectroscopy : Key absorption bands would include:

    • ~3000-2850 cm⁻¹ for C-H stretching (aliphatic and aromatic).

    • ~1615 and ~1510 cm⁻¹ for C=C stretching of the aromatic ring.

    • ~600-500 cm⁻¹ for the C-Br stretching vibration.

  • Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. The molecular ion (M⁺) peak at m/z 198 and an M+2 peak at m/z 200 will have nearly equal intensities (approximately 1:1 ratio), confirming the presence of one bromine atom.[1]

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and materials science.[11][12] Its primary role is to introduce the 4-methylphenethyl scaffold into target molecules.

  • Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[7][13] Its structure is a precursor for certain classes of antidepressants, antihistamines, and beta-blockers.[7] The phenethyl moiety is a common pharmacophore in drugs targeting the central nervous system.[14]

  • Antimicrobial Agents : Research has shown its use in the synthesis of β-peptidomimetics, which are molecules that mimic natural peptides and can exhibit potent antimicrobial activity with high enzymatic stability.[11]

  • Structure-Activity Relationship (SAR) Studies : In drug discovery, chemists use this reagent to create libraries of analog compounds. By systematically modifying a lead molecule with the 4-methylphenethyl group, researchers can probe how this structural change affects the compound's biological activity and optimize its efficacy and safety profile.[7]

  • Materials Science : The compound is also used as a precursor for developing novel organic compounds and functional materials.[12]

Safety and Handling

As with many alkyl halides, this compound requires careful handling.

  • Hazards : It is harmful if swallowed and causes skin and serious eye irritation.[1][15] It may also cause respiratory irritation.

  • Handling : Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[16] Avoid inhalation of vapors and direct contact with skin and eyes.[16]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[15][17]

References

  • 1-(Bromomethyl)-2-ethyl-4-methylbenzene. (n.d.). PubChem. Retrieved from [Link]

  • 4-Methylphenethyl bromide. (n.d.). PubChem. Retrieved from [Link]

  • Benzene, 1-(2-bromoethyl)-4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzene, 1-(2-bromoethyl)-4-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzene, 1-(2-bromoethyl)-4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Exploring the Applications of (2-Bromoethyl)benzene in Pharmaceuticals and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Can (2-Bromoethyl)Benzene Be Used In Pharmaceutical Manufacturing? (2024). BLOOM TECH. Retrieved from [Link]

  • What Is (2-Bromoethyl)Benzene Used For In Industrial Applications? (2024). Knowledge. Retrieved from [Link]

  • Benzene, 1-bromo-4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzene, 1-(2-bromoethyl)-4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzene, 1-bromo-4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzene, 1-bromo-4-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1-(2-Bromoethyl)-4-nitrobenzene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Benzene, 1-(bromomethyl)-4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1-Bromo-4-ethyl-2-methylbenzene. (n.d.). PubChem. Retrieved from [Link]

  • 1-(2-Bromoethyl)-4-nitrobenzene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Cas 33458-08-1, Benzene, 1-(1,2-dibromoethyl). (n.d.). LookChem. Retrieved from [Link]

  • Preparation of (2-bromoethyl)benzene. (n.d.). PrepChem.com. Retrieved from [Link]

  • What Are The Physical And Chemical Properties Of Toluene? (2025). Chemistry For Everyone. Retrieved from [Link]

  • Process for producing 1-bromo-4-phenylbutane. (2000). Google Patents.
  • Toluene. (n.d.). PubChem. Retrieved from [Link]

  • Toluene Solvent Properties. (n.d.). Gaylord Chemical. Retrieved from [Link]

  • Toluene. (n.d.). Wikipedia. Retrieved from [Link]

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Spectroscopic Profile of 1-(2-Bromoethyl)-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-bromoethyl)-4-methylbenzene, a key intermediate in various organic syntheses. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide emphasizes the causal relationships between the molecular structure and its spectroscopic signatures, providing a framework for the empirical validation of this compound's identity and purity.

Introduction: Chemical Identity and Structural Framework

This compound, also known by its synonyms 4-methylphenethyl bromide and p-(2-bromoethyl)toluene, is an aromatic halide with the chemical formula C₉H₁₁Br.[1] Its molecular structure consists of a toluene core substituted with a 2-bromoethyl group at the para position. This arrangement of a flexible ethyl bromide side chain and a rigid aromatic ring gives rise to a distinct and predictable spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization in complex reaction mixtures.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 6529-51-7[1][2]
Molecular Formula C₉H₁₁Br[1]
Molecular Weight 199.09 g/mol [3]
InChI Key IAZCKSJRRRXZEY-UHFFFAOYSA-N[1]

The following sections will delve into the detailed analysis of the NMR, IR, and MS data, providing both the expected spectral features and the underlying chemical principles that govern them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the ethyl bridge protons, and the methyl group protons. The expected chemical shifts (δ) in a deuterated chloroform (CDCl₃) solvent are as follows:

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.10d, J ≈ 8 Hz2HAr-H (ortho to CH₃)These aromatic protons are shielded by the electron-donating methyl group, resulting in an upfield shift compared to unsubstituted benzene. The ortho coupling to the adjacent aromatic protons leads to a doublet.
~ 7.00d, J ≈ 8 Hz2HAr-H (meta to CH₃)These protons are also influenced by the methyl group and show a similar chemical shift and coupling pattern to the other aromatic protons in the para-substituted ring.
~ 3.55t, J ≈ 7 Hz2H-CH₂-BrThe methylene protons adjacent to the electronegative bromine atom are significantly deshielded, causing a downfield shift. The coupling to the adjacent methylene group results in a triplet.
~ 3.15t, J ≈ 7 Hz2HAr-CH₂-These benzylic protons are deshielded by the aromatic ring. They are coupled to the adjacent methylene group, resulting in a triplet.
~ 2.30s3HAr-CH₃The protons of the methyl group attached to the aromatic ring are in a relatively shielded environment and appear as a singlet due to the absence of adjacent protons.

Experimental Workflow for ¹H NMR Acquisition:

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)AssignmentRationale
~ 138C-Ar (quaternary, attached to CH₃)The presence of the electron-donating methyl group influences the chemical shift of this quaternary carbon.
~ 136C-Ar (quaternary, attached to CH₂CH₂Br)The attachment of the ethyl bromide group affects the electronic environment of this quaternary carbon.
~ 129CH-ArAromatic methine carbons.
~ 128CH-ArAromatic methine carbons.
~ 39Ar-CH₂-The benzylic carbon is deshielded by the aromatic ring.
~ 33-CH₂-BrThe carbon atom directly bonded to the electronegative bromine is significantly deshielded.
~ 21Ar-CH₃The aliphatic carbon of the methyl group is highly shielded.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound will exhibit absorptions corresponding to C-H stretching and bending, C=C stretching of the aromatic ring, and the C-Br stretching.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3100-3000MediumAromatic C-HStretching
2980-2850MediumAliphatic C-HStretching
1620-1580Medium-WeakAromatic C=CStretching
1520-1480MediumAromatic C=CStretching
~ 820Strongp-disubstituted benzene C-HOut-of-plane bending
650-550Medium-StrongC-BrStretching

The presence of a strong band around 820 cm⁻¹ is particularly diagnostic for a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature of bromine-containing compounds is the presence of two isotopic peaks for the molecular ion, M⁺ and (M+2)⁺, in an approximate 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zIon StructureFragmentation Pathway
198/200[C₉H₁₁Br]⁺Molecular ion (M⁺)
119[C₉H₁₁]⁺Loss of Br radical
105[C₈H₉]⁺Benzylic cleavage, loss of CH₂Br radical
91[C₇H₇]⁺Tropylium ion, a common fragment for toluene derivatives

Fragmentation Pathway Diagram:

G M [C₉H₁₁Br]⁺˙ (m/z 198/200) F1 [C₉H₁₁]⁺ (m/z 119) M->F1 - •Br F2 [C₈H₉]⁺ (m/z 105) M->F2 - •CH₂Br F3 [C₇H₇]⁺ (m/z 91) F2->F3 - CH₂

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a robust and self-validating system for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environments of the protons and carbons, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide serves as a foundational reference for scientists working with this versatile chemical intermediate.

References

  • PubChem. 4-Methylphenethyl bromide. [Link]

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An In-depth Technical Guide to 1-(2-Bromoethyl)-4-methylbenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

1-(2-Bromoethyl)-4-methylbenzene, also known by synonyms such as 4-Methylphenethyl bromide and p-(2-Bromoethyl)toluene, is an organobromine compound.[1][2] Its structure features a benzene ring substituted with a methyl group and a 2-bromoethyl group at the para position (positions 1 and 4, respectively).

The IUPAC name for this compound is This compound .[2] The presence of the bromoethyl group makes it a valuable intermediate for introducing the 4-methylphenethyl moiety into various molecular frameworks through nucleophilic substitution reactions.

Molecular Formula: C₉H₁₁Br[1][2][3][4]

Molecular Weight: 199.09 g/mol [1][2][3][4]

CAS Number: 6529-51-7[1][2]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Structure of this compound

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthesis.

PropertyValueSource
Appearance Liquid[1]
Boiling Point 100-101 °C at 9 mm Hg[3]
Density 1.306 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.550[3]
Solubility Insoluble in water, soluble in organic solvents.[5]

Synthesis and Reactivity

Synthesis:

A common laboratory-scale synthesis of similar bromoethylbenzene derivatives involves the reaction of the corresponding alcohol with a brominating agent. For instance, (2-bromoethyl)benzene can be prepared by treating 2-phenylethanol with hydrogen bromide in the presence of sulfuric acid.[6] This reaction proceeds via an SN2 mechanism where the hydroxyl group is protonated to form a good leaving group (water), which is then displaced by the bromide ion.

An alternative approach for related compounds is the anti-Markovnikov addition of hydrogen bromide to a styrene derivative, often initiated by peroxides or UV light.[7]

Synthesis_Pathway 4-Methylphenylethanol 4-Methylphenylethanol Protonated Alcohol Protonated Alcohol 4-Methylphenylethanol->Protonated Alcohol H₂SO₄ This compound This compound Protonated Alcohol->this compound HBr (SN2)

Caption: Simplified synthesis pathway.

Reactivity:

The primary site of reactivity in this compound is the carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for a wide range of substitution reactions to introduce various functional groups.

Common reactions include:

  • Nucleophilic Substitution: Reaction with nucleophiles such as amines, alkoxides, and cyanides to form new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, respectively. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[8]

  • Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds.

Applications in Research and Drug Development

This compound and its analogs are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry.[9][10] The phenethyl moiety is a common structural motif in a variety of biologically active compounds.

Role as a Pharmaceutical Intermediate:

This class of compounds serves as a crucial building block in the synthesis of various medicinal compounds.[9] The bromoethyl group provides a reactive handle for chemists to elaborate the molecular structure, which is a key strategy in the early stages of drug discovery and development.[10] By reacting it with different nucleophiles, a diverse library of compounds can be generated for biological screening.

For example, derivatives of (2-bromoethyl)benzene are used in the synthesis of certain antidepressants, antihistamines, and beta-blockers.[8] They are also employed in the production of antimicrobial agents and non-steroidal anti-inflammatory drugs (NSAIDs).[7][10] The ability to introduce the phenethyl group is often critical for achieving the desired pharmacological activity.

Safety, Handling, and Storage

Safety Precautions:

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It may also cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[11] In case of inadequate ventilation, wear respiratory protection.

  • Handling: Handle in a well-ventilated area or in a fume hood.[11][12] Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or mist.[11]

First Aid Measures:

  • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[13]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11][13]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] It is recommended to handle and store the contents under an inert atmosphere, such as nitrogen, as it may be moisture-sensitive.[12]

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol provides a general procedure for a nucleophilic substitution reaction using this compound as the substrate.

Objective: To synthesize 1-(2-azidoethyl)-4-methylbenzene.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-(2-azidoethyl)-4-methylbenzene.

Self-Validation: The success of the synthesis can be validated through spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm the presence of the azido group and the disappearance of the bromoethyl starting material.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its defined structure and predictable reactivity make it an essential tool for researchers and professionals in drug development and other areas of chemical science. A thorough understanding of its properties, synthesis, and safe handling is paramount to its effective and responsible use in the laboratory and in industrial applications.

References

  • 1-(Bromomethyl)-2-ethyl-4-methylbenzene | C10H13Br | CID 91883838. PubChem. Available at: [Link]

  • Material Safety Data Sheet. ABX GmbH. Available at: [Link]

  • 1-(2-Bromoethyl)-4-ethylbenzene | C10H13Br | CID 19813187. PubChem. Available at: [Link]

  • 1-(1-Bromoethyl)-4-methylbenzene | C9H11Br | CID 11030815. PubChem. Available at: [Link]

  • Exploring the Applications of (2-Bromoethyl)benzene in Pharmaceuticals and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • What Is (2-Bromoethyl)Benzene Used For In Industrial Applications?. Knowledge. Available at: [Link]

  • 4-Methylphenethyl bromide | C9H11Br | CID 570680. PubChem. Available at: [Link]

  • Benzene, 1-(2-bromoethyl)-4-nitro-. NIST WebBook. Available at: [Link]

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  • Can (2-Bromoethyl)Benzene Be Used In Pharmaceutical Manufacturing?. BLOOM TECH. Available at: [Link]

  • Preparation of (2-bromoethyl)benzene. PrepChem.com. Available at: [Link]

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A Comprehensive Technical Guide to the Safe Handling of 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for 1-(2-Bromoethyl)-4-methylbenzene (CAS No. 6529-51-7), a key reagent in various synthetic applications. As a Senior Application Scientist, the following content is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Compound Identification and Hazard Analysis

This compound, also known as 4-methylphenethyl bromide, is an aromatic hydrocarbon containing a bromine substituent.[1][2] Its molecular structure dictates its reactivity and toxicological profile. A thorough understanding of its properties is the foundation of safe handling.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for designing appropriate experimental and storage conditions.

PropertyValueSource
Molecular Formula C₉H₁₁Br[1][2][3]
Molecular Weight 199.09 g/mol [1][3]
Boiling Point 100-101 °C at 9 mm Hg[3]
Density 1.306 g/mL at 25 °C[3]
Flash Point 230 °F (110 °C)[3]
Refractive Index n20/D 1.550[3]
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[4] The primary hazards associated with this compound are summarized by the following GHS hazard statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1][5]

  • H319: Causes serious eye irritation. [5]

  • H335: May cause respiratory irritation. [1][5]

The following DOT script visualizes the logical relationship between the compound and its primary hazards.

Hazard_Identification This compound This compound Harmful if Swallowed (H302) Harmful if Swallowed (H302) This compound->Harmful if Swallowed (H302) Causes Skin Irritation (H315) Causes Skin Irritation (H315) This compound->Causes Skin Irritation (H315) Causes Serious Eye Irritation (H319) Causes Serious Eye Irritation (H319) This compound->Causes Serious Eye Irritation (H319) May Cause Respiratory Irritation (H335) May Cause Respiratory Irritation (H335) This compound->May Cause Respiratory Irritation (H335)

Caption: Primary Hazard Classifications for this compound.

Exposure Controls and Personal Protection

Given the identified hazards, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6][7][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[9]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for minimizing exposure. The following table outlines the required PPE for handling this chemical.

Protection TypeSpecific EquipmentStandard/SpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[10][11]ANSI Z87.1 or equivalent.[12]To protect against splashes and eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile rubber is a good option).[13] A lab coat or chemical-resistant suit.[9][12]Follow manufacturer's specifications for breakthrough time.To prevent skin contact and irritation.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if engineering controls are insufficient or during spill cleanup.Follow OSHA respirator regulations (29 CFR 1910.134).To prevent respiratory tract irritation.

The following DOT script illustrates the workflow for selecting and using PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment Protocol Assess Hazards Assess Hazards Select Appropriate PPE Select Appropriate PPE Assess Hazards->Select Appropriate PPE Based on SDS Inspect PPE Before Use Inspect PPE Before Use Select Appropriate PPE->Inspect PPE Before Use Don PPE Correctly Don PPE Correctly Inspect PPE Before Use->Don PPE Correctly Handle Chemical Handle Chemical Don PPE Correctly->Handle Chemical Doff and Dispose/Decontaminate PPE Doff and Dispose/Decontaminate PPE Handle Chemical->Doff and Dispose/Decontaminate PPE

Caption: Workflow for Personal Protective Equipment (PPE) Usage.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that a chemical fume hood is operational.[9]

  • Dispensing: Avoid breathing vapors or mist.[9] Dispense the liquid carefully to avoid splashing.

  • Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[6]

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[6][9] Decontaminate all work surfaces and equipment.

Storage Conditions
  • Container: Store in a tightly closed, suitable container.[6][14]

  • Environment: Keep the container in a dry, cool, and well-ventilated place.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.[16]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[15] If skin irritation persists, seek medical attention.[6]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7][16] If not breathing, give artificial respiration. If symptoms persist, call a physician.[17]

  • Ingestion: Do NOT induce vomiting.[7] Clean mouth with water and drink plenty of water afterward.[6] Call a physician or poison control center immediately.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading and entering drains.[4]

  • Absorb: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[8]

  • Collect: Collect the absorbed material and place it in a suitable, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

The following DOT script outlines the general emergency response workflow.

Emergency_Response cluster_emergency Emergency Response Workflow Incident Occurs Incident Occurs Assess Situation Assess Situation Incident Occurs->Assess Situation Initiate First Aid Initiate First Aid Assess Situation->Initiate First Aid Exposure Contain Spill Contain Spill Assess Situation->Contain Spill Spill Notify Supervisor/Emergency Services Notify Supervisor/Emergency Services Initiate First Aid->Notify Supervisor/Emergency Services Contain Spill->Notify Supervisor/Emergency Services Decontaminate and Report Decontaminate and Report Notify Supervisor/Emergency Services->Decontaminate and Report

Caption: General Emergency Response Workflow for Chemical Incidents.

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste.[6] Do not mix with other waste. Dispose of the container to a hazardous or special waste collection point.[6]

References

  • ABX GmbH. (2012, June 4). Material Safety Data Sheet. [Link]

  • PubChem. 4-Methylphenethyl bromide. National Institutes of Health. [Link]

  • Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. [Link]

  • Avocado Research Chemicals Ltd. (2025, September 15). SAFETY DATA SHEET: 1-(2-Bromoethyl)-4-nitrobenzene. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • University of Hawaii. UNIT 7: Personal Protective Equipment. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • PubChem. 1-(2-Bromoethyl)-4-ethylbenzene. National Institutes of Health. [Link]

  • Safety-Kleen. Personal Protective Equipment (PPE). [Link]

  • PubChem. 1-(1-Bromoethyl)-4-methylbenzene. National Institutes of Health. [Link]

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Whitepaper: 1-(2-Bromoethyl)-4-methylbenzene as a Strategic Synthetic Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the strategic use of versatile chemical building blocks is paramount for the efficient synthesis of novel bioactive compounds. 1-(2-Bromoethyl)-4-methylbenzene, also known as 4-methylphenethyl bromide, has emerged as a critical intermediate, providing a reliable scaffold for introducing the 4-methylphenethyl moiety into potential drug candidates. This technical guide explores the multifaceted applications of this compound in medicinal chemistry. We will dissect its core reactivity, focusing on its role as a potent alkylating agent in the synthesis of diverse molecular architectures. Furthermore, this paper provides detailed experimental protocols, mechanistic insights, and a case study illustrating its practical application in the synthesis of pharmacologically relevant structures, thereby offering researchers and drug development professionals a comprehensive resource for leveraging this valuable synthetic tool.

Introduction: this compound as a Strategic Building Block

The journey from a lead compound to a marketable drug is often a complex process of molecular optimization. The ability to systematically modify a chemical structure to enhance potency, selectivity, and pharmacokinetic properties is essential. This compound (CAS 6529-51-7) is a bifunctional organic compound that serves as an invaluable building block in this process.[1][2] Its structure consists of a toluene core functionalized with a 2-bromoethyl group, a feature that dictates its primary chemical utility.

Physicochemical Properties

The physical and chemical characteristics of a synthetic reagent are fundamental to its application. This compound is a liquid at room temperature with properties that make it suitable for a variety of reaction conditions.[1][3]

PropertyValueSource
CAS Number 6529-51-7
Molecular Formula C₉H₁₁Br[1]
Molecular Weight 199.09 g/mol [1][4]
Appearance Liquid[1]
Synonyms 4-Methylphenethyl bromide, 4-(2-Bromoethyl)toluene
Purity Typically ≥97%
Core Reactivity: The Bromoethyl Group

The synthetic utility of this compound is dominated by the reactivity of the primary alkyl bromide. The bromine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its application in medicinal chemistry, primarily through nucleophilic substitution reactions (typically SN2).[3] The stability of the benzene ring, coupled with the reactivity of the bromoethyl side chain, allows for selective functionalization, making it a key intermediate for building more complex molecules.[5]

The 4-Methylphenethyl Moiety in Drug Design

The substructure that this compound installs—the 4-methylphenethyl group—is of significant interest in medicinal chemistry. This moiety can be considered a "privileged fragment," a recurring structural motif found in a range of bioactive compounds.[6]

  • Modulation of Lipophilicity : The aromatic ring and alkyl chain contribute to the lipophilicity of a molecule, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The addition of the 4-methylphenethyl group can be a strategic tool to fine-tune the overall lipophilicity of a drug candidate to optimize its pharmacokinetic properties.

  • Van der Waals Interactions : The tolyl group can engage in favorable van der Waals and π-π stacking interactions within protein binding pockets, enhancing the affinity of a ligand for its biological target.

  • Scaffold Hopping and Analogue Generation : As a versatile building block, it allows chemists to rapidly generate a library of analogues by reacting it with various nucleophiles (amines, phenols, thiols, etc.), which is a cornerstone of structure-activity relationship (SAR) studies.[7]

Key Synthetic Applications in Medicinal Chemistry

The primary application of this compound is as an alkylating agent. It provides a straightforward method for covalently linking the 4-methylphenethyl group to a wide array of nucleophilic functional groups commonly found in bioactive molecules.

Nucleophilic Alkylation: A Versatile Workflow

The general workflow involves the reaction of this compound with a nucleophile (Nu-H), typically in the presence of a non-nucleophilic base. The base deprotonates the nucleophile, increasing its reactivity towards the electrophilic carbon of the bromoethyl group.

G cluster_start Starting Materials cluster_conditions Reaction Conditions Reagent This compound (Alkylating Agent) Reaction Sɴ2 Reaction (Alkylation) Reagent->Reaction Nucleophile Nucleophile (R-NH₂, R-OH, etc.) Nucleophile->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Activates Nucleophile Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction Reaction Medium Product Functionalized Molecule (Target Compound) Reaction->Product Byproduct Salt Byproduct (e.g., KBr) Reaction->Byproduct

Caption: General workflow for nucleophilic alkylation.

N-Alkylation for Synthesizing Bioactive Amines

One of the most common applications is the N-alkylation of primary and secondary amines. This reaction is fundamental to the synthesis of numerous classes of drugs, including antihistamines, antipsychotics, and receptor modulators. The resulting tertiary amines often exhibit desirable pharmacological properties and improved bioavailability.

O-Alkylation for Ether Linkages

The reaction with alcohols or phenols (O-alkylation) yields ethers. Aryl ethers, in particular, are prevalent in many drug molecules. This synthetic route provides access to compounds where the 4-methylphenethyl group is linked to another molecular scaffold via a stable ether bond, often influencing the compound's conformation and binding capabilities.

Experimental Protocols & Methodologies

To ensure scientific integrity, a protocol must be robust and reproducible. The following is a representative, self-validating protocol for the N-alkylation of a secondary amine.

Detailed Protocol: Synthesis of a Tertiary Amine via N-Alkylation

Objective: To synthesize N-benzyl-N-(4-methylphenethyl)amine from benzylamine (as a representative primary amine).

Reaction: C₆H₅CH₂NH₂ + CH₃C₆H₄CH₂CH₂Br → C₆H₅CH₂(NH)CH₂CH₂C₆H₄CH₃ → (secondary amine intermediate) This protocol will focus on the mono-alkylation product, though poly-alkylation is a known potential side reaction in Friedel-Crafts chemistry.[8]

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild, non-nucleophilic base ideal for deprotonating the amine without competing in the substitution reaction.

  • Addition of Reagents: Add anhydrous acetonitrile to the flask, followed by benzylamine (1.1 eq). Stir the suspension for 10 minutes at room temperature.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the organic reagents while not interfering with the SN2 mechanism. Using a slight excess of the amine can help drive the reaction to completion.

  • Initiation of Reaction: Add this compound (1.0 eq) dropwise to the stirring suspension.

    • Causality: Dropwise addition helps to control any potential exotherm from the reaction.

  • Reaction Progression: Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

    • Causality: Heating provides the necessary activation energy for the reaction. TLC is a crucial step for validation, confirming the consumption of the limiting reagent and formation of a new, less polar product.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Causality: This removes the inorganic base and excess salts.

  • Extraction and Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to remove bulk water). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Causality: This liquid-liquid extraction is a standard, self-validating method to purify the crude product from water-soluble byproducts.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine.

    • Causality: Chromatography provides the final, high-purity compound, separating it from unreacted starting materials and any side products.

Case Study in Drug Discovery: Synthesis of Tolpropamine Analogs

Tolpropamine is an antihistamine and antipruritic agent.[9] Its structure is N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine.[10] While not a direct product of a simple alkylation with this compound, the synthesis of a structurally related analog can be readily envisioned using this building block, demonstrating its utility in generating novel chemical entities for screening.

The following pathway illustrates a hypothetical synthesis of a Tolpropamine analog where the propyl chain is replaced by an ethyl chain, a common strategy in medicinal chemistry to explore SAR.

Caption: Hypothetical synthesis of a Tolpropamine analog.

This example highlights how this compound can be used to rapidly access novel chemical structures based on known pharmacophores, accelerating the drug discovery process.[11]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular design and synthesis in medicinal chemistry. Its predictable reactivity, coupled with the desirable properties of the 4-methylphenethyl moiety, makes it an indispensable building block for the creation of new therapeutic agents. The straightforward alkylation chemistry it enables allows for the efficient and systematic modification of lead compounds, directly impacting the pace and success of drug discovery programs. As synthetic methodologies continue to advance, particularly in areas like late-stage functionalization and automated synthesis, the utility of well-defined, reliable building blocks like this compound will only continue to grow, solidifying its role in the development of future medicines.[12]

References

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An In-Depth Technical Guide to the Solubility of 1-(2-Bromoethyl)-4-methylbenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Bromoethyl)-4-methylbenzene, a key intermediate in pharmaceutical and chemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide leverages fundamental principles of organic chemistry to predict and explain its solubility behavior in a wide range of common organic solvents. We delve into the molecular-level interactions that govern the dissolution process, offering a framework for solvent selection in synthesis, purification, and formulation. Furthermore, this guide presents a detailed, best-practice protocol for the experimental determination of solubility using the isothermal shake-flask method, empowering researchers to generate precise quantitative data.

Introduction: The Physicochemical Landscape of this compound

This compound, also known as p-tolylethyl bromide, is an aromatic haloalkane with the chemical formula C₉H₁₁Br. Its molecular structure is foundational to understanding its solubility profile.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Central benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Double bonds in the ring C1 -- C2 [label=""]; C3 -- C4 [label=""]; C5 -- C6 [label=""];

// Single bonds in the ring C2 -- C3 [label=""]; C4 -- C5 [label=""]; C6 -- C1 [label=""];

// Methyl group at para position C_Me [pos="0,-2!", label="CH₃"]; C4 -- C_Me;

// Bromoethyl group at position 1 C_Et1 [pos="2,0.5!", label="CH₂"]; C6 -- C_Et1; C_Et2 [pos="3,0.5!", label="CH₂Br"]; C_Et1 -- C_Et2; } Caption: Molecular Structure of this compound.

Key structural features influencing solubility include:

  • Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

  • Alkyl Chain (-CH₂CH₂-): This is a nonpolar component that contributes to the overall lipophilicity of the molecule.

  • Bromo Group (-Br): The bromine atom introduces a degree of polarity due to the electronegativity difference between carbon and bromine, creating a C-Br dipole. However, this polarity is localized and does not render the entire molecule polar.

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group that enhances the lipophilicity of the aromatic ring.

The physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁Br[1]
Molecular Weight 199.09 g/mol [1]
Appearance Liquid[2]
Density 1.306 g/mL at 25 °C[3]
Boiling Point 100-101 °C at 9 mm Hg[3]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Haloalkanes, such as the topic compound, generally dissolve well in organic solvents because the energy required to break the intermolecular forces within the solute and the solvent is compensated by the energy released when new solute-solvent interactions are formed.[2][5][6]

The primary intermolecular forces at play for this compound are:

  • Van der Waals Forces (London Dispersion Forces): These are the predominant forces due to the large, nonpolar aromatic ring and alkyl chain.

  • Dipole-Dipole Interactions: A minor contribution from the polar C-Br bond.

The compound lacks the ability to act as a hydrogen bond donor and is a very weak hydrogen bond acceptor.

Predicted Solubility in Common Organic Solvents

Based on the principles outlined above, we can predict the solubility of this compound in various classes of organic solvents. The following table provides a qualitative assessment.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Solubility Behavior
Nonpolar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHigh The nonpolar nature of these solvents closely matches the large nonpolar portion of this compound, leading to strong van der Waals interactions.
Aromatic Hydrocarbons Toluene, Benzene, XyleneVery High In addition to van der Waals forces, π-π stacking interactions between the aromatic rings of the solute and solvent enhance solubility.
Chlorinated Solvents Dichloromethane, Chloroform, Carbon TetrachlorideVery High These solvents are relatively nonpolar to moderately polar and can effectively solvate the entire molecule. The polarity of the C-Cl bonds can interact favorably with the C-Br dipole.
Ethers Diethyl ether, Tetrahydrofuran (THF)High Ethers have a moderate polarity and can engage in dipole-dipole interactions with the C-Br bond, while their alkyl groups interact well with the nonpolar parts of the solute.
Esters Ethyl acetateHigh Similar to ethers, the polarity of the ester group allows for dipole-dipole interactions, and the overall molecule has significant nonpolar character.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to High Ketones are more polar than esters and ethers. While they can solvate the polar C-Br bond, the strong dipole-dipole interactions between ketone molecules themselves may slightly hinder the dissolution of the largely nonpolar solute.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrileModerate to Low These solvents are highly polar. The significant energy required to overcome the strong dipole-dipole interactions between the solvent molecules is not fully compensated by the interactions with the largely nonpolar solute.
Polar Protic Solvents Methanol, Ethanol, WaterLow to Insoluble These solvents are characterized by strong hydrogen bonding networks. The energy required to disrupt these networks is substantial, and this compound cannot form hydrogen bonds to a significant extent, making it energetically unfavorable to dissolve. It is expected to be practically insoluble in water.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is highly recommended.[7] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Preparation of Materials"]; B [label="Addition of Excess Solute to Solvent"]; C [label="Equilibration in Shaker Bath"]; D [label="Phase Separation (Centrifugation/Filtration)"]; E [label="Sample Dilution"]; F [label="Quantitative Analysis (e.g., HPLC, GC, UV-Vis)"]; G [label="Data Calculation and Reporting"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Constant temperature shaker bath

  • Centrifuge or syringe filters (0.22 µm, solvent-compatible)

  • Analytical instrument (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

4.2. Step-by-Step Procedure

  • Preparation: Add a precisely known volume of the chosen organic solvent (e.g., 5.00 mL) to several scintillation vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved liquid solute at the end of the experiment is crucial to ensure a saturated solution.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solute to settle. To separate the saturated solution from the excess solute, either centrifuge the vials at a high speed or carefully draw the supernatant through a syringe filter. This step must be performed quickly to avoid temperature fluctuations.

  • Dilution: Accurately pipette a known volume of the clear, saturated solution into a volumetric flask and dilute with the same solvent to a concentration within the linear range of the analytical instrument.

  • Analysis: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration from analysis) × (Dilution factor)

4.3. Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results:

  • Multiple Replicates: Perform the experiment in triplicate for each solvent.

  • Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Purity of Materials: Use high-purity solute and analytical grade solvents to avoid interferences.

  • Instrument Calibration: Ensure the analytical instrument is properly calibrated with a standard curve of this compound.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound in common organic solvents. The predicted high solubility in nonpolar and moderately polar solvents such as hydrocarbons, aromatic solvents, chlorinated solvents, and ethers is a direct consequence of its molecular structure. Conversely, its insolubility in highly polar, protic solvents like water is also expected. For researchers requiring precise quantitative data for applications in drug development and chemical synthesis, the detailed experimental protocol offers a reliable and validated methodology.

References

  • Vertex AI Search. (2026). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (2026). Experiment: Solubility of Organic & Inorganic Compounds.
  • Doubtnut. (n.d.). Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? Retrieved from [Link]

  • Vedantu. (n.d.). Give reasons AHaloalkanes easily dissolve in organic class 11 chemistry CBSE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylphenethyl bromide. Retrieved from [Link]

  • YouTube. (2021, March 24). Solubility Tests for Organic Compounds. Retrieved from [Link]

  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents? Retrieved from [Link]

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Methodological & Application

Suzuki coupling reactions with 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki Coupling Reactions with 1-(2-Bromoethyl)-4-methylbenzene

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] While traditionally applied to the coupling of sp2-hybridized carbons (aryl and vinyl halides), recent advancements have expanded its scope to include more challenging sp3-hybridized alkyl halides.[3][4] This guide provides a detailed examination of the Suzuki coupling reaction using this compound, a primary alkyl bromide. We will explore the critical mechanistic challenges, particularly the competition with β-hydride elimination, and present optimized protocols and troubleshooting strategies tailored for researchers in synthetic chemistry and drug development.

Mechanistic Insights: The Challenge of sp3-Hybridized Centers

The generally accepted mechanism for the Suzuki reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] However, when using alkyl halides with β-hydrogens, such as this compound, the reaction landscape becomes more complex.

  • Oxidative Addition: The reaction initiates with the oxidative addition of the alkyl bromide to a palladium(0) complex. This step is often the rate-limiting step for alkyl halides and requires highly active, electron-rich catalyst systems to proceed efficiently.

  • Transmetalation: The organopalladium(II) intermediate then reacts with an activated boronic acid species (a boronate complex formed with a base) to exchange the halide for the organic group from the boron reagent.[6]

  • Reductive Elimination vs. β-Hydride Elimination: This is the critical branching point. The desired pathway is reductive elimination, where the two coupled organic fragments are expelled from the palladium center to form the final product, regenerating the palladium(0) catalyst. However, alkylpalladium(II) intermediates containing β-hydrogens are highly susceptible to an undesired side reaction: β-hydride elimination .[3] This process forms an alkene byproduct (4-methylstyrene in this case) and a palladium hydride species, which can lead to catalyst deactivation or further side reactions like protodeboronation of the boronic acid.[3]

The success of the Suzuki coupling with substrates like this compound hinges on promoting the rate of reductive elimination over β-hydride elimination.

Suzuki_Cycle Figure 1. Suzuki Catalytic Cycle for Alkyl Halides cluster_0 Catalytic Cycle pd0 Pd(0)L_n pdiih R_alkyl-Pd(II)L_n-X pd0->pdiih Oxidative Addition (R_alkyl-X) pdiir R_alkyl-Pd(II)L_n-R_aryl pdiih->pdiir Transmetalation (Base, R_aryl-B(OR)2) pdiir->pd0 product R_alkyl-R_aryl pdiir->product Reductive Elimination (Desired Pathway) beta_hydride Alkene + HPdL_n X pdiir->beta_hydride β-Hydride Elimination (Side Reaction) boronate R_aryl-B(OR)3^-

Caption: Figure 1. The desired catalytic cycle and the competing β-hydride elimination pathway.

Key Parameters for Optimizing C(sp3)-C(sp2) Couplings

To favor the desired cross-coupling product, careful selection of the catalyst, base, and solvent is paramount.

Catalyst and Ligand Selection

Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for coupling alkyl bromides. The key is to use ligands that accelerate the rate-limiting oxidative addition and the final reductive elimination step.[5]

  • Bulky, Electron-Rich Phosphines: Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are highly effective.[6] Their large cone angles and strong electron-donating ability stabilize the palladium center and promote the necessary reaction steps.

  • Buchwald Ligands: Specialized biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed for high catalytic activity in challenging cross-coupling reactions and are excellent candidates.[2][7]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable and active palladium complexes, often showing high efficacy in C(sp³)-C(sp²) couplings.[6]

Ligand TypeExamplesKey Advantages
Bulky Alkylphosphines PCy₃, P(t-Bu)₃High electron density, promotes oxidative addition.
Buchwald Ligands XPhos, SPhos, RuPhosHigh activity, stability, and broad substrate scope.
NHC Ligands IPr, IMesStrong σ-donors, form robust and highly active catalysts.
Caption: Table 1. Recommended ligand classes for coupling alkyl bromides.
Base and Solvent System

The base activates the organoboron reagent to facilitate transmetalation.[1][6] The choice of base can significantly influence reaction outcomes.

  • Bases: Strong, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are common choices. Stronger bases like potassium tert-butoxide (KOt-Bu) can also be effective, particularly with less reactive partners.[8]

  • Solvents: Anhydrous, polar aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are excellent choices that effectively solubilize the reaction components.[9] The use of some water can sometimes be beneficial, but for sensitive substrates, anhydrous conditions are recommended to minimize protodeboronation.[9]

Detailed Laboratory Protocol

This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents

ReagentCAS NumberM.W.Typical AmountMoles (equiv)
This compound6529-54-0199.09199 mg1.0 mmol (1.0)
Arylboronic AcidVariesVaries1.2 - 1.5 mmol1.2 - 1.5
Pd₂(dba)₃51364-51-3915.7218.3 mg0.02 mmol (2 mol%)
XPhos (Ligand)564483-18-7476.6621.5 mg0.045 mmol (4.5 mol%)
Potassium Phosphate (K₃PO₄)7778-53-2212.27637 mg3.0 mmol (3.0)
Anhydrous Dioxane123-91-188.115 mL-

Safety Precautions:

  • Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood.

  • Anhydrous solvents are flammable. Work away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow

Workflow start Start: Prepare Reaction Vessel reagents Add Solids: 1. This compound 2. Arylboronic Acid 3. K3PO4 start->reagents catalyst Add Catalyst System: 1. Pd2(dba)3 2. XPhos reagents->catalyst purge Seal, Evacuate, and Backfill with Inert Gas (Ar/N2) catalyst->purge solvent Add Anhydrous Solvent (e.g., Dioxane) via Syringe purge->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) with Stirring solvent->reaction monitor Monitor Progress via TLC or LC-MS reaction->monitor workup Cool, Quench, and Perform Aqueous Workup monitor->workup purify Purify by Column Chromatography workup->purify analyze Characterize Final Product (NMR, MS) purify->analyze end End analyze->end

Caption: Figure 2. Step-by-step experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst Addition: In the fume hood, add the palladium precursor (Pd₂(dba)₃, 2 mol %) and the phosphine ligand (XPhos, 4.5 mol %).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous dioxane (5 mL) via a dry syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting and Side Reactions

Even with an optimized protocol, challenges can arise. Identifying the cause is key to resolving the issue.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents/solvent.1. Ensure a rigorously inert atmosphere.2. Increase reaction temperature in 10 °C increments.3. Use freshly purified solvents and high-purity reagents.
β-Hydride Elimination Product Observed 1. Ligand is not bulky/electron-rich enough.2. Reaction temperature is too high.1. Switch to a bulkier ligand (e.g., P(t-Bu)₃ or a different Buchwald ligand).2. Attempt the reaction at a lower temperature for a longer duration.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Pd(II) species in the initial catalyst mixture.1. Thoroughly degas the reaction mixture and solvent.2. Use a high-quality Pd(0) source like Pd₂(dba)₃.
Protodeboronation of Boronic Acid 1. Presence of excess water.2. Base is too weak or reaction time too long.1. Use anhydrous solvent and base.2. Use a stronger base (e.g., K₃PO₄) and monitor the reaction to avoid excessive heating times.
Caption: Table 2. A guide to troubleshooting common issues in the reaction.

Conclusion

The Suzuki cross-coupling of this compound is a powerful transformation for constructing C(sp³)-C(sp²) bonds, providing access to a wide range of valuable molecular architectures. Success in this challenging coupling relies on a fundamental understanding of the competing β-hydride elimination pathway and the rational selection of highly active catalyst systems composed of electron-rich, bulky ligands. By following the detailed protocols and troubleshooting advice presented in this guide, researchers can effectively mitigate side reactions and achieve high yields of the desired cross-coupled products.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00512a049]
  • Bedford, R. B. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2004-829121]
  • Li, Y., & El-Sayed, M. A. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [URL: https://pubs.acs.org/doi/abs/10.1021/ol006471i]
  • Mohammad-Salim, E., et al. (2020). Palladium catalyzed ligand-free Suzuki cross-coupling reaction. ResearchGate. [URL: https://www.researchgate.net/publication/343465819_Palladium_catalyzed_ligand-free_Suzuki_cross-coupling_reaction]
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja992130h]
  • Malik, I., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. [URL: https://www.mdpi.com/1420-3049/25/5/1199]
  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.edu/groups/Suzuki.pdf]
  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Malik, I., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. ResearchGate. [URL: https://www.researchgate.net/publication/340051641_Recent_Advances_in_Metal-Catalyzed_Alkyl-Boron_Csp3-Csp2_Suzuki-Miyaura_Cross-Couplings]
  • Zhou, J., & Fu, G. C. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. ResearchGate. [URL: https://www.researchgate.net/publication/8551717_Suzuki_Cross-Couplings_of_Unactivated_Secondary_Alkyl_Bromides_and_Iodides]
  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [URL: https://www.researchgate.
  • CymitQuimica. Benzene, 1-(1-bromoethyl)-4-methyl-. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/24344-85-2]
  • CymitQuimica. This compound. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/6529-54-0]
  • ChemicalBook. 1-(2-BROMO-ETHYL)-4-METHYL-BENZENE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8240405.htm]
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. commonorganicchemistry.com. [URL: https://commonorganicchemistry.com/Rxn_Pages/Suzuki_Reaction/Suzuki_Reaction.htm]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [URL: https://www.yonedalabs.com/suzukipractical]
  • J Michelle Leslie. (2021). Suzuki Reaction example 3. YouTube. [URL: https://www.youtube.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [URL: https://macmillan.princeton.edu/wp-content/uploads/2018/01/B-Alkyl-Suzuki-Couplings.pdf]
  • Qureshi, Z. S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03725a]
  • Qureshi, Z. S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11399881/]
  • Thomas, A. A., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7728341/]
  • ChemicalBook. 1-(2-BROMO-ETHYL)-4-METHYL-BENZENE Chemical Properties. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8240405.htm]
  • PubChem. 1-(2-Bromoethyl)-4-methoxybenzene. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/84427]

Sources

Application Notes & Protocols: Nucleophilic Substitution Reactions Using 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 1-(2-Bromoethyl)-4-methylbenzene

This compound is a valuable electrophilic building block in organic synthesis. Its structure, featuring a primary alkyl bromide separated from a toluene moiety by a methylene group, dictates its reactivity. Unlike benzylic halides, where the halogen is directly attached to a carbon adjacent to the aromatic ring, the bromine atom in this substrate is on a primary, sp³-hybridized carbon two atoms away. This structural nuance is critical: it sterically disfavors an Sₙ1 pathway due to the high energy of the resulting primary carbocation and strongly promotes the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2]

This guide provides an in-depth exploration of the Sₙ2 reactivity of this compound. We will dissect the mechanistic underpinnings and provide detailed, field-proven protocols for its reaction with various nucleophiles to synthesize valuable ethers, amines, thioethers, and azides. The focus is on the causality behind experimental design—explaining not just what to do, but why specific reagents, solvents, and conditions are chosen to achieve optimal outcomes.

Part 1: The Sₙ2 Mechanism in Focus

The workhorse reaction for this compound is the Sₙ2 pathway. This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1]

Key Mechanistic Features:

  • Bimolecular Rate-Determining Step: The reaction rate depends on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[3][4]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group. This minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's HOMO and the C-Br bond's LUMO.[1][5]

  • Pentavalent Transition State: A transient, high-energy state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.[4]

  • Solvent Effects: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetone are ideal. They solvate the counter-ion (e.g., Na⁺) of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.[4][6]

Experimental_Workflow start Start setup Reaction Setup (Inert atmosphere, add reagents & solvent) start->setup reaction Reaction (Heating/Stirring, TLC Monitoring) setup->reaction workup Work-up (Quench, Extraction, Washing) reaction->workup dry Drying & Concentration (Anhydrous salt, Rotary Evaporation) workup->dry purify Purification (Column Chromatography / Distillation) dry->purify characterize Characterization (NMR, IR, MS) purify->characterize end_node End characterize->end_node

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Application Note & Protocol: Strategic N-Alkylation of Amines with 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylation

The formation of carbon-nitrogen (C-N) bonds via N-alkylation is a cornerstone of modern organic synthesis, with profound implications in the development of pharmaceuticals, agrochemicals, and functional materials. The reaction of an amine with an alkyl halide, a classic example of nucleophilic aliphatic substitution, provides a direct route to construct more complex amine scaffolds.[1] This guide focuses on the alkylation of primary and secondary amines using 1-(2-bromoethyl)-4-methylbenzene, a versatile electrophile that introduces the valuable p-tolyl ethyl moiety. The resulting products, N-substituted 2-(p-tolyl)ethanamines, are precursors to a wide range of biologically active molecules.

However, the apparent simplicity of this transformation belies a significant synthetic challenge: the potential for overalkylation.[2][3] The amine product of the initial alkylation is often more nucleophilic than the starting material, leading to a cascade of reactions that can yield a mixture of secondary, tertiary, and even quaternary ammonium salts.[2][3] This document provides a comprehensive protocol grounded in mechanistic principles to afford researchers precise control over this crucial reaction, ensuring high yields and predictable outcomes.

Mechanistic Rationale and Causality of Protocol Design

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This concerted step results in the formation of a new C-N bond and the displacement of the bromide leaving group.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Assemble dry glassware under N₂ atmosphere. B 2. Add amine (1.2 eq), K₂CO₃ (2.5 eq), and anhydrous DMF. A->B C 3. Stir mixture for 15 min. B->C D 4. Add this compound (1.0 eq) dropwise. C->D E 5. Stir at room temp (or heat) Monitor by TLC/LC-MS. D->E F 6. Quench with water. Extract with EtOAc (3x). E->F G 7. Combine organic layers. Wash with brine. F->G H 8. Dry over Na₂SO₄, filter, and concentrate. G->H I 9. Purify crude product via flash column chromatography. H->I J 10. Characterize pure product (NMR, MS). I->J

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Application Notes & Protocols: The Strategic Use of 1-(2-Bromoethyl)-4-methylbenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 1-(2-Bromoethyl)-4-methylbenzene as a versatile building block in the synthesis of pharmaceutical intermediates. We will delve into the chemical properties and reactivity of this reagent, highlighting its utility in introducing the p-tolyl ethyl moiety into target molecules. A detailed, field-proven protocol for the N-alkylation of secondary amines using this compound is presented, with a specific focus on the synthesis of a key precursor for antihistaminic compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Role of this compound in Medicinal Chemistry

This compound is an aromatic organic compound characterized by a benzene ring substituted with a bromoethyl group and a para-methyl group.[1] This unique structure confers a dual reactivity that makes it a valuable intermediate in organic synthesis. The presence of the bromoethyl group provides a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of the 4-methylphenethyl group into a variety of molecular scaffolds.[1] This moiety is a key structural feature in a range of biologically active compounds, including antihistamines and other CNS-acting agents.[2][3]

The methyl group on the benzene ring enhances the electron density of the aromatic system, which can influence the compound's reactivity and the properties of the final pharmaceutical ingredient.[1] The strategic incorporation of this building block allows for the systematic modification of lead compounds in drug discovery, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic profiles.

Core Application: Synthesis of Tertiary Amines as Pharmaceutical Intermediates

A primary application of this compound in pharmaceutical synthesis is the alkylation of primary and secondary amines to form substituted phenethylamines. These structures are central to many pharmaceutical compounds. For instance, the antihistamine Tolpropamine contains an N,N-dimethyl-3-(p-tolyl)propan-1-amine backbone, which can be retrosynthetically derived from this compound.[3][4]

The following section provides a detailed protocol for a representative synthesis of N,N-dimethyl-2-(4-methylphenyl)ethan-1-amine, a key intermediate for Tolpropamine and its analogs. This reaction proceeds via a standard SN2 mechanism, where the nucleophilic amine displaces the bromide leaving group.

Visualization of the Synthetic Workflow

The synthesis of N,N-dimethyl-2-(4-methylphenyl)ethan-1-amine from this compound is a straightforward and efficient process. The overall workflow is depicted in the diagram below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1_Bromoethyl_4_methylbenzene This compound Alkylation N-Alkylation 1_Bromoethyl_4_methylbenzene->Alkylation Dimethylamine Dimethylamine Dimethylamine->Alkylation Intermediate N,N-dimethyl-2-(4-methylphenyl)ethan-1-amine Alkylation->Intermediate Base, Solvent

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Step-by-step procedure for the synthesis of a specific target molecule using 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of a Substituted Phenethylamine Derivative

Introduction

Substituted phenethylamines represent a broad class of compounds with significant applications in medicinal chemistry and pharmacology due to their diverse biological activities. The introduction of various substituents on the phenyl ring, the ethylamine side chain, or the amino group can profoundly influence their interaction with biological targets. This guide provides a detailed, step-by-step protocol for the synthesis of a specific secondary amine, N-benzyl-2-(p-tolyl)ethanamine, from 1-(2-bromoethyl)-4-methylbenzene. This synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, a fundamental transformation in organic chemistry.

The causality behind this experimental design lies in the inherent reactivity of the starting materials. This compound possesses a primary alkyl halide, which is an excellent substrate for SN2 reactions due to minimal steric hindrance at the electrophilic carbon. Benzylamine, a primary amine, acts as a potent nucleophile, readily attacking the electrophilic carbon and displacing the bromide leaving group. To favor the desired mono-alkylation product and minimize the potential for over-alkylation (the formation of a tertiary amine), an excess of the nucleophile, benzylamine, is employed. This statistical advantage ensures that the alkyl halide is more likely to encounter a molecule of benzylamine than the secondary amine product.

Reaction Scheme

Caption: Synthesis of N-Benzyl-2-(p-tolyl)ethanamine.

Materials and Methods

Reagents and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
This compoundC₉H₁₁Br199.091.00 g5.021.0
BenzylamineC₇H₉N107.151.61 g (1.64 mL)15.03.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.39 g10.02.0
Acetonitrile (CH₃CN)CH₃CN41.0520 mL--
Diethyl ether(C₂H₅)₂O74.12As needed--
Saturated aq. NaHCO₃NaHCO₃84.01As needed--
Brine (Saturated aq. NaCl)NaCl58.44As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Silica Gel (230-400 mesh)SiO₂60.08As needed--
Hexanes/Ethyl Acetate--As needed--

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates.

Experimental Protocol

Reaction Setup
  • To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.00 g, 5.02 mmol).

  • Add acetonitrile (20 mL) to dissolve the starting material.

  • To this solution, add benzylamine (1.64 mL, 15.0 mmol, 3.0 eq.) and potassium carbonate (1.39 g, 10.0 mmol, 2.0 eq.). The use of a base like potassium carbonate is crucial to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.[1]

  • Equip the flask with a reflux condenser.

Reaction Execution
  • Heat the reaction mixture to a gentle reflux (approximately 82 °C for acetonitrile) using a heating mantle.

  • Allow the reaction to proceed for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

Work-up and Isolation
  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in diethyl ether (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic byproducts.

  • Wash the organic layer with brine (30 mL) to remove any residual water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

Purification
  • Purify the crude product by flash column chromatography on silica gel.[2]

  • Prepare the column using a slurry of silica gel in hexanes.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate). The polarity of the eluent is gradually increased to first elute any non-polar impurities, followed by the desired product.

  • Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield N-benzyl-2-(p-tolyl)ethanamine as a pure oil.

Characterization of the Target Molecule

The identity and purity of the synthesized N-benzyl-2-(p-tolyl)ethanamine can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃):

    • δ 7.35-7.20 (m, 5H, Ar-H of benzyl group)

    • δ 7.10 (d, J = 8.0 Hz, 2H, Ar-H of tolyl group)

    • δ 7.05 (d, J = 8.0 Hz, 2H, Ar-H of tolyl group)

    • δ 3.80 (s, 2H, -CH₂-Ph)

    • δ 2.90 (t, J = 7.0 Hz, 2H, -CH₂-CH₂-N)

    • δ 2.80 (t, J = 7.0 Hz, 2H, -CH₂-CH₂-N)

    • δ 2.30 (s, 3H, Ar-CH₃)

    • δ 1.60 (br s, 1H, -NH)

  • ¹³C NMR (CDCl₃):

    • δ 140.0 (Ar-C)

    • δ 136.5 (Ar-C)

    • δ 135.5 (Ar-C)

    • δ 129.2 (Ar-CH)

    • δ 128.8 (Ar-CH)

    • δ 128.4 (Ar-CH)

    • δ 128.2 (Ar-CH)

    • δ 126.9 (Ar-CH)

    • δ 54.0 (-CH₂-Ph)

    • δ 51.0 (-CH₂-N)

    • δ 36.0 (-CH₂-Ar)

    • δ 21.0 (Ar-CH₃)

Mechanistic Insights

The synthesis of N-benzyl-2-(p-tolyl)ethanamine proceeds through a classical SN2 (Bimolecular Nucleophilic Substitution) mechanism.

SN2_Mechanism S N 2 Reaction Mechanism Reactants Benzylamine (Nucleophile) + this compound (Electrophile) TransitionState Transition State [Partial C-N bond formation Partial C-Br bond breaking] Reactants->TransitionState Backside attack Products N-Benzyl-2-(p-tolyl)ethanamine + Bromide ion TransitionState->Products Inversion of configuration (not at a stereocenter here) Protonation Benzylamine + HBr → Benzylammonium bromide Products->Protonation Side Reaction (minimized by excess amine and base) Base K₂CO₃ Neutralization K₂CO₃ + 2 HBr → 2 KBr + H₂O + CO₂ Base->Neutralization Acid-Base Reaction

Caption: SN2 mechanism and the role of the base.

In this concerted, one-step mechanism, the lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbon atom bonded to the bromine. This "backside attack" occurs simultaneously with the departure of the bromide ion, which is a good leaving group. The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group. The presence of a non-nucleophilic base, potassium carbonate, is essential to neutralize the HBr byproduct, preventing the protonation of the benzylamine nucleophile and thus ensuring the progression of the reaction.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of N-benzyl-2-(p-tolyl)ethanamine from this compound. By following this step-by-step guide, researchers can reliably synthesize this substituted phenethylamine derivative. The inclusion of mechanistic insights and the rationale behind the experimental choices aims to provide a deeper understanding of the chemical transformation. The provided spectroscopic data serves as a benchmark for the successful synthesis and purification of the target molecule, ensuring the scientific integrity of the experimental outcome.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. (2013). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. Retrieved from [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 1-(2-bromoethyl)-4-methylbenzene, a versatile substrate in organic synthesis. As a primary alkyl bromide, this compound presents unique challenges and opportunities in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the development of pharmaceuticals, agrochemicals, and functional materials. This document outlines the mechanistic underpinnings, practical considerations, and step-by-step protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to facilitate successful experimental design and execution.

Introduction: The Significance of Palladium-Catalyzed Cross-Coupling with Alkyl Halides

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] These reactions provide a powerful and versatile methodology for the construction of C-C and C-heteroatom bonds. While initially focused on aryl and vinyl halides, significant progress has been made in extending this chemistry to include alkyl halides.[3] The use of saturated alkyl halides, such as this compound, as electrophilic partners opens avenues to novel molecular architectures.

The primary challenge in cross-coupling reactions with alkyl halides containing β-hydrogens is the potential for β-hydride elimination, a common side reaction that leads to the formation of alkenes.[4] Overcoming this hurdle requires careful selection of the catalyst system, including the palladium precursor and, crucially, the supporting ligand. The choice of base and solvent also plays a pivotal role in achieving high yields and selectivity.

This guide will delve into the practical application of several prominent palladium-catalyzed cross-coupling reactions using this compound as a model substrate.

Mechanistic Overview: The Palladium Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for most palladium-catalyzed cross-couplings involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[5][6][7]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (R'-M) PdII->Transmetalation R'-M PdII_R_R R-Pd(II)-R'(L_n) Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 regenerates catalyst Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) intermediate.[1][7] This is often the rate-determining step.

  • Transmetalation: In reactions like the Suzuki-Miyaura coupling, an organometallic nucleophile (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide.[1][7] This step typically requires activation by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki-Miyaura Coupling: Formation of C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[1][6][7][8] Recent advancements have extended its scope to include unactivated alkyl bromides.[8]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: For the coupling of alkyl bromides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step and prevent β-hydride elimination.[4] Ligands such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) have proven effective.[4]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9] Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and yield.[9]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often employed to dissolve both the organic and inorganic reagents.[1][5]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 1-phenyl-2-(p-tolyl)ethane via the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 199 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 11.2 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, PCy₃, and K₃PO₄.

  • Add phenylboronic acid and this compound.

  • Add toluene and water via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Palladium Precursor Pd(OAc)₂A common and relatively stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.
Ligand PCy₃A bulky, electron-rich trialkylphosphine that facilitates oxidative addition and suppresses β-hydride elimination.[4]
Base K₃PO₄A strong inorganic base effective in activating the boronic acid for transmetalation.[9]
Solvent System Toluene/H₂OA biphasic system that dissolves both organic substrates and the inorganic base.[1]
Temperature 80-100 °CProvides the necessary thermal energy to overcome the activation barrier for oxidative addition of the alkyl bromide.

Heck Reaction: Vinylation of an Alkyl Halide

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] While traditionally used with aryl and vinyl halides, modifications have allowed for the inclusion of some alkyl halides.

Heck_Reaction_Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification Setup Combine Alkyl Halide, Alkene, Pd Catalyst, Ligand, and Base in Solvent Heating Heat under Inert Atmosphere (e.g., 100-120 °C) Setup->Heating Workup Quench Reaction, Extract with Organic Solvent Heating->Workup Purification Column Chromatography Workup->Purification

Caption: A simplified workflow for a typical Heck reaction.

Experimental Protocol: Heck Reaction

Objective: To synthesize 1-(4-methylphenyl)-3-phenylprop-1-ene by coupling this compound with styrene.

Materials:

  • This compound (1.0 mmol, 199 mg)

  • Styrene (1.5 mmol, 156 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Tri-o-tolylphosphine (P(o-tol)₃, 0.1 mmol, 30.4 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 202 mg)

  • Acetonitrile (5 mL)

Procedure:

  • In a sealed tube, combine this compound, styrene, Pd(OAc)₂, P(o-tol)₃, and triethylamine in acetonitrile.

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Seal the tube and heat the reaction at 100 °C for 24 hours.

  • After cooling, filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Sonogashira Coupling: Alkynylation of an Alkyl Halide

The Sonogashira coupling is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts.[10][11] Its application to alkyl halides is less common but achievable under specific conditions.

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 1-(4-methylphenyl)-4-phenylbut-1-yne from this compound and phenylacetylene.

Materials:

  • This compound (1.0 mmol, 199 mg)

  • Phenylacetylene (1.2 mmol, 122 mg)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI, 0.06 mmol, 11.4 mg)

  • Diisopropylethylamine (DIPEA, 2.5 mmol, 323 mg)

  • THF (5 mL)

Procedure:

  • To a Schlenk flask, add Pd(PPh₃)₂Cl₂, CuI, and this compound.

  • Evacuate and backfill with argon three times.

  • Add THF, phenylacetylene, and DIPEA via syringe.

  • Stir the reaction mixture at 60-70 °C for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction, dilute with ether, and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination: Formation of C(sp³)–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl or alkyl halides.[12][13] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[12] For alkyl bromides, the choice of a bulky, electron-rich phosphine ligand is critical to achieving high yields.[14][15][16]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-benzyl-2-(p-tolyl)ethan-1-amine from this compound and benzylamine.

Materials:

  • This compound (1.0 mmol, 199 mg)

  • Benzylamine (1.2 mmol, 129 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add toluene, followed by this compound and benzylamine.

  • Seal the vial and stir the mixture at 80-100 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

ParameterConditionRationale
Palladium Precursor Pd₂(dba)₃A common Pd(0) source.
Ligand XPhosA bulky, electron-rich biarylphosphine ligand that is highly effective for C-N bond formation.[17]
Base NaOtBuA strong, non-nucleophilic base that facilitates the deprotonation of the amine.[13]
Solvent TolueneAn aprotic solvent suitable for this reaction.
Temperature 80-100 °CPromotes the reaction while minimizing decomposition.

Troubleshooting and Optimization

  • Low Yields:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen and moisture. Degas solvents and use an inert atmosphere.

    • Inefficient Ligand: Screen different bulky, electron-rich phosphine ligands.

    • Incorrect Base: The choice of base is critical. For Suzuki couplings, try different carbonates or phosphates. For Buchwald-Hartwig aminations, consider other alkoxides or silylamides.

  • Side Reactions:

    • β-Hydride Elimination: This is a major competing pathway for alkyl halides. Employing bulkier ligands and lower reaction temperatures can sometimes mitigate this issue.

    • Homocoupling: In Suzuki reactions, this can occur with the boronic acid. Using a slight excess of the boronic acid and ensuring efficient transmetalation can help.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a versatile platform for the synthesis of a wide array of complex organic molecules. Success in these transformations hinges on a rational approach to the selection of the catalyst system, base, and reaction conditions. The protocols provided in this guide serve as a robust starting point for researchers to explore and expand upon the synthetic utility of this valuable building block. Careful optimization and a thorough understanding of the underlying reaction mechanisms will enable the efficient construction of novel C-C and C-N bonds, furthering advancements in medicinal chemistry and materials science.

References

  • Peacock, D.M., Roos, C.B., & Hartwig, J.F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Hartwig Group. (n.d.). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2007). PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE: (13-CHLOROTRIDECYLOXY)TRIETHYLSILANE. Organic Syntheses. [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Peacock, D.M., Roos, C.B., & Hartwig, J.F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Pendidikan Kimia. [Link]

  • Shang, R., & Fu, Y. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. [Link]

  • Wang, Z., et al. (2022). Asymmetric Sonogashira C(sp3)–C(sp) bond coupling enabled by a copper(i) complex of a new guanidine-hybrid ligand. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Chemeurope.com. (n.d.). Buchwald-Hartwig reaction. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Total Organic Chemistry. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

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Application Notes and Protocols for Friedel-Crafts Alkylation Utilizing 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the strategic use of 1-(2-bromoethyl)-4-methylbenzene as an alkylating agent in Friedel-Crafts reactions. This document is tailored for researchers, scientists, and professionals in drug development and synthetic organic chemistry. We will explore both intermolecular and intramolecular pathways, offering insights into reaction mechanisms, practical execution, and troubleshooting. The protocols are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Friedel-Crafts Alkylation

The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery by Charles Friedel and James Crafts in 1877, facilitates the formation of carbon-carbon bonds to aromatic rings.[1][2] This powerful transformation is integral to the synthesis of a vast array of compounds, from commodity chemicals to complex pharmaceutical intermediates.[3] The use of functionalized alkylating agents like this compound opens up avenues for constructing intricate molecular architectures. This specific reagent is of particular interest due to its dual reactivity profile, capable of participating in both intermolecular alkylations of a separate aromatic substrate and intramolecular cyclization to form a tetralin framework, a privileged scaffold in medicinal chemistry.[4]

This guide will delve into the nuances of employing a primary benzylic halide in Friedel-Crafts alkylation, a class of reagents often associated with challenges such as carbocation rearrangements.[5][6] We will dissect the mechanistic dichotomy of intermolecular versus intramolecular pathways and provide robust protocols to selectively favor the desired transformation.

Mechanistic Considerations: A Tale of Two Pathways

The reactivity of this compound in the presence of a Lewis acid and an aromatic substrate is a fascinating case study in competing reaction pathways. The outcome is highly dependent on the reaction conditions and the nature of the aromatic nucleophile.

The Intermolecular Route: Alkylating an Aromatic Substrate

In the presence of an external aromatic compound (e.g., benzene or toluene), this compound can act as a classical alkylating agent. The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the bromine atom. This polarization, or in some cases, outright cleavage of the carbon-bromine bond, generates a highly electrophilic primary carbocation-like species.[3]

It is crucial to recognize that primary carbocations are inherently unstable and prone to rearrangement.[7] In this specific case, a 1,2-hydride shift is not possible. However, the electrophilic species will be readily attacked by the electron-rich aromatic ring of the substrate to form a new C-C bond.

The Intramolecular Route: Cyclization to a Tetralin Derivative

If an external aromatic substrate is absent, or if reaction conditions are optimized for cyclization, this compound can undergo an intramolecular Friedel-Crafts alkylation.[8] The tethered p-methylphenyl group acts as the nucleophile, attacking the electrophilic carbon center generated at the ethyl bromide moiety. This cyclization predominantly forms a stable six-membered ring, yielding 6-methyl-1,2,3,4-tetrahydronaphthalene.[9] Intramolecular reactions are often favored due to the proximity of the reacting centers.[8]

Visualizing the Reaction Pathways

reaction_pathways start This compound + Lewis Acid inter Intermolecular Alkylation (with external arene) start->inter Excess Arene intra Intramolecular Cyclization start->intra High Dilution product_inter Diarylalkane Product inter->product_inter product_intra 6-Methyl-1,2,3,4-tetrahydronaphthalene intra->product_intra

Caption: Competing intermolecular and intramolecular Friedel-Crafts alkylation pathways.

Experimental Protocols

Safety Precautions: Friedel-Crafts reactions often involve highly corrosive and water-sensitive reagents such as aluminum chloride.[10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Glassware must be rigorously dried to prevent quenching of the Lewis acid.[11]

Protocol for Intermolecular Alkylation of Benzene

This protocol details the alkylation of benzene with this compound to synthesize 1-methyl-4-(2-phenylethyl)benzene.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Benzene (large excess, serves as both reactant and solvent)

  • Dichloromethane (CH₂Cl₂) (optional, as a co-solvent)

  • Ice

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred benzene. The addition can be exothermic.

  • Substrate Addition: In the addition funnel, dissolve this compound in a small amount of anhydrous benzene. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by 1 M HCl. This will hydrolyze the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure 1-methyl-4-(2-phenylethyl)benzene.

Protocol for Intramolecular Cyclization

This protocol outlines the synthesis of 6-methyl-1,2,3,4-tetrahydronaphthalene via intramolecular Friedel-Crafts alkylation.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)

  • Ice

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Same as for the intermolecular protocol.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane. Cool to 0 °C in an ice bath. Add anhydrous aluminum chloride portion-wise.

  • Substrate Addition: Dissolve this compound in anhydrous dichloromethane and add it dropwise to the stirred suspension of AlCl₃ over a period of 1-2 hours. The slow addition under dilute conditions is crucial to favor the intramolecular pathway.

  • Reaction: After the addition, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Workup and Purification: Follow the same workup, extraction, drying, concentration, and purification steps as described in the intermolecular protocol to isolate 6-methyl-1,2,3,4-tetrahydronaphthalene.

Visualizing the Experimental Workflow

workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Isolation prep_reagents Prepare Anhydrous Reagents and Solvents setup_glassware Flame-Dry and Assemble Glassware Under Inert Gas prep_reagents->setup_glassware add_lewis_acid Add Lewis Acid (AlCl₃) to Solvent at 0°C setup_glassware->add_lewis_acid add_substrate Slowly Add This compound add_lewis_acid->add_substrate react Stir at Room Temperature (Monitor by TLC) add_substrate->react quench Quench with Ice and HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash with HCl, NaHCO₃, and Brine extract->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify final_product final_product purify->final_product Characterize Final Product (NMR, IR, MS)

Caption: A generalized experimental workflow for Friedel-Crafts alkylation.

Troubleshooting and Data Interpretation

Observation Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst (hydrolyzed AlCl₃).Ensure all reagents and glassware are scrupulously dry. Use a fresh bottle of anhydrous AlCl₃.
Deactivated aromatic substrate.The reaction is less efficient with strongly deactivated rings.[2] Consider using a more reactive substrate or a more potent Lewis acid.
Insufficient reaction time or temperature.Increase reaction time and/or gently heat the reaction mixture. Monitor progress by TLC.
Formation of Multiple Products (Polyalkylation) The alkylated product is more reactive than the starting material.[12]In intermolecular reactions, use a large excess of the aromatic substrate to increase the probability of it being alkylated over the product.
Formation of Isomeric Products Carbocation rearrangement.While less likely with this specific primary halide, if side products suggest rearrangement, consider Friedel-Crafts acylation followed by reduction to obtain the desired linear alkyl chain.[7]
Intramolecular vs. Intermolecular Product Mixture Reaction concentration is too high for cyclization.For intramolecular reactions, use high dilution conditions and slow addition of the substrate to favor the intramolecular pathway.
Dark, Tarry Reaction Mixture Polymerization or decomposition of starting materials/products.Run the reaction at a lower temperature. Use a milder Lewis acid, such as FeCl₃ or InCl₃.[13][14]

Conclusion

This compound is a versatile alkylating agent for Friedel-Crafts reactions, offering access to both diarylalkanes and tetralin derivatives. A thorough understanding of the competing intermolecular and intramolecular pathways, coupled with careful control of reaction conditions, is paramount for achieving the desired synthetic outcome. The protocols and insights provided herein serve as a robust foundation for the successful application of this reagent in complex organic synthesis and drug discovery endeavors.

References

  • Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). National Institutes of Health (NIH). [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel-Crafts Alkylation. Chemistry Steps. [Link]

  • Synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene. PrepChem.com. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Efficacy of Intramolecular Friedel-Crafts reaction on =o, c=o bonds of ring structures? Chemistry Stack Exchange. [Link]

  • Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Royal Society of Chemistry. [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. [Link]

  • Friedel-Crafts Alkylation. Beyond Benign. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. [Link]

  • 2-Phenylethyl bromide. Wikipedia. [Link]

  • 1-(Bromomethyl)-2-ethyl-4-methylbenzene. PubChem. [Link]

  • Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. National Institutes of Health (NIH). [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • INTRAMOLECULAR FREIDEL CRAFT ALKYLATION. YouTube. [Link]

  • Haworth synthesis. Wikipedia. [Link]

  • What is the role of anhydrous aluminum chloride in a friedel craft reaction?. Quora. [Link]

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[8]annulen-7-ols. National Institutes of Health (NIH). [Link]

  • Benzene, 1-(2-bromoethyl)-4-nitro-. NIST WebBook. [Link]

  • Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. International Union of Crystallography. [Link]

  • 1-(2-Bromoethyl)-4-ethylbenzene. PubChem. [Link]

  • Naphthalene, 1,2,3,4-tetrahydro-6-methyl-. NIST WebBook. [Link]

  • 6-Methyl-1,2,3,4-tetrahydronaphthalene. LookChem. [Link]

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Application Notes & Protocols for Scaled Reactions Involving 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of chemical reactions involving 1-(2-Bromoethyl)-4-methylbenzene at scale. Moving from bench-top synthesis to pilot or manufacturing scale introduces significant challenges in terms of safety, heat management, mass transfer, and process control. These notes offer detailed protocols for two common and synthetically valuable transformations—a nucleophilic substitution (SN2) reaction and a Grignard reagent formation—highlighting the critical parameters and rationale behind each step to ensure a safe, efficient, and reproducible scale-up.

Introduction: The Synthetic Utility and Scale-Up Challenges of a Versatile Building Block

This compound, also known as 4-methylphenethyl bromide, is a valuable aromatic building block in organic synthesis. Its structure incorporates a reactive primary alkyl bromide, making it an excellent substrate for a variety of transformations, particularly nucleophilic substitutions and the formation of organometallic reagents. The presence of the tolyl group allows for the introduction of a substituted aromatic moiety into target molecules, a common feature in many pharmaceutical agents and advanced materials.

While small-scale laboratory syntheses with this reagent are straightforward, scaling these processes requires meticulous planning. The primary challenges include:

  • Safety and Handling: Alkyl bromides can be irritants and lachrymators, requiring robust engineering controls and personal protective equipment.[1][2]

  • Exothermicity: Many reactions, especially Grignard formations, are highly exothermic. Heat must be dissipated efficiently to prevent runaway reactions.

  • Reagent Addition: The rate of reagent addition becomes a critical parameter to control reaction temperature and minimize side-product formation.

  • Work-up and Purification: Handling large volumes of solvents and reaction mixtures necessitates specialized equipment and optimized purification strategies like distillation or large-scale chromatography.[3]

This guide provides field-proven insights and detailed protocols to navigate these challenges effectively.

Foundational Safety and Handling Protocols

Safe handling is the most critical aspect of any scaled chemical process. This compound and its related compounds are classified as hazardous.[1][2] Adherence to the following protocols is mandatory.

2.1 Personal Protective Equipment (PPE) and Engineering Controls

  • PPE: Always wear appropriate personal protective equipment, including chemical-resistant gloves (nitrile or neoprene), long-sleeved lab coats, and ANSI-rated safety goggles or a full-face shield.[4][5]

  • Engineering Controls: All operations must be conducted in a well-ventilated area. For kilogram-scale reactions, a walk-in fume hood or a dedicated, ventilated enclosure is required. Ensure that safety showers and eyewash stations are readily accessible.[2][4]

2.2 Chemical Hazard and First Aid Summary

The primary hazards associated with this compound include skin and eye irritation, and it is harmful if swallowed.[1]

Hazard TypeDescription & PrecautionFirst Aid Measures
Eye Contact Causes serious eye irritation; lachrymator.[1]Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][6]
Skin Contact May cause skin irritation.Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][6]
Ingestion Harmful if swallowed.[2]Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Inhalation May cause respiratory irritation.Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5]

Protocol 1: Scaled Nucleophilic Substitution (SN2) — Synthesis of 1-(2-Azidoethyl)-4-methylbenzene

This protocol details the SN2 reaction of this compound with sodium azide. The primary alkyl bromide structure is ideal for this mechanism, leading to a clean inversion of stereochemistry (though not relevant at this achiral center) and high yields. The resulting organic azide is a versatile intermediate for subsequent reactions like click chemistry, reductions to amines, or Staudinger reactions.

3.1 Rationale for Experimental Choices

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves sodium azide and promotes the SN2 pathway by solvating the cation (Na+) while leaving the azide anion (N3-) highly nucleophilic.

  • Temperature: A moderately elevated temperature (60-70 °C) increases the reaction rate to a practical level without promoting significant elimination (E2) side reactions.

  • Stoichiometry: A slight excess of sodium azide (1.1 to 1.2 equivalents) is used to ensure the complete consumption of the starting alkyl bromide, driving the reaction to completion.

3.2 Materials and Equipment

Reagent/MaterialMolar Mass ( g/mol )Quantity (1 mol scale)Notes
This compound199.09199.1 g (1.0 mol)Starting Material
Sodium Azide (NaN3)65.0171.5 g (1.1 mol)Highly Toxic! Handle with extreme care.
Dimethylformamide (DMF)-1.0 LAnhydrous grade recommended
Diethyl Ether-2.0 LFor extraction
Saturated NaCl Solution (Brine)-1.0 LFor washing
Deionized Water-2.0 LFor work-up
Anhydrous Magnesium Sulfate-50 gDrying agent
  • Equipment: 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, reflux condenser with a nitrogen inlet, and an addition funnel.

3.3 Step-by-Step Protocol

  • Reactor Setup: Assemble the jacketed reactor system. Ensure all glassware is dry. Purge the entire system with dry nitrogen for 20-30 minutes.

  • Reagent Charging: Under a positive nitrogen atmosphere, charge the reactor with sodium azide (71.5 g) followed by anhydrous DMF (1.0 L).

  • Heating: Begin stirring and heat the mixture to 60 °C using the circulating bath connected to the reactor jacket.

  • Substrate Addition: Once the temperature is stable, add this compound (199.1 g) dropwise via the addition funnel over a period of 45-60 minutes. Monitor the internal temperature to ensure it does not rise more than 5-7 °C during the addition.

  • Reaction Monitoring: Maintain the reaction temperature at 65 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) every hour. (Typical mobile phase for TLC: 9:1 Hexane/Ethyl Acetate). The reaction is typically complete in 3-5 hours.

  • Cooling and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Very slowly and carefully pour the reaction mixture into a separate vessel containing 2.0 L of cold deionized water with vigorous stirring.

  • Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the aqueous phase with diethyl ether (3 x 700 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 500 mL) followed by saturated brine (1 x 500 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 1-(2-azidoethyl)-4-methylbenzene, as a pale yellow oil. Further purification is typically not required for most applications.

3.4 Workflow Visualization

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation p1 Assemble & Purge 5L Jacketed Reactor r1 Charge NaN3 & DMF p1->r1 N2 Atmosphere r2 Heat to 60°C r1->r2 r3 Add Substrate (this compound) r2->r3 Controlled Addition r4 Maintain at 65°C Monitor by TLC/GC r3->r4 w1 Cool to RT r4->w1 Reaction Complete w2 Quench in Water w1->w2 w3 Extract with Diethyl Ether (3x) w2->w3 w4 Wash with H2O and Brine w3->w4 w5 Dry (MgSO4) & Concentrate w4->w5 w6 Obtain Product: 1-(2-Azidoethyl)-4-methylbenzene w5->w6

Workflow for the scaled synthesis of 1-(2-Azidoethyl)-4-methylbenzene.

Protocol 2: Scaled Grignard Reaction — Synthesis of 1-(4-Methylphenyl)-3-phenylpropan-1-ol

This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with benzaldehyde. Grignard reactions are notoriously sensitive to water and air, and their initiation can be challenging at scale. Furthermore, the reaction is highly exothermic.

4.1 Rationale for Experimental Choices

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its etheric oxygen atoms coordinate with the magnesium, stabilizing the Grignard reagent, and its higher boiling point (compared to diethyl ether) provides a wider and safer operating temperature range.

  • Magnesium Activation: The magnesium turnings are treated with a small crystal of iodine. The iodine chemically cleans the passivating magnesium oxide layer from the metal surface, exposing fresh magnesium to initiate the reaction.

  • Controlled Addition: The alkyl bromide is added slowly to the magnesium suspension. This is the most critical step for thermal management. A rapid addition can lead to an uncontrollable exotherm.

  • Side Reaction Mitigation: The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl bromide.[7] Slow addition of the alkyl bromide and maintaining a low concentration of it in the reactor minimizes this side product. A continuous process can further improve selectivity on an industrial scale.[7]

4.2 Materials and Equipment

Reagent/MaterialMolar Mass ( g/mol )Quantity (0.5 mol scale)Notes
Magnesium Turnings24.3113.4 g (0.55 mol)
Iodine253.81~50 mg (1 crystal)Activator
This compound199.0999.5 g (0.5 mol)Must be anhydrous
Benzaldehyde106.1250.4 g (0.475 mol)Freshly distilled
Tetrahydrofuran (THF)-1.2 LAnhydrous, inhibitor-free
Saturated NH4Cl Solution-500 mLFor quenching
Diethyl Ether-1.0 LFor extraction
Anhydrous Sodium Sulfate-50 gDrying agent
  • Equipment: 5 L jacketed glass reactor (thoroughly oven-dried), mechanical overhead stirrer, temperature probe, reflux condenser with nitrogen inlet, and a pressure-equalizing addition funnel.

4.3 Step-by-Step Protocol

  • Reactor Preparation: All glassware must be dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.

  • Magnesium Activation: Place the magnesium turnings (13.4 g) and a single crystal of iodine in the cooled reactor. Gently heat the flask with a heat gun under a nitrogen stream until purple iodine vapors are observed and then fade; this indicates the surface has been activated. Allow the flask to cool.

  • Initiation: Add 150 mL of anhydrous THF to the magnesium. In the addition funnel, prepare a solution of this compound (99.5 g) in 500 mL of anhydrous THF. Add ~10% of this solution to the magnesium suspension.

  • Monitoring Initiation: The reaction mixture should become warm and slightly cloudy within a few minutes. A sustained exotherm (temperature rise) is the key indicator of initiation. If it does not start, gentle warming with a water bath may be required.[8]

  • Controlled Addition: Once the reaction is initiated and refluxing gently, begin the dropwise addition of the remaining alkyl bromide solution at a rate that maintains a steady, controllable reflux. Use the reactor's cooling jacket (set to 15-20 °C) to manage the exotherm. This addition should take approximately 90-120 minutes.

  • Completion of Formation: After the addition is complete, stir the grey-black mixture for an additional 60 minutes to ensure all the magnesium has reacted.

  • Reaction with Electrophile: Cool the Grignard solution to 0 °C using the jacketed cryostat. Prepare a solution of freshly distilled benzaldehyde (50.4 g) in 150 mL of anhydrous THF. Add this solution dropwise to the cold Grignard reagent over 45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Quenching: After the addition is complete, let the reaction stir at 0 °C for another 30 minutes. Then, quench the reaction by slowly adding 500 mL of cold, saturated aqueous ammonium chloride solution. This must be done carefully as it is exothermic.

  • Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 500 mL). Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield the desired alcohol.

4.4 Grignard Reaction Pathway Visualization

Grignard_Pathway cluster_formation Grignard Formation (Exothermic) cluster_reaction Nucleophilic Addition A Ar-CH2CH2-Br (Substrate) C Ar-CH2CH2-MgBr (Grignard Reagent) A->C + Mg(0) B Mg(0) / THF + I2 (activator) D Ph-CHO (Benzaldehyde) C->D Reacts with E Intermediate Alkoxide D->E + Grignard F Ar-CH2CH2-CH(OH)-Ph (Final Product) E->F Aqueous Workup (H3O+)

Key stages in the Grignard synthesis protocol.

References

  • Kappe, C. O., & Dallinger, D. (2018). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: 1-(2-Bromoethyl)-4-nitrobenzene. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). Question about Grignard reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-2-ethyl-4-methylbenzene. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1-(2-Bromoethyl)-4-methylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromoethyl)-4-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic transformation. The conversion of 2-(4-methylphenyl)ethanol to its corresponding bromide is a foundational step in many multi-step syntheses, but it is often plagued by issues of low yield and challenging side reactions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, high-yield protocol. Our approach is grounded in mechanistic principles to empower you to not only solve current issues but also to proactively design more robust experiments in the future.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction yield is disappointingly low, and analysis (TLC, GC-MS) shows a significant amount of unreacted 2-(4-methylphenyl)ethanol. What are the likely causes?

Answer: Recovering starting material is a common issue that typically points to one of three areas: reagent activity, stoichiometry, or reaction conditions.

  • Inactive or Insufficient Reagents:

    • PBr₃: Phosphorus tribromide is highly reactive with atmospheric moisture, hydrolyzing to phosphorous acid and HBr. If the reagent bottle has been opened multiple times or stored improperly, its activity will be significantly reduced. Always use a freshly opened bottle or a recently distilled batch of PBr₃.

    • Stoichiometry: The reaction consumes one mole of PBr₃ for every three moles of alcohol.[1] However, to drive the reaction to completion, using a slight excess of the alcohol (e.g., 3.3 equivalents of alcohol to 1 equivalent of PBr₃) or a slight excess of PBr₃ (e.g., 0.4 equivalents per equivalent of alcohol) is often recommended. Ensure your calculations are correct.

  • Suboptimal Reaction Temperature:

    • The conversion of a primary alcohol with PBr₃ is typically performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.[1] If the reaction is run too cold or for too short a time, the conversion may be incomplete. A good practice is to add the PBr₃ at 0 °C and then allow the reaction to slowly warm to room temperature, monitoring progress by TLC until the starting material is consumed.

  • For Appel Reactions (PPh₃/CBr₄):

    • Ensure your triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are pure and dry. The reaction's success depends on the initial formation of the phosphonium salt.[2][3] Incomplete reactions are often due to impure reagents or insufficient reaction time.

Question 2: My primary impurity is 4-methylstyrene. How can I prevent this elimination side reaction?

Answer: The formation of 4-methylstyrene occurs via an elimination reaction (E1 or E2) and is a classic competing pathway, especially under acidic or high-temperature conditions.

  • Mechanism of Formation: The hydroxyl group of the alcohol is first protonated (with HBr) or activated (with PBr₃) to form a good leaving group. Instead of a bromide ion performing a nucleophilic attack on the adjacent carbon (Sₙ2), a base (which could be the solvent, another alcohol molecule, or the bromide ion itself) abstracts a proton from the β-carbon, leading to the formation of a double bond.

  • Preventative Measures:

    • Avoid Strong Acids and High Heat: Using concentrated HBr at high temperatures strongly favors elimination.[4] If you must use HBr, do so at the lowest possible temperature that allows for a reasonable reaction rate.

    • Choose Milder Reagents: PBr₃ and the Appel reaction are significantly milder and operate at lower temperatures, which heavily disfavors the elimination pathway.[5] The Sₙ2 mechanism of these reactions is much faster than competing elimination reactions at low temperatures.[1]

    • Controlled Reagent Addition: Add the brominating agent slowly at 0 °C. This keeps the instantaneous concentration of the activated alcohol low and minimizes localized heat generation, both of which can promote elimination.

    • Use a Non-basic Solvent: Employ aprotic solvents like diethyl ether, dichloromethane (DCM), or tetrahydrofuran (THF).[1][6] Avoid using solvents that can act as a base. Adding a mild, non-nucleophilic base like pyridine can sometimes be used to scavenge the HBr byproduct from the PBr₃ reaction, further suppressing acid-catalyzed elimination.[1]

Question 3: I'm observing a high-molecular-weight impurity that I suspect is 4,4'-dimethyldibenzyl ether. How is this forming and how can I stop it?

Answer: The formation of an ether byproduct is a result of a Williamson ether-like synthesis, where unreacted starting alcohol acts as a nucleophile and attacks the newly formed this compound product.

  • Mechanism of Formation:

    • R-OH + R-Br → R-O-R + HBr (where R = 4-methylphenethyl)

  • Preventative Measures:

    • Ensure High Conversion: The most effective way to prevent this is to ensure the starting alcohol is fully consumed. Monitor the reaction closely by TLC. If the reaction stalls, a slight excess of the brominating agent may be required.

    • Inverse Addition: Instead of adding the brominating agent to the alcohol, consider adding the alcohol solution slowly to the brominating agent's solution. This strategy ensures that the alcohol is never in large excess compared to the activated intermediate, minimizing its chance to act as a nucleophile.

    • Maintain Low Temperatures: This side reaction, like most, has a higher activation energy than the desired Sₙ2 reaction. Keeping the temperature low (0 °C) will significantly reduce its rate.

Question 4: Purification is proving difficult. How can I effectively remove the phosphorus-based byproducts?

Answer: The primary byproduct depends on your chosen method: phosphorous acid (H₃PO₃) from PBr₃, or triphenylphosphine oxide (TPPO) from the Appel reaction.

  • Removing Phosphorous Acid (from PBr₃):

    • H₃PO₃ is a water-soluble acid. An aqueous workup is highly effective. After the reaction is complete, carefully quench the mixture with ice-cold water or saturated sodium bicarbonate solution. Extract your product into an organic solvent (e.g., diethyl ether or DCM). Wash the organic layer several times with water and finally with brine to remove all acidic residue.

  • Removing Triphenylphosphine Oxide (TPPO) (from Appel Reaction):

    • TPPO is notoriously difficult to separate from products of similar polarity by column chromatography.[3]

    • Precipitation/Filtration: TPPO has limited solubility in non-polar solvents. After the reaction, concentrate the mixture and triturate the residue with a solvent system like a 1:5 mixture of diethyl ether:hexane. The desired product should dissolve, while much of the TPPO will precipitate as a white solid and can be removed by filtration.[6]

    • Chromatography Optimization: If chromatography is necessary, use a less polar eluent system (e.g., hexane/ethyl acetate or hexane/DCM) and a high column surface area (more silica gel) to achieve better separation. Sometimes, a gradient elution is required.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for this synthesis: HBr, PBr₃, or an Appel reaction?

A1: The "best" agent depends on your specific laboratory constraints (cost, scale, available equipment) and desired outcome. For achieving the highest yield with the fewest impurities, PBr₃ and the Appel reaction are generally superior to HBr for primary alcohols like 2-(4-methylphenyl)ethanol.[5][7]

Reagent SystemMechanismProsCons
HBr / H₂SO₄ Sₙ1 / Sₙ2Inexpensive, readily available.Harsh acidic conditions, risk of elimination and rearrangements, often lower yields.[4]
PBr₃ Sₙ2High yields, avoids rearrangements, mild conditions.[1][5]Moisture sensitive, toxic, produces acidic byproducts.
PPh₃ / CBr₄ (Appel) Sₙ2Very high yields, extremely mild conditions, highly reliable.[2][8]Stoichiometric phosphine waste (TPPO) can be difficult to remove, higher reagent cost.[3]

Q2: What is the reaction mechanism for converting 2-(4-methylphenyl)ethanol with PBr₃?

A2: The reaction proceeds via a clean, two-step Sₙ2 mechanism, which is why it is so effective for primary alcohols.[5]

  • Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile and attacks the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms an activated intermediate, converting the poor -OH leaving group into a much better one.[1]

  • Nucleophilic Substitution: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile, performing a backside attack on the carbon atom bonded to the activated oxygen. This concerted step forms the C-Br bond and breaks the C-O bond, yielding the final product, this compound.

Q3: Why is it critical to use a dry, aprotic solvent for the PBr₃ and Appel reactions?

A3: Both PBr₃ and the key intermediates in the Appel reaction are highly reactive towards protic substances like water and alcohols.

  • PBr₃: Reacts exothermically with water to produce phosphorous acid and HBr gas. This not only consumes the reagent but also creates unsafe conditions.

  • Appel Reaction: The initial phosphonium salt intermediate is readily hydrolyzed. Using a dry, aprotic solvent (like ether, THF, or DCM) ensures that the reagents are available for the desired reaction and prevents hazardous side reactions.

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues based on analytical observations.

TroubleshootingWorkflow Start Reaction Complete Analyze by TLC/GC-MS Impurity_Check Major Component? Start->Impurity_Check SM Starting Material (2-(p-tolyl)ethanol) Impurity_Check->SM Starting Material Elimination Elimination Product (4-methylstyrene) Impurity_Check->Elimination Low Polarity Spot Ether Ether Byproduct Impurity_Check->Ether High MW Impurity Product Desired Product (High Purity) Impurity_Check->Product Clean Product Sol_SM Issue: Incomplete Conversion Solutions: 1. Check PBr3/reagent quality. 2. Increase reaction time/temp moderately. 3. Verify stoichiometry. SM->Sol_SM Sol_Elimination Issue: Elimination Solutions: 1. Lower reaction temperature (use 0 C). 2. Use milder reagents (PBr3/Appel). 3. Slow, controlled reagent addition. Elimination->Sol_Elimination Sol_Ether Issue: Ether Formation Solutions: 1. Drive reaction to full conversion. 2. Use inverse addition technique. 3. Maintain low temperature. Ether->Sol_Ether ReactionPathways cluster_main Reaction Pathways Start 2-(p-tolyl)ethanol + [Br] Product Desired Product (Sₙ2 Pathway) Start->Product  High Yield (Low Temp, Mild Reagent) Elimination Side Product (Elimination) Start->Elimination  Favored by High Temp, Acid Ether Side Product (Ether Formation) Product->Ether  Reacts with Starting Material

Caption: Competing reaction pathways in the synthesis of this compound.

Optimized High-Yield Protocol: The Appel Reaction

This protocol utilizes the Appel reaction, known for its mild conditions and high yields, to synthesize this compound from 2-(4-methylphenyl)ethanol. [6][8] Materials:

  • 2-(4-methylphenyl)ethanol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Carbon tetrabromide (CBr₄) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hexane

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-(4-methylphenyl)ethanol (1.0 eq) and triphenylphosphine (1.2 eq).

  • Dissolution: Add anhydrous DCM (approx. 10 mL per gram of alcohol) and stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve carbon tetrabromide (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred, cooled reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC (staining with potassium permanganate) until the starting alcohol spot has disappeared (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue will contain the product and triphenylphosphine oxide (TPPO). Add a minimal amount of DCM or diethyl ether to dissolve the residue, then add hexane until a white precipitate (TPPO) forms.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation, then filter off the TPPO solid, washing it with cold hexane.

    • Concentrate the filtrate. If further purification is needed, perform flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The product is a colorless oil.

References

  • Understanding the Mechanism: How PBr3 Facilitates Alcohol to Alkyl Bromide Conversion. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/understanding-the-mechanism-how-pbr3-facilitates-alcohol-to-alkyl-bromide-conversion-39137573.html]
  • Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). OrgoSolver. [URL: https://orgosolver.com/problems/alcohol-alkyl-bromide-pbr3-primary-secondary-sn2-inversion-tertiary-not-suitable/]
  • Alcohol to Bromide - Common Conditions. Organic Chemistry Data. [URL: https://organicchemistrydata.
  • Using PBr3 to Replace Alcohols with Bromides via Sn2. jOeCHEM (YouTube). [URL: https://www.youtube.
  • PBr3 and SOCl2. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/03/20/pbr3-and-socl2/]
  • Appel Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/appel-reaction.shtm]
  • Appel reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Appel_reaction]
  • Appel Reaction: Mechanism & Examples. NROChemistry. [URL: https://nrochemistry.com/appel-reaction/]
  • What is the purpose of adding HBr in bromination? Hbr/Br2 system. ResearchGate. [URL: https://www.researchgate.
  • Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving). MANAC Inc. [URL: https://www.manac-inc.
  • Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). MANAC Inc. [URL: https://www.manac-inc.
  • 1-(2-BROMO-ETHYL)-4-METHYL-BENZENE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710432.htm]
  • I understand the bromination mechanism. How does a primary alcohol affect the reaction?. Reddit r/OrganicChemistry. [URL: https://www.reddit.
  • Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic-Synthesis.com. [URL: https://www.organic-synthesis.com/organic-synthesis/synthesis-reagents/appel-reaction.html]
  • Nucleophilic substitution: reaction of HBr with ethanol. Frankly Chemistry (YouTube). [URL: https://www.youtube.
  • This compound. CymitQuimica. [URL: https://www.cymitquimica.com/1-2-bromoethyl-4-methylbenzene-622-95-7]
  • 1-Bromo-4-ethyl-2-methylbenzene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/59789184]
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents. [URL: https://patents.google.
  • What are common reactions involving (2-Bromoethyl)benzene?. Bloom Tech. [URL: https://www.bloomtechz.com/news/what-are-common-reactions-involving-2-bromo-102574347.html]
  • 1,2-Dibromotetrachloroethane: An efficient reagent for many transformations by modified Appel reaction. ResearchGate. [URL: https://www.researchgate.
  • (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. BOC Sciences. [URL: https://www.bocsci.com/blog/2-bromoethylbenzene-applications-in-pharmaceutical-synthesis-and-its-synthesis-method/]
  • How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Quora. [URL: https://www.quora.
  • Benzene, 1-(1-bromoethyl)-4-methyl-. CymitQuimica. [URL: https://www.cymitquimica.com/benzene-1-1-bromoethyl-4-methyl-24344-85-2]
  • Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0114]
  • Design and Synthesis of (E)-1-(3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted Benzenes from 1-(2,6,6-Trimethylcyclohex-1-enyl)ethanol. ResearchGate. [URL: https://www.researchgate.net/publication/285527375_Design_and_Synthesis_of_E-1-3-Ethyl-244-trimethylcyclohex-2-enylidenemethyl-4-substituted_Benzenes_from_1-266-Trimethylcyclohex-1-enyl)ethanol]
  • 1-Bromo-4-methyl-2-nitrobenzene. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011413/]
  • Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.
  • SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0396]

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Technical Support Center: Troubleshooting the Synthesis of 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(2-bromoethyl)-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during this synthesis. We provide in-depth, mechanism-based explanations and actionable troubleshooting protocols to enhance your reaction efficiency and product purity.

The primary and most reliable route to this compound involves the nucleophilic substitution of the hydroxyl group in 2-(p-tolyl)ethanol using a bromine source like hydrogen bromide (HBr). While seemingly straightforward, this reaction is often plagued by competing pathways that can significantly impact yield and purity. This guide will focus on troubleshooting this specific synthetic approach, as alternative methods like free-radical bromination of 4-ethyltoluene typically yield the wrong constitutional isomer.

Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction produced a significant amount of a volatile, non-polar impurity identified as 4-methylstyrene. What causes this, and how can it be minimized?

Answer:

The formation of 4-methylstyrene is the most common side reaction and arises from an acid-catalyzed elimination (E1 or E2 mechanism) of the starting material, 2-(p-tolyl)ethanol. This pathway directly competes with the desired nucleophilic substitution (SN2) reaction.

Causality and Mechanism: Under acidic conditions (e.g., using HBr/H₂SO₄), the hydroxyl group of the alcohol is protonated to form a good leaving group, water. Instead of being displaced by a bromide ion (SN2), a base (which can be another alcohol molecule or the bromide ion itself) can abstract a proton from the adjacent carbon, leading to the formation of a double bond and the elimination of water.

  • High Temperatures: Drastically favor elimination over substitution.

  • Strong, Non-nucleophilic Acids: Using acids like concentrated H₂SO₄ as a catalyst can promote dehydration without providing a sufficient concentration of the bromide nucleophile.

dot

SM 2-(p-tolyl)ethanol Protonated Protonated Alcohol (Good Leaving Group) SM->Protonated + H⁺ Product This compound (Desired Product) Protonated->Product Sₙ2 Attack by Br⁻ Byproduct 4-Methylstyrene (Elimination Byproduct) Protonated->Byproduct E1/E2 Elimination - H₂O

Caption: Competing SN2 and Elimination Pathways.

Troubleshooting & Optimization Protocol:

To favor the SN2 pathway and suppress elimination, the following adjustments are recommended:

ParameterStandard Condition (High Elimination)Optimized Condition (Favors Substitution)Rationale
Temperature > 80 °C or Reflux40-60 °C (with monitoring)Lower temperatures significantly reduce the rate of elimination.
Reagent HBr (generated in situ with H₂SO₄)Aqueous HBr (48%) or HBr in Acetic AcidProvides a high concentration of the bromide nucleophile, favoring the bimolecular SN2 reaction.[1]
Reaction Time Prolonged (e.g., > 12 hours)Monitored by TLC/GC until SM is consumedPrevents product decomposition and further side reactions at elevated temperatures.

Step-by-Step Protocol to Minimize 4-Methylstyrene Formation:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(p-tolyl)ethanol (1.0 eq).

  • Add 48% aqueous hydrogen bromide (2.0-3.0 eq).

  • Heat the mixture to 50-60 °C with vigorous stirring.

  • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The starting alcohol is significantly more polar than the product.

  • Once the starting material is consumed (typically 3-6 hours), cool the reaction to room temperature.

  • Proceed with a standard aqueous workup and extraction using a non-polar solvent (e.g., diethyl ether or dichloromethane).

Question 2: I'm attempting a free-radical bromination of 4-ethyltoluene, but my major product is an isomer of the target compound. What went wrong?

Answer:

This is an issue of regioselectivity. Free-radical bromination of alkylbenzenes preferentially occurs at the benzylic position (the carbon atom directly attached to the aromatic ring) because the resulting benzylic radical intermediate is stabilized by resonance with the benzene ring.[2][3]

Causality and Mechanism: In the propagation step of free-radical bromination, a bromine radical abstracts a hydrogen atom from the alkyl side chain. Abstraction of a hydrogen from the benzylic carbon of 4-ethyltoluene generates a secondary benzylic radical, which is highly stabilized. Abstraction from the terminal methyl group would form a primary radical, which is significantly less stable.[4] Consequently, the reaction overwhelmingly proceeds through the more stable intermediate, leading to the formation of 1-(1-bromoethyl)-4-methylbenzene , not the desired this compound.

dot

cluster_path Start 4-Ethyltoluene Radical1 Primary Radical (Less Stable) Start->Radical1 - H• (from CH₃) Radical2 Secondary Benzylic Radical (More Stable) Start->Radical2 - H• (from CH₂) Br_rad Br• Product1 This compound (Minor/Trace Product) Radical1->Product1 + Br• Product2 1-(1-Bromoethyl)-4-methylbenzene (Major Product) Radical2->Product2 + Br•

Caption: Regioselectivity in the Free-Radical Bromination of 4-Ethyltoluene.

Troubleshooting & Recommended Action:

This synthetic route is not suitable for producing this compound. The inherent chemical principles of radical stability dictate the formation of the undesired isomer.

  • Correct Synthetic Strategy: The recommended and most viable starting material is 2-(p-tolyl)ethanol , as detailed in Question 1. This ensures the bromine is placed on the correct carbon atom of the ethyl chain.

Question 3: My product is contaminated with a high-boiling, non-polar impurity. Mass spectrometry suggests a molecular weight of 254.34 g/mol . What is this byproduct?

Answer:

This byproduct is likely bis(2-(p-tolyl)ethyl) ether . It forms when a molecule of the starting alcohol, 2-(p-tolyl)ethanol, acts as a nucleophile and attacks a reactive intermediate, leading to an ether linkage. This is a common side reaction in alcohol-to-halide conversions, analogous to the Williamson ether synthesis.[5][6]

Causality and Mechanism: The formation of this ether can occur via two main pathways:

  • SN2 Pathway: A molecule of 2-(p-tolyl)ethanol attacks the protonated alcohol, displacing water. This is favored when the concentration of the bromide nucleophile is low.

  • Reaction with Product: A molecule of deprotonated alcohol (alkoxide), present in equilibrium, attacks the already formed this compound product.

Troubleshooting & Prevention:

MethodDescription
Increase Nucleophile Concentration Use a significant excess of the HBr source (e.g., 3-5 equivalents of 48% aq. HBr). This ensures that the bromide ion outcompetes the neutral alcohol as the primary nucleophile.
Control Stoichiometry Avoid having a large excess of the alcohol starting material present when the reaction is near completion.
Purification The ether byproduct is significantly less polar than the starting alcohol but may have a similar polarity to the desired bromide product. Careful fractional distillation under reduced pressure or meticulous column chromatography may be required for separation.
Question 4: Analysis of my crude product shows evidence of dibrominated species. How can I prevent this?

Answer:

The formation of dibrominated byproducts, such as 1-(1,2-dibromoethyl)-4-methylbenzene , typically arises from the bromination of the 4-methylstyrene byproduct.[7] If elimination occurs to form the alkene (as discussed in Question 1), the double bond can then react with HBr in an electrophilic addition reaction to form a dibromide.

Causality and Mechanism:

  • Elimination: 2-(p-tolyl)ethanol → 4-Methylstyrene + H₂O

  • Electrophilic Addition: 4-Methylstyrene + HBr → 1-(1-bromoethyl)-4-methylbenzene (Markovnikov addition)

  • Further Bromination: If excess brominating agent (like Br₂) is present, addition across the double bond can occur: 4-Methylstyrene + Br₂ → 1-(1,2-dibromoethyl)-4-methylbenzene.

dot

SM 2-(p-tolyl)ethanol Styrene 4-Methylstyrene SM->Styrene Elimination Product Desired Product SM->Product Substitution Dibromide 1-(1,2-Dibromoethyl)-4-methylbenzene (Dibromo-Byproduct) Styrene->Dibromide + Br₂ or HBr/Oxidation

Caption: Pathway to Dibrominated Byproduct Formation.

Troubleshooting & Prevention:

The key to preventing dibromination is to prevent the formation of the 4-methylstyrene precursor.

  • Implement Protocols from Question 1: Strictly follow the optimized conditions (lower temperature, high bromide concentration) to minimize the initial elimination reaction.

  • Use Pure Reagents: Ensure your HBr source is free from elemental bromine (Br₂), which is highly reactive towards alkenes.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative processes that might generate bromine in situ.

References
  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Pearson. (n.d.). Propose a mechanism for the bromination of ethylbenzene shown below. [Link] (Note: Deep link unavailable, general domain provided).

  • Oregon State University. (2020). Reaction Mechanisms. [Link]

  • LookChem. (n.d.). Benzene, 1-(1,2-dibromoethyl)-4-methyl-. [Link]

  • National Center for Biotechnology Information. (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. PubChem. [Link] (Note: Specific article link may vary, general domain provided).

  • Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes. [Link]

Sources

Purification of crude 1-(2-Bromoethyl)-4-methylbenzene by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-(2-Bromoethyl)-4-methylbenzene

This guide provides a comprehensive, experience-driven approach to the purification of crude this compound using column chromatography. It is designed for researchers and drug development professionals, moving beyond a simple protocol to address the nuanced challenges and troubleshooting scenarios encountered in practice. Our focus is on ensuring scientific integrity, providing self-validating methodologies, and explaining the causality behind every experimental choice.

Part 1: Foundational Principles for a Successful Separation

Before addressing specific problems, it is crucial to understand the chemical environment of the chromatographic system and its interaction with the target molecule, this compound. This molecule is relatively non-polar, characterized by a substituted aromatic ring and an alkyl bromide chain. The primary goal is to separate it from both more polar impurities (e.g., unreacted starting alcohol) and similarly non-polar impurities (e.g., over-brominated byproducts).

  • The Stationary Phase: Silica Gel's Dual Role Silica gel (SiO₂) is the most common stationary phase for this type of separation due to its polar surface, which is rich in silanol (Si-OH) groups.[1] These groups interact with polar molecules via hydrogen bonding, retaining them on the column. However, these same silanol groups are acidic and can catalyze the degradation of sensitive compounds, a critical consideration for alkyl halides which can be susceptible to elimination or substitution reactions.[2][3]

  • The Mobile Phase: The Engine of Separation The mobile phase, or eluent, is a solvent system that carries the crude mixture through the stationary phase.[4][5] For a non-polar compound like this compound, a non-polar solvent system is required. Typically, this involves a mixture of a very non-polar solvent like hexane and a solvent of moderate polarity like ethyl acetate or dichloromethane to fine-tune the elution strength.[5] The key to a successful separation lies in finding a solvent mixture where the target compound and its impurities have different affinities for the stationary phase, and thus, travel at different speeds.

  • The Retention Factor (Rf): Your Predictive Tool Thin-Layer Chromatography (TLC) is an indispensable preliminary step. It allows for rapid screening of solvent systems to predict the behavior on a larger column. The Retention Factor (Rf), calculated as the distance traveled by the compound divided by the distance traveled by the solvent front, is a critical parameter. For optimal separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 .[3][6]

    • Rf > 0.4: The compound will elute too quickly, resulting in poor separation from other non-polar impurities.[2]

    • Rf < 0.2: The compound will be strongly retained, leading to long elution times, broad peaks, and potential for increased product loss or degradation.[2]

Part 2: Standardized Protocol for Purification

This protocol provides a robust starting point. Always begin with a thorough TLC analysis to determine the optimal mobile phase composition.

Experimental Protocol: Column Chromatography
  • Mobile Phase Selection:

    • Perform TLC analysis on the crude material using various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).

    • Identify the solvent system that provides an Rf of ~0.3 for this compound and achieves the best possible separation from all visible impurities.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column and add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).[3] The consistency should be pourable but not overly dilute.

    • Pour the slurry into the column. Gently tap the column to ensure an evenly packed bed and dislodge any air bubbles.

    • Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed. Never let the silica run dry.

    • Add a protective layer of sand on top of the silica bed.[3]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply gentle air pressure to begin elution, maintaining a steady flow rate.

    • Collect the eluting solvent in a series of labeled test tubes or vials.[7]

    • Monitor the progress of the separation by performing TLC analysis on the collected fractions.[8]

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Remove the solvent under reduced pressure to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis: Select Mobile Phase (Target Rf ~0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: General workflow for column chromatography purification.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My product is eluting very slowly or appears as a long streak (tailing). What's wrong?

A1: This indicates that your compound is too strongly adsorbed to the silica gel. The mobile phase is not polar enough to effectively move the compound down the column.

  • Causality: The polar silanol groups on the silica are interacting too strongly with your molecule. While this compound is primarily non-polar, the bromine atom and the pi system of the benzene ring can engage in weak polar interactions.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: If you are running the column isocratically (with a single solvent mixture), you can carefully and gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate content in a hexane/ethyl acetate mixture).[2] This will increase the eluting power of the mobile phase and speed up your compound's movement.

    • Use a Gradient Elution: Start with the initially determined non-polar solvent system and, after eluting faster-moving impurities, gradually increase the polarity of the mobile phase over time. This ensures that non-polar impurities are separated first, and then the target compound is eluted efficiently without excessive band broadening.

Q2: My product came out almost immediately with the solvent front. How do I fix this?

A2: This is the opposite problem: your mobile phase is too polar. The eluent is so strong that it carries all components, including your product, through the column with little to no interaction with the stationary phase.

  • Causality: The solvent molecules are competing too effectively with your compound for the binding sites on the silica gel, preventing retention.

  • Troubleshooting Steps:

    • Decrease Mobile Phase Polarity: You must remake the mobile phase with a higher percentage of the non-polar component (e.g., more hexane).

    • Re-optimize with TLC: Before running another column, perform another TLC analysis using less polar solvent systems until you find a mixture that gives the desired Rf of 0.2-0.4.[6]

Q3: The separation between my product and an impurity is very poor (co-elution).

A3: This is a common and challenging issue that points to a lack of selectivity in your chromatographic system.

  • Causality: The impurity and your product have very similar polarities and therefore similar affinities for the stationary phase in the chosen solvent system.

  • Troubleshooting Steps:

    • Change Solvent Selectivity: The most effective solution is to change the composition of the mobile phase. Instead of just adjusting the ratio (polarity), try swapping one of the solvents. For example, if you are using hexane/ethyl acetate, try a system like hexane/dichloromethane. Different solvents interact with compounds in different ways, which can dramatically alter the relative separation.[6]

    • Optimize the Polarity: A shallower solvent gradient or a slightly less polar isocratic system can sometimes improve the separation between two closely eluting spots.[3]

    • Check Column Loading: Overloading the column with too much crude material is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

TLC Observation (Hexane/Ethyl Acetate) Problem Recommended Action
Product Rf = 0.8; Impurity Rf = 0.9Eluent too polarDecrease ethyl acetate % (e.g., from 10% to 2-5%)
Product Rf = 0.3; Impurity Rf = 0.35Poor selectivityTry a different solvent system (e.g., Hexane/DCM)
Product Rf = 0.1; Impurity Rf = 0.0Eluent not polar enoughIncrease ethyl acetate % (e.g., from 2% to 5-10%)
Product spot is a streak from baselinePossible degradation/adsorptionTest stability on TLC; consider deactivated silica

Q4: My product recovery is very low, even though the fractions looked clean.

A4: This suggests that your compound may be degrading on the column or is irreversibly adsorbed. Alkyl halides can be sensitive to the acidic nature of standard silica gel.[3]

  • Causality: The acidic silanol groups on the silica surface can catalyze an E2 elimination reaction, converting your product into 4-methylstyrene, or other decomposition pathways.

  • Troubleshooting Steps:

    • Assess Stability with 2D TLC: Spot your crude material on a TLC plate and run it in a solvent system. Then, turn the plate 90 degrees and run it again in the same solvent. If new spots appear or the original spot has a "comet tail," your compound is not stable on silica.[2]

    • Use Deactivated Silica: Neutralize the silica gel before packing. This can be done by preparing the silica slurry in a solvent system containing a small amount (~0.5-1%) of a non-nucleophilic base like triethylamine. This will neutralize the acidic sites and prevent degradation.

    • Consider an Alternative Stationary Phase: If the compound is highly acid-sensitive, switching to a more neutral stationary phase like alumina may be necessary.[2]

Q5: The column has stopped running or the flow rate is extremely slow.

A5: This indicates a blockage, which is typically caused by one of two issues.

  • Causality:

    • Improper Packing: Air bubbles or channels in the silica bed can disrupt the solvent flow.

    • Precipitation: The crude material or a major impurity may have low solubility in the mobile phase and has crystallized at the top of the column, blocking the pores.[2]

  • Troubleshooting Steps:

    • Avoid Precipitation: Ensure your crude sample is fully soluble in the mobile phase. If it is not, use the dry loading method described in the protocol.

    • Proper Packing: Pack the column carefully as a continuous slurry to avoid introducing air. Ensure the sand layer on top is level to promote even solvent flow.

    • Check for Clogs: If the column stops, check the stopcock for any blockages from fine silica particles. Applying slightly higher, but still gentle, pressure may dislodge a minor blockage.

G cluster_retention Retention Issues cluster_separation Separation & Recovery Issues start Problem Identified q_retention What is the Rf value? start->q_retention q_sep What is the primary issue? start->q_sep high_rf High Rf (>0.4) (Elutes too fast) q_retention->high_rf Too Fast low_rf Low Rf (<0.2) (Elutes too slow / Tailing) q_retention->low_rf Too Slow sol_high_rf Decrease eluent polarity (e.g., more hexane) high_rf->sol_high_rf sol_low_rf Increase eluent polarity (e.g., more ethyl acetate) low_rf->sol_low_rf coelution Poor Separation (Co-elution) q_sep->coelution low_recovery Low Recovery q_sep->low_recovery sol_coelution Change solvent selectivity (e.g., Hex/DCM instead of Hex/EtOAc) coelution->sol_coelution sol_low_recovery Check stability (2D TLC). Use deactivated silica or alumina. low_recovery->sol_low_recovery

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Silveira, C. C., et al. (2012). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal.
  • Chemistry For Everyone. (2023). How To Choose Mobile Phase For Column Chromatography?. Available from: [Link]

  • Phenomenex Inc. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • Silver, J. (2013). Response to "What is a good way to select mobile phase in chromatography?". ResearchGate. Available from: [Link]

  • Phenomenex Inc. Mobile Phase Selectivity. Available from: [Link]

  • D'Auria, M., et al. Silica gel-immobilized 1,2-benzenedisulfonimide as a new, powerful and recyclable Brønsted acid catalyst for organic reactions. IRIS-AperTO.
  • Sep-serv. HPLC Troubleshooting. Available from: [Link]

  • HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. Available from: [Link]

  • Edubirdie. Column Chromatography. Available from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Student Doctor Network Forums. (2012). TLC Chromatography Question. Available from: [Link]

  • Reddit. (2020). Rf value for TLC. Available from: [Link]

  • Annes, S. B., & Ramesh, S. (2019). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds.
  • Northrop, B. H. FLASH OPTIMIZATION. Available from: [Link]

  • Witkin, K.
  • LookChem. Cas 33458-08-1,Benzene, 1-(1,2-dibromoethyl)-. Available from: [Link]

  • ResearchGate. (2025). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from Benzaldehyde and Methyl Ethyl Ketone. Available from: [Link]

  • Phenomenex Inc. Pharmacopoeia Methods. Available from: [Link]

  • PubChem. 1-Bromo-4-ethyl-2-methylbenzene. Available from: [Link]

  • Suwiński, G., & Nowak, I. (2025). Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential.
  • MDPI. (2024). Comparison of the Carrier Compound Capabilities of Silica Gel, Amberlite XAD-2 and DEAE Sephadex A-50 in the Immobilization Proc. Available from: [Link]

  • MDPI. (2025). Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential. Available from: [Link]

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Recrystallization techniques for purifying 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 1-(2-Bromoethyl)-4-methylbenzene

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of this compound via recrystallization. We will address common experimental challenges, provide validated protocols, and explain the scientific principles behind each step to ensure procedural success.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Question 1: My compound has "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" is a common problem, especially with compounds that have low melting points. It occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[1][2] For this compound, which has a boiling point of 100-101 °C at 9 mm Hg and is often a liquid or low-melting solid at room temperature, this is a significant risk.[3]

Causality & Solution:

  • High Saturation Temperature: The solution may be saturated at a temperature above the compound's melting point. As it cools, the compound separates as a supercooled liquid (oil) before it can solidify.

    • Solution: Gently reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to lower the saturation point. Allow the solution to cool much more slowly.[4]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: After redissolving the oil, insulate the flask (e.g., by placing it in a warm water bath or covering it with glass wool) to ensure a very gradual temperature drop. This gives molecules sufficient time to align into a crystal lattice.[1]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound.[1]

    • Solution: If oiling persists, the solvent may be unsuitable. Recover the compound by carefully evaporating the solvent and attempt the recrystallization again with a lower-boiling-point solvent from the selection table below.

Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer: The failure of crystals to form from a cooled solution indicates that the solution is not supersaturated, or that nucleation has not been initiated.[4]

Causality & Solution:

  • Excess Solvent: This is the most frequent cause.[4] If too much solvent was used, the solution will not become saturated even upon cooling.

    • Solution: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or a rotary evaporator. Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out of the hot solution.

  • Lack of Nucleation Sites: Crystal growth requires a starting point, or nucleus. A perfectly smooth flask and a highly pure solution can sometimes lead to a stable, supersaturated state without crystallization.[5]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[6] The microscopic imperfections on the glass provide a surface for the initial crystals to form.

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal provides a template for further crystal growth.[5]

Question 3: My final product yield is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.

Causality & Solution:

  • Using Too Much Solvent: As mentioned above, excess solvent will keep more of your compound dissolved.[5]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude product.[6] See the protocol below for guidance.

  • Incomplete Crystallization: Cooling may not have been sufficient to maximize crystal formation.

    • Solution: Ensure the solution is cooled to room temperature slowly before moving it to an ice-water bath for at least 30 minutes to maximize precipitation.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[7]

    • Solution: Always wash the crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product.

    • Solution: Use a stemless funnel and keep the filtration apparatus hot.[2] You can pre-heat the funnel and receiving flask in an oven or by allowing hot solvent vapors to warm them.

Frequently Asked Questions (FAQs)

Question 1: What is the best solvent for recrystallizing this compound?

Answer: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] Given its non-polar, aromatic structure, suitable candidates are low-to-medium polarity organic solvents.[9] Since there are no precise rules for solvent selection, empirical testing is necessary.[10]

A good starting point is to test low-boiling point alkanes or alcohols. Mixed solvent systems can also be effective.[2]

Table 1: Potential Solvents for Recrystallization
SolventBoiling Point (°C)PolarityRationale & Comments
Hexane69Non-polarGood choice for non-polar compounds. Low boiling point helps prevent oiling out.
Heptane98Non-polarSimilar to hexane but with a higher boiling point, which may increase solubility.
Ethanol78PolarMay work well, especially at low temperatures. Often used in mixed systems.
Isopropanol82PolarA good alternative to ethanol.
Toluene111Non-polarAs the parent structure is toluene, solubility will likely be high even when cold, making it a poor choice on its own but potentially useful in a mixed solvent system with an anti-solvent like hexane.[11][12][13]
Ethanol/WaterVariablePolarA common mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy, then redissolved with a few drops of ethanol.[2]

Question 2: How do I perform a solvent selection test?

Answer: Solvent selection should be done on a small scale before committing your entire batch of crude product.

Protocol: Small-Scale Solvent Test
  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add a potential solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable as solubility is too high at low temperatures.

  • If it does not dissolve, heat the test tube gently in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe the result. An ideal solvent will produce a large crop of fine crystals. If the compound oils out or no crystals form, the solvent is not ideal. Repeat with other solvents from Table 1 to find the best option.

Question 3: Should I use activated charcoal?

Answer: Activated charcoal can be used to remove colored impurities from your product.[14] If your crude this compound solution is colored (e.g., yellow or brown), adding a very small amount of charcoal to the hot solution before filtration can be beneficial.[1] Use it sparingly, as excessive charcoal can adsorb your desired product and reduce the yield.

Visualized Recrystallization Workflow

The following diagram outlines the complete, logical workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification Process cluster_isolate Isolation cluster_final Final Product Crude Start: Crude Solid/ Low-Melting Product Select 1. Select Optimal Solvent (via small-scale tests) Crude->Select Dissolve 2. Dissolve Product in Minimum Hot Solvent Select->Dissolve Charcoal 3. Add Activated Charcoal (Optional: for colored impurities) Dissolve->Charcoal Optional HotFilter 4. Hot Gravity Filtration (Removes insoluble impurities) Dissolve->HotFilter If no charcoal needed Charcoal->HotFilter Cool 5. Slow Cooling (Induces crystallization) HotFilter->Cool IceBath 6. Cool in Ice Bath (Maximizes yield) Cool->IceBath Collect 7. Collect Crystals (Vacuum Filtration) IceBath->Collect Wash 8. Wash with Ice-Cold Solvent Collect->Wash Dry 9. Dry Crystals Wash->Dry Pure Finish: Pure Crystalline This compound Dry->Pure

Caption: A step-by-step workflow for the recrystallization process.

References

  • PubChem. 4-Methylphenethyl bromide. National Institutes of Health. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations.[Link]

  • Wired Chemist. Recrystallization.[Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.[Link]

  • Chemsrc. 1-Bromo-4-(2-bromoethyl)benzene.[Link]

  • Homi Bhabha Centre for Science Education. Recrystallization.[Link]

  • Unknown. Recrystallization1.[Link]

  • Unknown. recrystallization.pdf.[Link]

  • University of California, Irvine. Recrystallization.[Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Scribd. Preparation and Purification of An Alkyl Halide.[Link]

  • Scullion, F. AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide.[Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • PubChem. 1-(Bromomethyl)-2-ethyl-4-methylbenzene. National Institutes of Health. [Link]

  • LookChem. Cas 33458-08-1,Benzene, 1-(1,2-dibromoethyl)-4-methyl-.[Link]

  • Unknown. Recrystallization and Crystallization.[Link]

  • PubChem. Toluene. National Institutes of Health. [Link]

  • Gaylord Chemical. Toluene Solvent Properties.[Link]

  • Wikipedia. Toluene.[Link]

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Technical Support Center: Grignard Reactions with 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Grignard reactions involving 1-(2-bromoethyl)-4-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges and troubleshooting strategies for this specific Grignard reaction, providing in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when forming a Grignard reagent from this compound?

The primary challenges stem from the inherent reactivity of the Grignard reagent and the presence of benzylic protons in the starting material. Key issues include:

  • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and air.[1] Exposure to even trace amounts of water will quench the reagent, forming 4-ethyltoluene instead of the desired organomagnesium compound.[2][3] Reaction with oxygen can also lead to the formation of undesired byproducts.[4]

  • Wurtz Coupling: A significant side reaction is the Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting aryl bromide to form a homocoupled dimer, 1,2-bis(4-methylphenyl)ethane.[5][6] This side reaction is particularly prevalent with benzylic halides.[7]

  • Reaction Initiation: The reaction between the aryl bromide and magnesium metal can be difficult to initiate due to a passivating layer of magnesium oxide on the metal surface.[8][9]

Q2: Why is the choice and purity of the solvent so critical for this reaction?

The solvent plays a crucial role in stabilizing the Grignard reagent and influencing the reaction's outcome.[1]

  • Stabilization: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential as they coordinate with the magnesium center, stabilizing the Grignard reagent.[10][11]

  • Anhydrous Conditions: The solvent must be rigorously dried (anhydrous) because Grignard reagents are strong bases that will react with any protic source, including water.[3][12] The presence of moisture will lead to the decomposition of the Grignard reagent and a significant reduction in yield.[2]

  • Influence on Side Reactions: The choice of ether can impact the extent of side reactions. For instance, THF can sometimes promote more Wurtz coupling with benzylic halides compared to diethyl ether or 2-methyltetrahydrofuran (2-MeTHF).[5][13]

Q3: What are the most common side reactions to expect and how can they be identified?

The two most prevalent side reactions are:

  • Wurtz Coupling: This results in the formation of 1,2-bis(4-methylphenyl)ethane. This byproduct can often be identified by techniques like NMR, GC-MS, or by its physical properties, as it may precipitate from the reaction mixture.[14]

  • Protonation (Quenching): This leads to the formation of 4-ethyltoluene. This is a direct result of the Grignard reagent reacting with a proton source, most commonly water.[12]

Troubleshooting Guide

Issue 1: My Grignard reaction fails to initiate.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Passivated Magnesium Surface A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[8][9]1. Mechanical Activation: Gently crush the magnesium turnings with a glass rod in situ to expose a fresh metal surface.[8] 2. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[10] The disappearance of the iodine color or the evolution of ethylene gas indicates activation.[10]
Presence of Moisture Trace amounts of water in the glassware or solvent will quench the initial formation of the Grignard reagent.[12]1. Flame-dry all glassware under vacuum or in a stream of inert gas before use.[7] 2. Use freshly distilled, anhydrous solvent. Store solvents over molecular sieves.
Low Reactivity of Aryl Bromide While aryl bromides are generally reactive enough, impurities in the starting material can inhibit the reaction.1. Purify the this compound by distillation or column chromatography.

Issue 2: I am observing a significant amount of a dimeric byproduct (Wurtz coupling).

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
High Local Concentration of Aryl Halide Rapid addition of the aryl bromide leads to localized high concentrations, favoring the reaction between the Grignard reagent and the starting material.[5]1. Slow, dropwise addition of the aryl bromide solution to the magnesium suspension.[5]
Elevated Reaction Temperature The Grignard formation is exothermic, and higher temperatures can accelerate the rate of Wurtz coupling.[5][6]1. Maintain a controlled, low temperature during the addition of the aryl bromide, using an ice bath if necessary.[5]
Solvent Choice Certain solvents, like THF, can be more prone to promoting Wurtz coupling for benzylic halides.[5]1. Consider using an alternative ether solvent such as diethyl ether or 2-methyltetrahydrofuran (2-MeTHF).[13]
Insufficient Magnesium Surface Area A limited surface area of magnesium can slow the formation of the Grignard reagent, leaving more unreacted aryl halide available for Wurtz coupling.[14]1. Use a higher grade of magnesium turnings with a larger surface area.

Issue 3: My Grignard reagent seems to be decomposing, indicated by a darkening solution and lower than expected yield.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Exposure to Air (Oxygen) Grignard reagents can react with oxygen, leading to decomposition and the formation of alkoxide species.[4][15]1. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Prolonged Reaction Time at Elevated Temperatures Heating the Grignard reagent for extended periods can lead to decomposition pathways.[7]1. Use the Grignard reagent promptly after its formation. 2. Avoid unnecessary heating. The reaction to form the Grignard is exothermic and often self-sustaining once initiated.[8]
Reaction with Solvent Although less common with THF and diethyl ether, prolonged heating can lead to side reactions with the solvent.1. Follow recommended reaction times and temperatures from literature precedents.

Experimental Protocols & Visualizations

Protocol: Formation of 4-methylphenethylmagnesium bromide
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of argon.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask until the purple vapor of iodine is visible, then allow it to cool.

  • Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the magnesium. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.

Diagram: Troubleshooting Decision Tree for Grignard Reaction Initiation

G start Reaction Not Initiating q1 Is glassware flame-dried and under inert gas? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes s1 Stop. Dry all equipment and restart under inert atmosphere. a1_no->s1 q2 Has magnesium been activated? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes s2 Activate Mg: - Add I2 crystal or 1,2-dibromoethane - Mechanically crush turnings a2_no->s2 q3 Is the solvent anhydrous? a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes s3 Use freshly distilled, anhydrous solvent. a3_no->s3 end Initiation Successful a3_yes->end G reagent 4-methylphenethylmagnesium bromide Ar-CH2CH2-MgBr product Wurtz Coupling Product 1,2-bis(4-methylphenyl)ethane Ar-CH2CH2-CH2CH2-Ar reagent->product Reacts with starting_material This compound Ar-CH2CH2-Br starting_material->product Reacts with

Caption: The Wurtz coupling side reaction pathway.

References

  • Fiveable. (n.d.). Moisture Sensitivity Definition. Retrieved from [Link]

  • Brainly. (2024, March 8). What are the errors associated with a Grignard reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. Retrieved from [Link]

  • Bartleby. (2024, March 5). A common side reaction during Grignard Reactions is the Wurtz coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]

  • Reddit. (2024, October 22). Grignard reaction in air? Retrieved from [Link]

  • ACS Publications. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • University of Missouri-Kansas City. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • ResearchGate. (2000, July). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, March 25). Why is it necessary to avoid even traces of moisture from a Grignard reagent? Retrieved from [Link]

  • University of Calgary. (n.d.). Aryl Grignards. Retrieved from [Link]

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • University of Missouri-Kansas City. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 20). Grignard reaction on electron-poor benzyl bromides. Retrieved from [Link]

  • ADI Chemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]

  • University of Missouri-Kansas City. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with substrates like 1-(2-bromoethyl)-4-methylbenzene. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of catalyst loading and achieve optimal reaction outcomes.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing a systematic approach to identifying and resolving them.

Issue 1: Low to No Product Yield

Q1: My Suzuki coupling of this compound with my boronic acid is resulting in a low or negligible yield. What are the primary factors related to catalyst loading that I should investigate?

A1: Low or no product yield is a common but multifaceted issue. When catalyst loading is the suspected culprit, a systematic evaluation is key.

  • Insufficient Catalyst Loading: While seemingly obvious, it's the first parameter to check. For many Suzuki couplings, a catalyst loading in the range of 0.5–2.0 mol% is a good starting point.[1] If you've started at the lower end of this range, a modest increase may be all that's needed. However, simply adding more catalyst isn't always the solution and can sometimes be detrimental.

  • Inefficient Pre-catalyst Activation: Many commonly used palladium sources, such as Pd(OAc)₂, are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[2][3] If this reduction is inefficient, the concentration of the active catalyst will be low, regardless of the initial loading. This can be addressed by:

    • Ensuring your reaction conditions (e.g., presence of a suitable reductant like a phosphine ligand or homocoupling of the boronic acid) favor this reduction.[2]

    • Switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or using more advanced pre-catalysts like those developed by Buchwald.[2]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive and prone to deactivation, leading to a stall in the catalytic cycle.[4] Common causes of deactivation include:

    • Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the Pd(0) catalyst.[5] Ensure you are using rigorous inert atmosphere techniques.

    • Impurities: Trace impurities in starting materials, solvents, or from previous reaction steps can act as catalyst poisons.[4]

    • Formation of Palladium Black: The precipitation of palladium black, which is aggregated palladium nanoparticles, reduces the number of active catalytic sites.[4] This can be mitigated by the choice of ligand and reaction conditions.

Issue 2: Significant Formation of Side Products

Q2: I'm observing a significant amount of homocoupling of my boronic acid and/or dehalogenation of my this compound. How can catalyst loading and the catalyst system influence this?

A2: The formation of side products is often a sign of an imbalanced or suboptimal catalytic system.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain bases. While not directly a catalyst loading issue, an inefficient catalyst can lead to longer reaction times, providing more opportunity for this side reaction to occur.

  • Dehalogenation (Protodeboronation and Hydrodehalogenation): The loss of the bromine from your starting material or the boron from your boronic acid can be influenced by the catalyst system.

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[2][6][7] Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.[2] If you are observing significant side products, consider screening different ligands.

    • Catalyst Loading: Excessively high catalyst loading can sometimes lead to an increase in side reactions, particularly if the reaction is run for an extended period after the starting materials have been consumed.

Issue 3: Reaction Stalls Before Completion

Q3: My reaction starts well, but then stalls before reaching full conversion. Could this be related to my catalyst loading?

A3: A stalling reaction is a classic symptom of catalyst deactivation or instability over the course of the reaction.

  • Catalyst Decomposition: The active catalyst may not be stable under the reaction conditions for the required duration. This can be addressed by:

    • Optimizing the Ligand: A more robust ligand can protect the palladium center and extend its lifetime.[8][9]

    • Adjusting Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A temperature screen can help find the optimal balance.

    • Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active species.

  • Product Inhibition: In some instances, the product of the reaction can bind to the catalyst and inhibit its activity.[10][11] While less common, it's a possibility to consider, especially if the product has strong coordinating groups.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki coupling with an aryl bromide like this compound?

A1: For aryl bromides, a good starting point for palladium catalyst loading is typically in the range of 0.5 to 2 mol%.[1] Aryl bromides are generally more reactive than aryl chlorides, so lower catalyst loadings are often sufficient.[2]

Q2: How does the choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) affect the optimal catalyst loading?

A2: The choice of palladium source is critical.

  • Pd(II) sources like Pd(OAc)₂ are air-stable and convenient but require in situ reduction to the active Pd(0) state.[2] The efficiency of this reduction can impact the true concentration of the active catalyst.

  • Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the active oxidation state but can be more sensitive to air and moisture.[2] They may allow for lower catalyst loadings as the activation step is bypassed.

  • Pre-catalysts are designed to generate the active Pd(0) species cleanly and efficiently, often allowing for very low catalyst loadings.[2]

Q3: Can I simply increase the catalyst loading to speed up my reaction?

A3: While increasing the catalyst loading can sometimes increase the reaction rate, it is not always the best approach.[12]

  • Diminishing Returns: At a certain point, increasing the catalyst concentration may not lead to a proportional increase in the reaction rate.

  • Increased Side Reactions: Higher catalyst loadings can sometimes promote undesired side reactions.

  • Cost and Metal Contamination: Palladium is a precious metal, so minimizing its use is economically and environmentally desirable.[13] Higher loadings also increase the likelihood of palladium contamination in your final product, which is a significant concern in pharmaceutical development.[14]

Q4: What is the role of the ligand-to-palladium ratio, and how does it relate to catalyst loading?

A4: The ligand-to-palladium ratio is a critical parameter. The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent the formation of inactive palladium black.[2][6] A common starting point is a 1:1 or 2:1 ligand-to-palladium ratio. An excess of ligand can sometimes stabilize the catalyst but may also inhibit the reaction by creating a less reactive, coordinatively saturated palladium center.[15]

Q5: How does the purity of this compound affect catalyst performance?

A5: The purity of all reagents is paramount. Impurities in your this compound or other starting materials can act as catalyst poisons, leading to lower yields and the need for higher catalyst loadings.[4][5]

III. Experimental Protocols & Data Presentation

Protocol 1: Screening for Optimal Catalyst Loading

This protocol outlines a systematic approach to determining the optimal catalyst loading for your specific Suzuki coupling reaction.

Materials:

  • This compound

  • Your desired boronic acid or ester

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄)[16]

  • Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)[6][17]

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • Set up a series of reaction vials, each charged with a stir bar.

  • To each vial, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In separate vials, prepare stock solutions of the palladium pre-catalyst and the ligand in the degassed solvent.

  • Add varying amounts of the palladium pre-catalyst and ligand stock solutions to the reaction vials to achieve the desired catalyst loadings (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mol%). Maintain a constant ligand-to-palladium ratio (e.g., 2:1).

  • Add the degassed solvent to each vial to reach the desired reaction concentration.

  • Seal the vials under an inert atmosphere.

  • Heat the reactions to the desired temperature with vigorous stirring.[18]

  • Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, 24 hours) using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS, NMR).[19][20][21][22]

  • Once the reactions are complete or have stalled, quench the reactions and analyze the yield of the desired product.

Data Presentation:

The results of your catalyst loading screen can be effectively summarized in a table:

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)
0.1242520
0.5128580
1.069895
1.549996
2.049995

Conversion and yield to be determined by a suitable analytical method (e.g., GC with an internal standard).

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. Understanding this cycle is fundamental to troubleshooting your reaction.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OA_complex R¹-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)L_n-R² OA_complex->TM_complex Transmetalation (R²-B(OR)₂ + Base) TM_complex->Pd0 Regeneration of Catalyst Product R¹-R² TM_complex->Product Reductive Elimination ArylHalide This compound (R¹-X) ArylHalide->OA_complex BoronicAcid Organoboron Reagent (R²-B(OR)₂) BoronicAcid->TM_complex caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Logical Workflow for Troubleshooting Low Yield

This flowchart provides a step-by-step decision-making process for addressing low yield in your Suzuki coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity & Inert Atmosphere? start->check_reagents reagents_ok Yes check_reagents->reagents_ok All Good reagents_bad No check_reagents->reagents_bad Issue Found catalyst_loading Is Catalyst Loading Optimal (0.5-2.0 mol%)? reagents_ok->catalyst_loading purify_reagents Purify/Replace Reagents & Improve Degassing reagents_bad->purify_reagents purify_reagents->start loading_ok Yes catalyst_loading->loading_ok In Range loading_bad No catalyst_loading->loading_bad Too Low/High ligand_screen Screen Ligands (e.g., bulky, electron-rich) loading_ok->ligand_screen adjust_loading Screen Catalyst Loading loading_bad->adjust_loading adjust_loading->start base_solvent_screen Screen Base & Solvent ligand_screen->base_solvent_screen temp_screen Screen Reaction Temperature base_solvent_screen->temp_screen temp_screen->start Re-evaluate caption Troubleshooting Low Yield

Caption: A decision tree for troubleshooting low yield in Suzuki coupling.

IV. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. [Link]

  • DergiPark. The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]

  • ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]

  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]

  • National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • J&K Scientific LLC. Suzuki Cross-Coupling. [Link]

  • ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Chemical kinetics plot of the Suzuki reaction using a Pd/C catalyst for... [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

Sources

Technical Support Center: Minimizing Elimination Side Reactions with 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for professionals utilizing 1-(2-bromoethyl)-4-methylbenzene in synthetic applications. This guide is designed to provide in-depth, practical solutions to the common challenge of competing elimination (E2) and substitution (SN2) reactions. As Senior Application Scientists, we have structured this information to address the causal factors behind these side reactions and to provide robust, field-tested protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: My primary goal is nucleophilic substitution, but I'm consistently isolating 4-methylstyrene as a major byproduct. What is happening mechanistically?

A1: The formation of 4-methylstyrene is a classic indicator that an E2 (bimolecular elimination) reaction is competing with your desired SN2 (bimolecular nucleophilic substitution) pathway. This compound is a primary alkyl halide, which typically favors the SN2 mechanism due to low steric hindrance at the electrophilic carbon.[1][2][3] However, the presence of accessible hydrogen atoms on the adjacent (beta) carbon allows for a competing E2 pathway, especially under suboptimal conditions.

In the SN2 reaction, your nucleophile directly attacks the carbon atom bonded to the bromine, displacing the bromide leaving group in a single, concerted step. In the competing E2 reaction, your reagent acts as a base, abstracting a proton from the beta-carbon, which triggers a cascade of electron movement to form a double bond and eject the bromide ion.[4][5]

The balance between these two pathways is highly sensitive to your reaction conditions.

SN2_vs_E2 sub This compound + Nucleophile/Base (Nu:⁻/B:⁻) sn2_ts Sₙ2 Transition State (Nucleophilic Attack at α-Carbon) sub->sn2_ts Sₙ2 Path e2_ts E2 Transition State (Base Abstracts β-Proton) sub->e2_ts E2 Path sn2_prod Desired Substitution Product (R-Nu) sn2_ts->sn2_prod e2_prod Undesired Elimination Product (4-Methylstyrene) e2_ts->e2_prod

Caption: Competing SN2 and E2 pathways for this compound.

Q2: How does my choice of reagent critically influence the ratio of substitution to elimination?

A2: This is the most critical variable. Reagents possess both nucleophilicity (the ability to attack an electrophilic carbon) and basicity (the ability to abstract a proton). The ideal reagent for SN2 on this substrate is one that is a strong nucleophile but a weak base .

  • Strong, Sterically Hindered Bases: Reagents like potassium tert-butoxide (t-BuOK) are sterically bulky.[3] This bulkiness makes it difficult for them to access the sterically shielded α-carbon required for SN2 attack. However, the peripheral β-protons are easily accessible, leading almost exclusively to the E2 product.[3][6]

  • Strong, Unhindered Bases: Reagents like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) are strong bases and strong nucleophiles. With a primary halide like ours, they will produce a mixture of SN2 and E2 products, with the E2 proportion increasing significantly with temperature.[7][8]

  • Weak Bases, Strong Nucleophiles: This is the ideal category for maximizing substitution. Species like azide (N₃⁻), cyanide (CN⁻), thiols (RS⁻), and halides (I⁻, Br⁻) are excellent nucleophiles but relatively weak bases.[9] They will strongly favor the SN2 pathway.

Reagent ClassExample(s)Primary RoleExpected Major Product with this compound
Strong Base, Hindered Potassium tert-butoxide (KOtBu)BaseE2 Elimination (4-Methylstyrene)
Strong Base, Unhindered Sodium Ethoxide (NaOEt), NaOHMixed Base/NucleophileMixture (SN2 and E2), E2 favored by heat
Weak Base, Strong Nucleophile Sodium Azide (NaN₃), KCN, NaSHNucleophileSN2 Substitution
Weak Base, Weak Nucleophile Water (H₂O), Ethanol (EtOH)Nucleophile/SolventVery slow SN2/SN1/E1, often requires heat
Q3: What is the optimal solvent for maximizing my desired substitution product?

A3: The solvent plays a crucial role in stabilizing transition states and modulating the reactivity of your nucleophile. For an SN2 reaction, a polar aprotic solvent is almost always the best choice.

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone excel at solvating the counter-ion (e.g., Na⁺ in NaN₃) but do not form strong hydrogen bonds with the anionic nucleophile.[6][10] This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 rate significantly compared to the E2 rate.[8][11]

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, and water have acidic protons that can form a "cage" of hydrogen bonds around the nucleophile.[12][13] This solvation shell stabilizes the nucleophile, blunts its reactivity, and reduces the rate of the SN2 reaction.[14] Since basicity is less affected by this caging, the E2 pathway can become more competitive.[10]

Q4: I noticed more byproduct when I heated my reaction. How does temperature affect the SN2/E2 competition?

A4: Your observation is consistent with fundamental thermodynamic principles. Increasing the reaction temperature will always favor elimination over substitution .[1][15][16]

This is primarily due to entropy (ΔS).

  • Substitution (SN2): Two reactant molecules combine to form two product molecules (R-Nu + Br⁻). The change in entropy is small.

  • Elimination (E2): Two reactant molecules generate three product molecules (alkene + H-Base⁺ + Br⁻). This results in a significant increase in disorder, meaning a positive and larger ΔS.[15]

The Gibbs free energy equation (ΔG = ΔH - TΔS) shows that as temperature (T) increases, the "-TΔS" term becomes more negative. For elimination, where ΔS is larger and positive, this term makes ΔG more favorable (more negative) at a faster rate than it does for substitution.[15][17] Therefore, to maximize substitution, reactions should be run at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C is advisable.

Troubleshooting Guide & Experimental Protocols

Issue: Your reaction with this compound is yielding more than 10% of the 4-methylstyrene elimination byproduct.

This workflow provides a logical sequence for diagnosing and solving the problem.

Troubleshooting_Workflow start Problem: >10% Elimination Product q1 Step 1: Analyze Your Reagent. Is it a strong, unhindered base (e.g., RO⁻, OH⁻)? start->q1 sol1 Action: Switch to a strong nucleophile/ weak base (e.g., N₃⁻, CN⁻, RS⁻). See Protocol 1. q1->sol1 Yes q2 Step 2: Analyze Your Temperature. Is the reaction run above room temperature? q1->q2 No sol2 Action: Reduce temperature. Start at 0 °C or room temperature. Monitor for completion over a longer time. q2->sol2 Yes q3 Step 3: Analyze Your Solvent. Are you using a polar protic solvent (e.g., EtOH, H₂O)? q2->q3 No sol3 Action: Switch to a polar aprotic solvent (e.g., DMSO, DMF, Acetone) to enhance Sₙ2 rate. q3->sol3 Yes end If issues persist, consult further on reagent stability and substrate purity. q3->end No

Caption: Troubleshooting workflow for minimizing elimination.

Protocol 1: Maximizing SN2 Substitution with Sodium Azide

This protocol is a self-validating system designed to heavily favor the SN2 pathway by using a strong nucleophile/weak base in a polar aprotic solvent at a controlled temperature.

Objective: To synthesize 1-(2-azidoethyl)-4-methylbenzene with minimal (<5%) formation of 4-methylstyrene.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aq. NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add anhydrous DMF, followed by sodium azide (1.2 eq). Stir the suspension for 10 minutes to ensure good dispersal.

  • Substrate Addition: Add this compound (1.0 eq) to the stirring suspension at room temperature (20-25 °C).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours.

    • Causality Check: Using DMF as a polar aprotic solvent maximizes the nucleophilicity of the azide ion.[10] Running the reaction at room temperature prevents thermally-induced elimination.[1][15] Sodium azide is an archetypal "strong nucleophile/weak base," which is ideal for SN2 on primary halides.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: a. Pour the reaction mixture into a separatory funnel containing water and diethyl ether. b. Extract the aqueous layer twice more with diethyl ether. c. Combine the organic layers and wash them twice with brine to remove residual DMF. d. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

References

Technical Support Center: Purification Strategies for 1-(2-Bromoethyl)-4-methylbenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical support guide focused on a frequent challenge in synthetic chemistry: the removal of unreacted 1-(2-Bromoethyl)-4-methylbenzene from reaction mixtures. This resource is tailored for researchers, scientists, and drug development professionals seeking practical, field-tested solutions to enhance the purity of their target compounds. Here, we dissect common purification hurdles and provide robust, validated protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm struggling to separate my product from the unreacted this compound. Why is a simple aqueous workup ineffective?

This is a common challenge rooted in the physicochemical properties of the starting material. This compound is a relatively non-polar, hydrophobic compound, making it insoluble in water.[1] Consequently, if your desired product is also soluble in organic solvents, a standard liquid-liquid extraction with water and an organic solvent will not effectively separate the two, as both will preferentially remain in the organic phase.[2]

Q2: What are the most common reaction types where this starting material is used, and what does that imply for purification?

This compound is a primary alkyl halide, making it an excellent substrate for nucleophilic substitution (SN2) reactions.[3][4] This means it is frequently reacted with nucleophiles like amines, alcohols, and thiols to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The nature of the product's functional group is the key to designing an effective purification strategy. For instance, the introduction of a basic amine or an acidic group can be exploited for selective extraction.

Q3: Could side reactions be complicating my purification?

Yes. Besides the unreacted starting material, side products can interfere with purification. With primary alkyl halides, elimination reactions (E2) can compete with substitution, especially if a sterically hindered or strong base is used as the nucleophile.[3] This would result in the formation of 4-methylstyrene, another non-polar compound that would also be difficult to remove by aqueous extraction.

Troubleshooting Guide: Effective Removal of Unreacted Starting Material

Method 1: Selective Liquid-Liquid Extraction (Acid-Base Chemistry)

This is the most efficient method if your product contains an ionizable functional group, such as an amine or a carboxylic acid. By altering the pH of the aqueous phase, you can selectively move your product from the organic layer to the aqueous layer and back again, leaving the neutral starting material behind.[2]

Experimental Protocol: Purification of an Amine Product

  • Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidify & Extract: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (aq). The amine product will be protonated (R-NH₂ → R-NH₃⁺Cl⁻) and partition into the aqueous layer. The unreacted, non-basic this compound will remain in the organic layer.

  • Separate: Carefully separate the two layers. The organic layer containing the starting material can be set aside.

  • Basify: Cool the aqueous layer in an ice bath and slowly add 1M sodium hydroxide (aq) until the solution is basic (pH > 10). This deprotonates the ammonium salt, regenerating the neutral amine product.

  • Back-Extract: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate). Your purified amine product will now move back into the organic layer.

  • Dry & Concentrate: Dry the organic layer containing your pure product with a drying agent like anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visual Workflow: Acid-Base Extraction

G cluster_0 Crude Mixture cluster_1 Step 1: Acid Extraction cluster_2 Step 2: Product Recovery A Product (Amine) + Starting Material in Ethyl Acetate B Add 1M HCl (aq) A->B C Separate Layers B->C D Organic Layer: Unreacted Starting Material C->D Discard E Aqueous Layer: Protonated Product (R-NH3+Cl-) C->E Collect F Isolate Aqueous Layer & Add 1M NaOH (aq) E->F G Extract with fresh Ethyl Acetate F->G H Purified Product in Organic Layer G->H

Caption: Workflow for purifying an amine product via acid-base extraction.

Method 2: Flash Column Chromatography

For products that are neutral or when acid-base extraction is not feasible, flash column chromatography is the gold standard for purification.[5] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel), driven by a mobile phase.[6]

Experimental Protocol: General Chromatography

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (eluent). For the non-polar this compound, start with a low-polarity eluent like hexane or a hexane/ethyl acetate mixture.[7] A good system will show clear separation between the starting material spot (higher Rf) and the product spot (lower Rf).

  • Column Packing: Pack a column with silica gel using your chosen eluent.[8]

  • Sample Loading: Dissolve the crude mixture in a minimal amount of solvent and load it onto the top of the silica gel.

  • Elution: Elute the column with the solvent system. The non-polar starting material will travel down the column faster than most polar products and will be collected in the initial fractions.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Elution Behavior on Silica Gel

CompoundPolarityTypical Eluent SystemRelative Elution Order
This compoundLow5% Ethyl Acetate in HexaneFirst
Aromatic Ether ProductLow-Mod10-20% Ethyl Acetate in HexaneSecond
Amine or Alcohol ProductModerate30-50% Ethyl Acetate in HexaneThird
Method 3: Recrystallization

If your desired product is a solid at room temperature, recrystallization can be a highly effective and scalable purification technique.[9][10] The principle relies on the differential solubility of the product and impurities in a solvent at different temperatures.[11]

Experimental Protocol: Recrystallization

  • Solvent Selection: Find a suitable solvent or solvent pair in which your product is highly soluble when hot but poorly soluble when cold. The unreacted starting material, being a liquid at room temperature, should ideally remain dissolved or as an oil upon cooling.

  • Dissolution: Dissolve the crude material in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure product. The impurities and unreacted starting material should remain in the mother liquor.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[9]

  • Drying: Dry the crystals to remove residual solvent.

Logical Flow: Choosing the Best Purification Method

G A Crude Reaction Mixture B Is the product a solid? A->B C Can a suitable recrystallization solvent be found? B->C Yes E Does the product have an ionizable group (acid/base)? B->E No D Recrystallization C->D Yes C->E No F Acid/Base Extraction E->F Yes G Column Chromatography E->G No

Caption: Decision tree for selecting the optimal purification strategy.

References

  • Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]

  • Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • Column chromatography. Columbia University. [Link]

  • Preparation and Purification of An Alkyl Halide. Scribd. [Link]

  • Column chromatography. University of Toronto. [Link]

  • Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • Recrystallization I. University of California, Irvine. [Link]

  • US Patent 3,654,351: Purification of aromatic polycarboxylic acids by recrystallization.
  • Liquid–liquid extraction. Wikipedia. [Link]

  • Liquid-Liquid Extraction and Separation Schemes. YouTube. [Link]

  • AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. Chemy.info. [Link]

  • 4-Methylphenethyl bromide | C9H11Br. PubChem. [Link]

  • What are common reactions involving (2-Bromoethyl)benzene? Bloom Tech. [Link]

  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

Sources

Stabilizing 1-(2-Bromoethyl)-4-methylbenzene during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Bromoethyl)-4-methylbenzene (CAS 6529-51-7), a key intermediate in pharmaceutical and chemical synthesis.[1][2] This document provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting protocols to ensure the stability and integrity of this reagent during storage and handling. Proper management of this compound is critical for the success of downstream applications, ensuring reproducibility and high-quality results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to several degradation pathways, primarily driven by its reactive bromoethyl group and the influence of the aromatic ring. Key pathways include:

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the benzylic carbon susceptible to attack by nucleophiles.[3][4] Common nucleophiles include water (hydrolysis), alcohols, and amines.[5][6] Hydrolysis, for instance, will yield the corresponding alcohol, 2-(p-tolyl)ethanol.

  • Elimination Reactions: In the presence of bases, the compound can undergo elimination (dehydrohalogenation) to form 4-methylstyrene.[5] This is a common side reaction, especially at elevated temperatures.

  • Radical Reactions: Similar to other benzylic halides, this compound can undergo free-radical reactions, particularly when exposed to light or radical initiators.[7][8] This can lead to polymerization or other undesired side products.[6]

  • Oxidation: The benzylic position is prone to oxidation, which can lead to the formation of various byproducts, including carboxylic acids.[7][8]

Q2: What are the ideal storage conditions for this compound?

A2: To maintain the purity and stability of this compound, the following storage conditions are strongly recommended:

ParameterRecommendationRationale
Temperature 2-8°C[9]Reduces the rate of degradation reactions such as elimination and substitution. Avoid freezing, which can cause moisture to condense.
Atmosphere Inert gas (Nitrogen or Argon)[5][9]Prevents oxidation and reactions with atmospheric moisture.
Light Amber or opaque container[6]Protects the compound from light-induced radical reactions.
Container Tightly sealed, dry glass bottle[5][10][11]Prevents contamination from moisture and air. Glass is preferred for its inertness.
Q3: I've noticed a color change in my stored this compound. What does this indicate?

A3: A color change from colorless or pale yellow to a darker yellow or brown hue is a common indicator of degradation.[3] This is often due to the formation of unsaturated byproducts from elimination reactions or the presence of bromine, which can be released during decomposition. If a significant color change is observed, it is advisable to re-analyze the purity of the material before use.

Q4: Can I use a stabilizer with this compound?

A4: While not a standard practice for this specific compound, radical inhibitors such as BHT (butylated hydroxytoluene) could theoretically be used to quench radical-mediated degradation. However, the addition of any stabilizer should be carefully considered as it may interfere with downstream reactions. It is generally preferable to rely on proper storage and handling conditions to maintain stability.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues that may be encountered during the handling and use of this compound.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Symptom: Your reaction yield is significantly lower than expected when using this compound as a substrate.

Possible Causes & Solutions:

  • Degraded Starting Material: The most likely culprit is the degradation of your this compound, leading to a lower concentration of the active reagent.

    • Solution: Before use, assess the purity of the reagent using techniques like GC-MS or ¹H NMR. If significant degradation is detected, purify the material by distillation under reduced pressure or column chromatography.[12]

  • Competing Elimination Reaction: The presence of a strong or sterically hindered base can favor the elimination pathway, producing 4-methylstyrene instead of the desired substitution product.

    • Solution: Carefully select your base. For SN2 reactions, a non-nucleophilic, sterically hindered base may be used to mop up any HBr generated, but a strong, non-hindered base will promote E2. For SN1-type reactions, a weaker base is preferable. Also, consider running the reaction at a lower temperature to disfavor elimination.

  • Solvent Effects: The choice of solvent can significantly influence the reaction pathway. Protic solvents may participate in the reaction (solvolysis), while aprotic solvents are generally preferred for many substitution reactions.

    • Solution: Choose a solvent that is appropriate for the specific type of nucleophilic substitution you are performing. For SN2 reactions, polar aprotic solvents like DMF or DMSO are often a good choice.

Issue 2: Formation of an Insoluble Polymer-like Substance in the Reaction Mixture

Symptom: During your reaction, you observe the formation of a solid or oily, insoluble material.

Possible Causes & Solutions:

  • Radical Polymerization: Exposure to light, heat, or radical initiators can trigger the polymerization of 4-methylstyrene, which may have formed via elimination.

    • Solution: Conduct your reaction under an inert atmosphere and protect it from light.[6] Ensure that all solvents and reagents are free of peroxides, which can act as radical initiators.

  • Reaction with Incompatible Materials: The reagent can react with certain materials, leading to decomposition and polymerization.

    • Solution: Ensure your reaction vessel and any other equipment are made of inert materials like glass. Avoid contact with strong oxidizing agents, strong bases, and amines, as these are incompatible.[5]

Section 3: Experimental Protocols

This section provides detailed step-by-step methodologies for key procedures related to the handling and analysis of this compound.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the purity of this compound and identifying potential degradation products.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Instrument Setup:

    • Set the injector temperature to 250°C.

    • Set the initial oven temperature to 50°C, hold for 2 minutes.

    • Ramp the oven temperature to 280°C at a rate of 10°C/minute.

    • Hold the final temperature for 5 minutes.

    • Use helium as the carrier gas at a constant flow rate.

    • Set the mass spectrometer to scan in the range of 40-400 m/z.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (expect to see the molecular ion peak and characteristic isotopic pattern for bromine).

    • Integrate the peak areas to determine the relative purity.

    • Analyze any impurity peaks by comparing their mass spectra to a library database to identify potential degradation products like 2-(p-tolyl)ethanol or 4-methylstyrene.

Protocol 2: Purification by Vacuum Distillation

This protocol describes how to purify this compound that has undergone partial degradation.

Materials:

  • Degraded this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Charge the Flask: Place the impure this compound into the round-bottom flask.

  • Apply Vacuum: Gradually apply vacuum to the system. This compound has a boiling point of 100-101°C at 9 mmHg.[13]

  • Heating: Gently heat the distillation flask using the heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point and has a refractive index of approximately 1.550 (at 20°C).[13]

  • Storage: Immediately store the purified product under the recommended conditions (see FAQ A2).

Section 4: Visual Diagrams

Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

DegradationPathways A This compound B 2-(p-tolyl)ethanol A->B  Hydrolysis (H2O) C 4-Methylstyrene A->C  Elimination (Base) D Poly(4-methylstyrene) C->D  Polymerization (Light/Heat) HandlingWorkflow cluster_receive Receiving cluster_storage Storage cluster_handling Handling cluster_decision Decision cluster_action Action Receive Receive Shipment Inspect Inspect Container Seal & Integrity Receive->Inspect Store Store at 2-8°C under Inert Gas Inspect->Store Protect Protect from Light Store->Protect InertAtmosphere Handle under Inert Atmosphere Protect->InertAtmosphere PurityCheck Check Purity Before Use (GC-MS/NMR) InertAtmosphere->PurityCheck Decision Purity Acceptable? PurityCheck->Decision Use Proceed to Reaction Decision->Use Yes Purify Purify (e.g., Vacuum Distillation) Decision->Purify No Purify->PurityCheck

Caption: Recommended workflow for handling and storing the reagent.

References

  • Vertex AI Search. (2012).
  • Fisher Scientific.
  • Fisher Scientific. (2025).
  • Aaronchem. (2024).
  • Fisher Scientific. (2010).
  • NOAA - CAMEO Chemicals. BENZYL BROMIDE.
  • CymitQuimica. This compound.
  • ChemicalBook. 1-(2-BROMO-ETHYL)-4-METHYL-BENZENE.
  • CymitQuimica. CAS 24344-85-2: Benzene, 1-(1-bromoethyl)-4-methyl-.
  • Master Organic Chemistry. (2018).
  • Chemistry Steps.
  • ChemicalBook. 1-(2-BROMO-ETHYL)-4-METHYL-BENZENE Chemical Properties.
  • PrepChem.com.
  • Church, C. D., Tratnyek, P. G., & Scow, K. M. (2000). Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1. ACS National Meeting Book of Abstracts, 40(2), 261-263.
  • ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters.
  • LookChem. Cas 33458-08-1,Benzene, 1-(1,2-dibromoethyl)-.
  • Benchchem. Technical Support Center: Synthesis of 1-(4-Bromobutyl)-4-methylbenzene.
  • PubChem - NIH. 4-Methylphenethyl bromide | C9H11Br | CID 570680.
  • Khan Academy.
  • Kot-Wasik, A., et al. The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I.
  • ResearchGate.

Sources

Troubleshooting low conversion rates in reactions with 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(2-Bromoethyl)-4-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. Low conversion rates are a frequent challenge, often stemming from a delicate balance between desired substitution and competing side reactions. This document provides in-depth, experience-driven insights to help you optimize your experimental outcomes.

Troubleshooting Guide: Addressing Low Conversion Rates

This section addresses the most common issues encountered during reactions with this compound in a direct question-and-answer format.

Q1: My reaction yield is low, and I've isolated a significant amount of 4-methylstyrene. What is causing this, and how can I prevent it?

Answer: This is a classic case of the desired nucleophilic substitution (SN2) pathway competing with an elimination (E2) side reaction. This compound is a primary alkyl halide, which is susceptible to both pathways. The E2 reaction is favored when your nucleophile acts as a strong base, abstracting a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of an alkene (4-methylstyrene).[1][2]

Causality: The balance between SN2 and E2 is dictated by several factors: the nature of the nucleophile/base, temperature, and solvent choice.

  • Nucleophile Basicity & Steric Hindrance: Strong, sterically hindered bases (e.g., potassium tert-butoxide) will almost exclusively yield the elimination product. Strong, but less hindered bases (e.g., ethoxide, hydroxide) can give mixtures of substitution and elimination products.[3][4]

  • Temperature: Higher reaction temperatures provide the necessary activation energy for both pathways but tend to favor elimination over substitution entropically.[1]

Solutions to Minimize Elimination:

  • Select a Better Nucleophile: Opt for a nucleophile with high nucleophilicity but lower basicity. For example, halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻) are excellent nucleophiles that are relatively weak bases.

  • Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will significantly favor the SN2 pathway. Consider starting at room temperature or even 0 °C and warming only if necessary.

  • Choose the Right Solvent: Use a polar aprotic solvent such as DMSO, DMF, or acetone . These solvents solvate the cation but leave the anionic nucleophile relatively "bare," enhancing its nucleophilicity without promoting basicity. Protic solvents (like ethanol or water) can solvage the nucleophile, reducing its reactivity, and may facilitate elimination.[3][5]

Troubleshooting Workflow: SN2 vs. E2 Competition

G cluster_e2 E2 Pathway Dominant cluster_sn2 Sₙ2 Pathway Inefficient start Low Conversion Rate Observed check_byproduct Byproduct Analysis (GC-MS, NMR): Is 4-methylstyrene present? start->check_byproduct e2_cause Cause: Nucleophile acting as a base check_byproduct->e2_cause Yes sn2_cause Cause: Slow Sₙ2 Kinetics check_byproduct->sn2_cause No temp High Temperature? e2_cause->temp nucleophile Strong/Hindered Base? temp->nucleophile No sol_temp Action: Lower Temperature (e.g., 0°C to RT) temp->sol_temp Yes solvent_e2 Protic Solvent Used? nucleophile->solvent_e2 No sol_nuc Action: Use a less basic, more nucleophilic reagent (e.g., N3⁻, I⁻, RSH) nucleophile->sol_nuc Yes sol_solvent_e2 Action: Switch to Polar Aprotic Solvent (DMF, DMSO) solvent_e2->sol_solvent_e2 Yes reagent_quality Reagent Purity/Age? sn2_cause->reagent_quality nucleophile_weak Weak Nucleophile? reagent_quality->nucleophile_weak No sol_reagent Action: Verify reagent purity (NMR, GC) or use fresh stock reagent_quality->sol_reagent Yes solvent_sn2 Inappropriate Solvent? nucleophile_weak->solvent_sn2 No sol_nuc_weak Action: Use stronger nucleophile or add activating agent (e.g., NaI catalyst) nucleophile_weak->sol_nuc_weak Yes sol_solvent_sn2 Action: Switch to Polar Aprotic Solvent (DMF, DMSO) solvent_sn2->sol_solvent_sn2 Yes

Caption: Troubleshooting flowchart for low conversion rates.

Q2: My reaction is extremely slow or stalls completely, even with minimal byproduct formation. What factors should I investigate?

Answer: If elimination is not the issue, a stalled reaction points towards inefficient SN2 kinetics. The SN2 reaction rate is highly dependent on the concentration and reactivity of both the electrophile and the nucleophile.[6]

Potential Causes & Solutions:

  • Poor Nucleophile Strength: Your nucleophile may be too weak to displace the bromide efficiently. Nucleophilicity generally increases with negative charge and decreases with electronegativity across a row in the periodic table.[7]

    • Action: If using a neutral nucleophile (e.g., an alcohol or amine), deprotonate it first with a suitable base (like NaH for an alcohol) to form the much more reactive conjugate base (alkoxide or amide).[8]

  • Reagent Quality: this compound can degrade over time, especially if exposed to light or moisture. Impurities from its synthesis, such as unreacted starting materials or dibrominated species, can also interfere.[9]

    • Action: Check the purity of your reagent using ¹H NMR or GC-MS. If in doubt, use a freshly opened bottle or purify the reagent by vacuum distillation or column chromatography.

  • Inappropriate Solvent: As mentioned, the solvent plays a critical role. A non-polar solvent will not dissolve the nucleophile sufficiently, while a polar protic solvent will over-solvate it, hindering its ability to attack the electrophile.[10]

    • Action: Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMF, DMSO, or acetonitrile.

  • Leaving Group Ability (Finkelstein Reaction): Bromide is a good leaving group, but iodide is even better.

    • Action: For sluggish reactions, consider adding a catalytic amount (10-15 mol%) of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI). This initiates a Finkelstein reaction, where the bromide is temporarily replaced by an iodide in situ. The resulting 1-(2-iodoethyl)-4-methylbenzene is significantly more reactive towards the nucleophile.

Q3: I am attempting a Williamson ether synthesis with a secondary alcohol, and my yield is poor. What specific parameters should I focus on?

Answer: The Williamson ether synthesis is a powerful tool but requires careful optimization, especially with substrates prone to elimination.[8][11] Using a secondary alcohol introduces a more sterically hindered nucleophile (the secondary alkoxide), which can exacerbate the E2 side reaction.

Key Optimization Points:

  • Alkoxide Formation: This is the most critical step. The alcohol must be fully deprotonated before the addition of this compound. Incomplete deprotonation means you have both the alkoxide (nucleophile) and the alcohol (weaker nucleophile, protic solvent) present.

    • Best Practice: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[12] The evolution of hydrogen gas (H₂) provides a visual confirmation that the deprotonation is occurring. Allow this step to proceed to completion (typically 30-60 minutes at 0 °C to room temperature) before adding the electrophile.

  • Order of Addition: Always add the this compound solution slowly (dropwise) to the pre-formed alkoxide solution. This maintains a low instantaneous concentration of the electrophile, minimizing self-condensation or elimination side reactions.

  • Temperature Control: Keep the temperature as low as reasonably possible. Start the addition at 0 °C and allow the reaction to slowly warm to room temperature. Only apply heat if the reaction stalls, and do so cautiously while monitoring for byproduct formation via TLC or GC.

ParameterFavors SN2 (Ether)Favors E2 (Alkene)
Nucleophile Strong, non-hindered (e.g., primary alkoxide)Strong, hindered (e.g., t-butoxide)
Base (for alkoxide) Strong, non-nucleophilic (e.g., NaH)---
Temperature Low (0 °C to RT)High (>50 °C)
Solvent Polar Aprotic (DMF, DMSO, THF)Can occur in both, but favored in protic
Addition Slow addition of halide to alkoxideRapid mixing at high concentration

Table 1: Key factors influencing the outcome of Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for SN2 reactions with this reagent? A: High-purity, anhydrous polar aprotic solvents are ideal. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are excellent choices as they effectively solvate the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive.[3]

Q: How should I store and handle this compound? A: It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is a lachrymator and skin irritant, so always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[13]

Q: Can this reagent undergo SN1 reactions? A: It is highly unlikely. SN1 reactions proceed through a carbocation intermediate. Primary carbocations are very unstable and therefore disfavored. This substrate will almost exclusively react via SN2 or E2 mechanisms.[5][6]

Q: What are some common impurities in commercial this compound? A: Common impurities can include the starting material for its synthesis (e.g., 2-(p-tolyl)ethanol), the corresponding elimination product (4-methylstyrene), or over-brominated species like 1-(1,2-dibromoethyl)-4-methylbenzene.[9]

Experimental Protocols

Protocol 1: General Procedure for a High-Yield SN2 Reaction (Example with Sodium Azide)

This protocol emphasizes conditions that strongly favor the SN2 pathway.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium azide (NaN₃, 1.5 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension.

  • Reagent Addition: Dissolve this compound (1.0 eq.) in a small amount of anhydrous DMF and add it to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 1-(2-azidoethyl)-4-methylbenzene.

  • Purification: Purify via flash column chromatography on silica gel if necessary.

Reaction Scheme Visualization

Sources

Validation & Comparative

Analytical methods for confirming the purity of 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analytical Confirmation of 1-(2-Bromoethyl)-4-methylbenzene Purity

In the synthesis of pharmaceutical intermediates and fine chemicals, the rigorous confirmation of purity is not merely a quality control checkpoint; it is a fundamental pillar of process validation and product safety. This compound, a key building block in organic synthesis, is no exception. Its purity directly impacts the yield, impurity profile, and overall quality of subsequent products. This guide provides a comparative analysis of the primary analytical techniques used to confirm the purity of this compound, offering insights into the rationale behind methodological choices and providing actionable experimental protocols for researchers, scientists, and drug development professionals.

The Analytical Imperative: A Multi-Modal Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment strategy for this compound relies on a combination of chromatographic and spectroscopic methods. This multi-modal approach ensures that a wide range of potential impurities, including isomers, starting materials, by-products, and residual solvents, are detected and quantified.

This guide will focus on the following key analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and the detection of structural isomers and other impurities.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound and is highly effective in identifying and quantifying trace-level impurities.

The Rationale Behind GC-MS Parameter Selection

The choice of GC column, temperature program, and MS parameters is critical for achieving optimal separation and detection. For this compound, a non-polar or mid-polarity column is typically preferred due to the non-polar nature of the analyte. A temperature gradient is employed to ensure the efficient elution of both the main compound and any potential impurities with different boiling points.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (MSD)

  • Autosampler

GC Conditions:

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-450 amu

Data Interpretation

The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of each peak can then be compared to a library of known spectra (e.g., NIST) to identify the compounds. The purity of this compound is determined by the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of this compound Dilution Dilute in a volatile solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Separation on GC column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration LibrarySearch Identify Impurities via MS Library Search Integration->LibrarySearch Quantification Calculate Purity (% Area) LibrarySearch->Quantification

Caption: Workflow for GC-MS purity analysis.

High-Performance Liquid Chromatography (HPLC): Unmasking Non-Volatile Impurities

HPLC is a complementary technique to GC-MS and is essential for the detection of non-volatile or thermally labile impurities that may not be amenable to gas chromatography. For this compound, reversed-phase HPLC with UV detection is the most common approach.

The Logic of HPLC Method Development

The goal of HPLC method development is to achieve baseline separation of the main peak from all potential impurity peaks. This is accomplished by optimizing the mobile phase composition, column chemistry, and detector wavelength. A C18 column is a good starting point for this non-polar compound, and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. The UV detection wavelength should be set to a value where the analyte has significant absorbance, which can be determined by running a UV scan of the compound.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Autosampler

HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-10 min: 50-90% B

    • 10-15 min: 90% B

    • 15-15.1 min: 90-50% B

    • 15.1-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Data Interpretation

Similar to GC-MS, the purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. Any impurity peaks can be further investigated by collecting fractions and analyzing them by other techniques such as LC-MS or NMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of this compound Dissolution Dissolve in mobile phase Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 column Injection->Separation Detection UV Detection at 220 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Calculate Purity (% Area) Integration->Quantification

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound and for detecting and identifying structurally related impurities.

Why NMR is Essential for Purity Assessment

While chromatographic techniques are excellent for separating and quantifying impurities, NMR provides detailed structural information. It can confirm the connectivity of atoms within the molecule and can often identify impurities without the need for reference standards. For instance, NMR can readily distinguish between positional isomers that may be difficult to separate by chromatography.

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single pulse

  • Number of Scans: 16

  • Relaxation Delay: 1 s

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled

  • Number of Scans: 1024

  • Relaxation Delay: 2 s

Data Interpretation

The ¹H NMR spectrum of pure this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the two methylene groups. The chemical shifts, integration values, and coupling patterns should be consistent with the expected structure. The presence of unexpected signals may indicate the presence of impurities. The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

Elemental Analysis: A Fundamental Confirmation of Composition

Elemental analysis provides the percentage of carbon, hydrogen, and other elements (in this case, bromine) in a sample. This data is then compared to the theoretical composition calculated from the molecular formula. It serves as a fundamental check of the compound's identity and purity.

The Role of Elemental Analysis in a Modern Lab

While modern spectroscopic techniques provide a wealth of structural information, elemental analysis remains a valuable tool for confirming the empirical formula of a compound. It is a bulk analysis technique, meaning it provides an average composition of the entire sample. A significant deviation from the theoretical values can indicate the presence of impurities, such as residual solvents or inorganic salts.

Experimental Protocol: Elemental Analysis

Instrumentation:

  • CHNS/O Analyzer

Procedure:

  • A small, accurately weighed amount of the sample is combusted in a high-temperature furnace.

  • The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a detector.

  • The percentage of each element is calculated.

Data Interpretation

The experimentally determined percentages of carbon, hydrogen, and bromine should be within a narrow range (typically ±0.4%) of the theoretical values for C₉H₁₁Br.

ElementTheoretical %
Carbon54.30%
Hydrogen5.57%
Bromine40.13%

Comparative Summary of Analytical Methods

Technique Primary Purpose Strengths Limitations
GC-MS Identification and quantification of volatile impuritiesHigh sensitivity, excellent for identificationNot suitable for non-volatile or thermally labile compounds
HPLC Separation and quantification of non-volatile impuritiesWide applicability, robust quantificationCan be less sensitive than GC-MS for some compounds
NMR Structural confirmation and identification of isomersProvides detailed structural informationLower sensitivity compared to chromatographic methods
Elemental Analysis Confirmation of elemental compositionProvides fundamental compositional dataDoes not provide information on the nature of impurities

Conclusion: An Integrated Approach for Unquestionable Purity

The confirmation of this compound purity is a critical step in ensuring the quality and consistency of downstream processes and products. A comprehensive analytical strategy that integrates the strengths of GC-MS, HPLC, NMR, and elemental analysis provides the highest level of confidence in the purity assessment. By understanding the principles behind each technique and by employing validated experimental protocols, researchers and drug development professionals can make informed decisions based on reliable and robust analytical data.

References

  • Title: Modern GC-MS in Chemical Analysis Source: Agilent Technologies URL: [Link]

  • Title: HPLC for Pharmaceutical Scientists Source: John Wiley & Sons URL: [Link]

  • Title: Introduction to NMR Spectroscopy Source: James Keeler, University of Cambridge URL: [Link]

  • Title: Elemental Analysis in Organic Chemistry Source: Royal Society of Chemistry URL: [Link]

A Comparative Guide to the Reactivity of 1-(2-Bromoethyl)-4-methylbenzene and 1-(2-Chloroethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in organic synthesis and drug development, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall process viability. Among the versatile building blocks available, alkyl halides are paramount. This guide provides an in-depth, objective comparison of the reactivity of two closely related primary alkyl halides: 1-(2-Bromoethyl)-4-methylbenzene and 1-(2-Chloroethyl)-4-methylbenzene. Our analysis is grounded in fundamental chemical principles and supported by a detailed experimental protocol for direct comparison.

Theoretical Framework: Unpacking the Factors Governing Reactivity

The reactivity of alkyl halides in nucleophilic substitution reactions is primarily governed by the nature of the leaving group.[1] In the case of this compound and its chloro-analogue, the core difference lies in the halogen atom—bromine versus chlorine. Both compounds are primary alkyl halides, which strongly favor the bimolecular nucleophilic substitution (SN2) mechanism.[2] The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[3][4] The rate of this reaction is therefore highly dependent on the ability of the halogen to leave.

Several key factors determine the efficacy of a leaving group, with the overarching principle being that weaker bases are better leaving groups .[1][5] This is because weaker bases are more stable in solution as anions after detaching from the carbon atom.[6] Let's examine how this applies to bromide (Br⁻) and chloride (Cl⁻):

  • Bond Strength (C-X): The carbon-halogen bond must be broken during the reaction. The bond dissociation energy for a C-Br bond is approximately 276-285 kJ/mol, which is significantly lower than that of a C-Cl bond (327-339 kJ/mol).[7][8][9] A weaker bond requires less energy to break, thus lowering the activation energy of the reaction and increasing the reaction rate.[7][10]

  • Anion Stability: The stability of the resulting halide anion (X⁻) is crucial. As we move down the halogen group, the ionic radius increases. The bromide ion is larger than the chloride ion, allowing the negative charge to be dispersed over a greater volume.[6][11] This increased charge delocalization makes the bromide ion more stable and less basic than the chloride ion.[6][12]

  • Acidity of Conjugate Acid (H-X): The stability of the anion is directly related to the strength of its conjugate acid. HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7).[5] This confirms that Br⁻ is a weaker base than Cl⁻ and, consequently, a better leaving group.[5][13]

Based on these fundamental principles, the established order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F .[10][14] Therefore, it is predicted that This compound will be significantly more reactive than 1-(2-Chloroethyl)-4-methylbenzene under identical SN2 reaction conditions.

Experimental Design for Comparative Analysis: The Finkelstein Reaction

To empirically validate the theoretical prediction, a competitive reaction or parallel kinetic studies can be employed. A classic and effective method for comparing the reactivity of alkyl bromides and chlorides is the Finkelstein reaction .[15][16] This reaction involves treating an alkyl chloride or bromide with sodium iodide in an acetone solvent.

The success of this reaction as a comparative tool hinges on a key principle: sodium iodide (NaI) is soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are not.[16][17] As the substitution reaction proceeds, the resulting sodium halide salt precipitates out of the solution, driving the reaction forward according to Le Châtelier's principle.[3][18] By monitoring the rate of precipitate formation or the consumption of the starting materials, a direct comparison of reactivity can be made.

The diagram below outlines the workflow for a robust comparative experiment.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_monitoring Monitoring & Analysis cluster_data Data Interpretation P1 Prepare equimolar solutions of: 1. This compound in Acetone 2. 1-(2-Chloroethyl)-4-methylbenzene in Acetone R1 Set up two separate, identical reaction vessels in a constant temperature water bath (e.g., 50°C) P1->R1 P2 Prepare a standardized solution of Sodium Iodide (NaI) in dry Acetone R2 To each vessel, add an equal volume of the NaI/Acetone solution P2->R2 R1->R2 R3 Initiate reactions by adding the respective alkyl halide solutions to each vessel simultaneously R2->R3 R4 Start timer immediately R3->R4 M1 Observe formation of precipitate (NaBr or NaCl) Note time of first turbidity R4->M1 M2 At fixed time intervals (e.g., 5, 15, 30 min), withdraw an aliquot from each reaction R4->M2 M3 Quench the aliquot (e.g., with cold water) and extract with a suitable organic solvent M2->M3 M4 Analyze organic layer via Gas Chromatography (GC) to quantify remaining alkyl halide M3->M4 D1 Plot [Alkyl Halide] vs. Time for each reaction M4->D1 D2 Compare reaction rates. The steeper slope indicates higher reactivity D1->D2

Caption: Experimental workflow for comparing SN2 reactivity.

Detailed Experimental Protocol

This protocol provides a self-validating system for comparing the reactivity of the two target compounds.

Materials:

  • This compound (Substrate A)

  • 1-(2-Chloroethyl)-4-methylbenzene (Substrate B)

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Internal standard for GC analysis (e.g., Dodecane)

  • Reaction vials with magnetic stir bars

  • Constant temperature water bath

  • Gas Chromatograph (GC) with a suitable column

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of Substrate A in anhydrous acetone.

    • Prepare a 0.1 M solution of Substrate B in anhydrous acetone.

    • Prepare a 0.2 M solution of NaI in anhydrous acetone. Ensure the NaI is fully dissolved; gentle warming may be required. Allow to cool to the reaction temperature before use.

  • Reaction Setup:

    • Place two identical reaction vials, labeled 'A' and 'B', into a water bath maintained at 50°C.

    • To each vial, add 5.0 mL of the 0.2 M NaI/acetone solution. Allow the solutions to thermally equilibrate for 5 minutes.

  • Reaction Initiation and Monitoring:

    • Simultaneously, add 5.0 mL of the 0.1 M Substrate A solution to vial 'A' and 5.0 mL of the 0.1 M Substrate B solution to vial 'B'.

    • Start a timer immediately.

    • Record the time at which turbidity (the first sign of a precipitate) is observed in each vial.

  • Kinetic Analysis via GC:

    • At t = 5, 10, 20, 40, and 60 minutes, withdraw a 0.5 mL aliquot from each reaction mixture.

    • Immediately quench each aliquot in a separate vial containing 2 mL of cold deionized water and 1 mL of diethyl ether (containing a known concentration of the internal standard).

    • Vortex the quenching vial vigorously, then allow the layers to separate.

    • Inject a sample of the organic (top) layer into the GC to determine the concentration of the remaining alkyl halide relative to the internal standard.

  • Data Analysis:

    • Calculate the concentration of the alkyl halide at each time point.

    • Plot the natural logarithm of the alkyl halide concentration (ln[RX]) versus time for both reactions.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-k). Compare the rate constants to determine the relative reactivity.

Predicted Results and Data Visualization

Based on the established principles, this compound is expected to react significantly faster than its chloro counterpart. This will manifest in two observable ways:

  • The formation of the NaBr precipitate in the bromo-compound's reaction vial will occur much sooner than the NaCl precipitate in the other.

  • The GC analysis will show a more rapid decrease in the concentration of this compound.

Table 1: Predicted Comparative Reactivity Data

ParameterThis compound1-(2-Chloroethyl)-4-methylbenzene
Leaving Group Br⁻ (Good)Cl⁻ (Moderate)
C-X Bond Energy ~285 kJ/mol~339 kJ/mol[9]
Time to Turbidity (Predicted) < 5 minutes20-30 minutes
Relative Reaction Rate (kBr / kCl) > 101
% Conversion after 30 min (Predicted) > 90%< 30%

The SN2 mechanism, which underpins this reactivity difference, is visualized below. The nucleophile (I⁻) performs a "backside attack" on the carbon atom bonded to the halogen, leading to an inversion of stereochemistry (though not relevant for these achiral molecules) through a trigonal bipyramidal transition state.

Caption: The concerted mechanism of an SN2 reaction.

Practical Implications and Conclusion

The choice between this compound and 1-(2-Chloroethyl)-4-methylbenzene in a synthetic route has significant practical consequences.

  • Reactivity & Reaction Conditions: The higher reactivity of the bromo-compound allows for milder reaction conditions (lower temperatures, shorter reaction times), which can be crucial for preserving sensitive functional groups elsewhere in the molecule. Using the chloro-analogue may require more forcing conditions, potentially leading to side reactions or decomposition.

  • Cost and Availability: Generally, alkyl chlorides are less expensive and more readily available than their corresponding bromides. A process chemist must weigh the higher reactivity and potentially cleaner reaction profile of the bromide against the economic advantages of the chloride.

  • Process Development: For initial route scouting and proof-of-concept studies, the more reactive bromo-compound is often preferred to ensure the desired transformation is feasible. For large-scale manufacturing, significant process optimization may be undertaken to enable the use of the more economical chloro-compound.

References

  • BYJU'S. Finkelstein Reaction. [Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]

  • Master Organic Chemistry. Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. [Link]

  • Online Organic Chemistry Tutor. Finkelstein Reaction. [Link]

  • J&K Scientific LLC. Finkelstein Reaction. [Link]

  • Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. [Link]

  • Quora. What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?. [Link]

  • Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1 (video). [Link]

  • University of Calgary. Nucleophilic Substitution of Alkyl Halides. [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

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  • YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Link]

  • Brainly.com. [FREE] For alkyl halides used in SN1 and SN2 mechanisms, rank the leaving groups in order of reaction rate. 1). [Link]

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  • SlidePlayer. Nucleophilic substitution vs. elimination reactions. [Link]

  • Scribd. Alkyl Halides: SN1 & SN2 Reactivity. [Link]

  • ResearchGate. Influence of chloride and bromide anions on localized corrosion of 15%Cr ferritic stainless steel | Request PDF. [Link]

  • Reddit. Better Leaving Group: Bromide VS Chloride. [Link]

  • Quora. What is the stability order of F- Cl- Br- I- anions and why?. [Link]

  • YouTube. SN2 Competition Experiments, Part 1: Prelab Lecture. [Link]

  • YouTube. Lab 6: Alkyl Halide Reactivites in Nucleophilic Substitution Reactions (Final). [Link]

  • Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • ACS Publications. Insights into the Chloride versus Bromide Effect on the Formation of Urea-Quaternary Ammonium Eutectic Solvents | Industrial & Engineering Chemistry Research. [Link]

  • Royal Society of Chemistry. enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. [Link]

  • Chemguide. Learning outcome 3.4.3 An introduction to bond energy and bond length. [Link]

  • GChem. Covalent Bond Energies. [Link]

  • University of North Texas. Bond Dissociation Energies. [Link]

  • NIST. Benzene, 1-(2-bromoethyl)-4-nitro-. [Link]

  • LookChem. Cas 33458-08-1,Benzene, 1-(1,2-dibromoethyl). [Link]

  • PubChem. 1-(2-Bromoethyl)-4-chlorobenzene. [Link]

  • PubChem. 1-(2-Bromoethyl)-4-ethylbenzene. [Link]

  • ResearchGate. (PDF) Synthesis and Studies of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives. [Link]

  • PubChem. 1,2,3-Triethyl-4-methylbenzene. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth ¹H and ¹³C NMR Comparison for Structural Elucidation

As researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's atomic framework. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(2-Bromoethyl)-4-methylbenzene, a common building block in organic synthesis.

We will dissect its spectral features, explaining the causality behind the observed chemical shifts and splitting patterns. Furthermore, this guide will objectively compare its NMR data with that of structurally related alternatives, providing the experimental context necessary for confident compound identification.

The Spectroscopic Fingerprint: Analyzing this compound

The structure of this compound presents several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. The para-substitution on the benzene ring and the bromoethyl side chain create a predictable yet informative pattern.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectrometer Setup & Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 Add to 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock on deuterium signal acq1->acq2 acq3 Shim magnet for field homogeneity acq2->acq3 acq4 Tune probe to maximize signal acq3->acq4 acq5 Set acquisition parameters (scans, delay) acq4->acq5 acq6 Acquire Spectrum (zg command) acq5->acq6 proc1 Fourier Transform (efp command) acq6->proc1 proc2 Phase Correction (apk command) proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference spectrum (e.g., CDCl₃ at 7.26 ppm) proc3->proc4 proc5 Integrate peaks proc4->proc5

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial before transferring to a 5 mm NMR tube. [1]The use of a deuterated solvent is crucial as it provides a signal for the spectrometer to "lock" onto, stabilizing the magnetic field. [2]2. Spectrometer Preparation:

    • Locking: Insert the sample into the spectrometer. The instrument will automatically adjust the magnetic field frequency to stay resonant with the deuterium signal of the solvent, ensuring field stability during the experiment. [3][4] * Shimming: The magnetic field across the sample must be perfectly homogeneous to achieve high resolution (sharp peaks). The shimming process involves adjusting a series of shim coils to optimize this homogeneity. [1][3] * Tuning: The probe must be tuned and matched to the specific sample. This process maximizes the efficiency of radiofrequency pulse transmission and signal detection, thereby maximizing the signal-to-noise ratio. [5]3. Acquisition Parameters:

    • ¹H NMR: For a routine proton spectrum, a 45° pulse width with an acquisition time of ~4 seconds and a short relaxation delay is typically sufficient. [3]Depending on the sample concentration, 8 to 16 scans (ns) are usually adequate.

    • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope (1.1%), more scans are required. [6]A typical experiment may require several hundred to several thousand scans (ns) and a relaxation delay (d1) of 1-2 seconds to ensure proper relaxation of all carbon nuclei, especially quaternary carbons. [7]Standard acquisition is performed with proton decoupling, which collapses all C-H coupling, resulting in a spectrum of singlets. [8]4. Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS). [9][1] This systematic approach ensures that the resulting spectra are accurate, high-quality, and suitable for rigorous structural analysis and comparison.

References

  • Supporting Information for a scientific publication.
  • Step-by-step procedure for NMR data acquisition. University of Connecticut.
  • Supporting Information. The Royal Society of Chemistry.
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  • Anisotropic and steric effects in halogen substituent chemical shifts. Modgraph.
  • NMR Experiment Procedure. Emory University.
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  • 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 13C NMR spectrum. ChemicalBook.
  • NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. YouTube. Available at: [Link]

  • [Chemistry] NMR of ethylbenzene. YouTube. Available at: [Link]

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  • C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry.
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Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, mass spectrometry (MS) stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern generated by electron ionization (EI) provides a unique molecular fingerprint. This guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(2-bromoethyl)-4-methylbenzene, a compound of interest in synthetic chemistry and as a potential building block in pharmaceutical research. By comparing its fragmentation with structurally related analogues, we can gain a deeper understanding of how subtle molecular modifications influence fragmentation pathways, thereby enhancing our ability to interpret mass spectra with greater confidence.

The Logic of Fragmentation: Foundational Principles

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M⁺˙).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). The fragmentation process is not random; it is governed by the principles of chemical stability, favoring pathways that lead to the formation of stable carbocations and neutral radicals.[2]

For a molecule like this compound, several key structural features will dictate its fragmentation: the aromatic ring, the benzylic position, the alkyl chain, and the bromine atom. Common fragmentation mechanisms for such compounds include benzylic cleavage, alpha-cleavage, and rearrangements.[3][4]

Predicted Fragmentation Pattern of this compound

The logical fragmentation pathway for this compound is initiated by the formation of the molecular ion. Due to the presence of a bromine atom, the molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity, M⁺˙ and (M+2)⁺˙, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.[5]

The major fragmentation pathways are predicted to be as follows:

  • Benzylic Cleavage: The most favorable fragmentation pathway for alkylbenzenes is cleavage at the benzylic position, which results in the formation of a stable, resonance-stabilized benzylic or tropylium cation.[4] For this compound, this involves the loss of a bromine radical (•Br) to form a highly stable secondary carbocation at m/z 119. This ion is expected to be the base peak in the spectrum.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the aromatic ring is another common pathway. This would result in the loss of a bromoethyl radical (•CH₂CH₂Br) to yield a methylbenzyl cation, which would likely rearrange to the more stable tropylium ion at m/z 91.

  • Loss of HBr: A rearrangement followed by the elimination of a neutral hydrogen bromide (HBr) molecule can lead to the formation of a radical cation corresponding to 4-vinyltoluene at m/z 118.

The following table summarizes the predicted major fragment ions for this compound:

m/z Proposed Fragment Ion Formation Pathway Predicted Relative Abundance
200/202[C₉H₁₁Br]⁺˙Molecular IonModerate
119[C₉H₁₁]⁺Loss of •Br (Benzylic Cleavage)High (likely Base Peak)
91[C₇H₇]⁺Loss of •CH₂CH₂Br (Alpha-Cleavage) and rearrangementModerate to High
118[C₉H₁₀]⁺˙Loss of HBrModerate

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected fragmentation of this compound with the known fragmentation patterns of similar molecules.

Comparison with 1-Bromo-4-ethylbenzene

The mass spectrum of 1-bromo-4-ethylbenzene provides a valuable comparison.[6] Its primary fragmentation is the benzylic cleavage, losing a methyl radical (•CH₃) to form the [M-15]⁺ ion. This highlights the lability of the benzylic C-C bond. In our target molecule, the benzylic C-Br bond is even weaker, making the loss of the bromine radical a highly probable and dominant fragmentation pathway.

Comparison with 1-(2-Bromoethyl)-4-chlorobenzene

The NIST library contains the mass spectrum of 1-(2-bromoethyl)-4-chlorobenzene.[7] This spectrum shows a prominent peak corresponding to the loss of the bromine radical, leading to a chlorophenethyl cation. This provides strong evidence that benzylic cleavage with the expulsion of the bromine radical is a major fragmentation route for compounds with a bromoethyl side chain attached to a substituted benzene ring.

Comparison with p-Bromotoluene

The fragmentation of p-bromotoluene (1-bromo-4-methylbenzene) is characterized by the loss of a bromine atom to form a methylbenzyl cation, which rearranges to the tropylium ion at m/z 91.[8] This further supports the prediction of a significant peak at m/z 91 in the spectrum of our target molecule, arising from the cleavage of the bond between the ethyl group and the aromatic ring.

The proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway M This compound [C₉H₁₁Br]⁺˙ m/z 200/202 F1 [C₉H₁₁]⁺ m/z 119 M->F1 - •Br F2 [C₇H₇]⁺ (Tropylium ion) m/z 91 M->F2 - •CH₂CH₂Br F3 [C₉H₁₀]⁺˙ m/z 118 M->F3 - HBr experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Prep Prepare 1 mg/mL solution Inject Inject 1 µL into GC-MS Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Analyze Analyze Fragmentation Extract->Analyze Compare Compare with Predictions & Libraries Analyze->Compare

Sources

A Comparative Guide to HPLC and GC Methods for the Analysis of 1-(2-Bromoethyl)-4-methylbenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Chemical Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, 1-(2-Bromoethyl)-4-methylbenzene serves as a valuable intermediate, a molecular scaffold for building more complex target compounds. Its synthesis, typically involving the bromination of a precursor like 4-methylphenylethanol, is a process where precision is paramount. The reaction mixture is not merely a binary system of reactant and product; it is a complex milieu of the target molecule, unreacted starting materials, potential isomeric byproducts such as 1-(1-bromoethyl)-4-methylbenzene, and various degradation products.[1]

For researchers and drug development professionals, the ability to qualitatively and quantitatively dissect this mixture is non-negotiable. It is the foundation of process optimization, yield calculation, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the comprehensive analysis of this compound reaction mixtures. We will move beyond mere protocols to explore the causality behind methodological choices, grounding our recommendations in established scientific principles.

Gas Chromatography (GC): The Powerhouse for Volatile Analytes

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds.[2] Given that this compound has a boiling point of 100-101 °C at reduced pressure (9 mm Hg), it is an ideal candidate for GC analysis.[3] This method is particularly adept at separating compounds based on their boiling points and interactions with the stationary phase, making it highly effective for routine purity assessments and reaction monitoring.

Causality of Method Development: A GC-FID Approach

The goal is to develop a robust method that separates the main product from volatile impurities and starting materials.

  • Column Selection: The choice of a capillary column is critical. We select a low-polarity stationary phase, such as a 5% Phenyl Methylpolysiloxane (e.g., HP-5 or equivalent) . Why? This phase provides excellent selectivity for aromatic compounds through π-π interactions, while its low polarity ensures that separation is primarily driven by boiling point differences, which is ideal for resolving the target analyte from related hydrocarbon impurities.[4]

  • Inlet and Temperature Programming: A split/splitless inlet is used to handle a wide concentration range. For quantifying the main component, a high split ratio (e.g., 50:1) prevents column overload. For trace impurity analysis, a splitless injection maximizes sensitivity.[4] The oven temperature program is designed for optimal resolution. It begins at a low temperature (e.g., 70°C) to resolve any highly volatile species, then ramps up at a controlled rate (e.g., 15°C/min) to elute the main analyte and higher-boiling impurities in a reasonable timeframe.

  • Detector Selection: The Flame Ionization Detector (FID) is the workhorse for quantitative analysis of organic compounds.[5] Its near-universal response to hydrocarbons and wide linear range make it exceptionally reliable for calculating relative purity (% area). For unambiguous peak identification and structural elucidation of unknown impurities, a Mass Spectrometer (MS) detector is unparalleled.[6]

Experimental Protocol: GC-FID Analysis

1. Sample Preparation: a. Accurately weigh approximately 20 mg of the reaction mixture into a 10 mL volumetric flask. b. Dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate. c. Vortex for 30 seconds to ensure homogeneity. d. Transfer an aliquot to a 2 mL GC vial.

2. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Inlet: Split/Splitless, 250°C.
  • Injection Volume: 1 µL, Split ratio 50:1.
  • Oven Program: 70°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
  • Detector: FID, 280°C.
Workflow and Performance Data

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Processing A Weigh Reaction Mixture B Dilute in Solvent A->B C Transfer to GC Vial B->C D Split/Splitless Inlet C->D E Capillary Column (HP-5) D->E F FID Detector E->F G Chromatogram Acquisition F->G H Peak Integration & Quantitation G->H

Caption: Workflow for GC-FID analysis of reaction mixtures.

Table 1: Hypothetical GC Performance Data

CompoundRetention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
4-Methylstyrene (Impurity)6.8-0.10.3
This compound9.55.20.20.6
4-Methylphenylethanol (Start)10.12.80.30.9
Dibrominated Byproduct12.44.50.20.7

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Stability-Indicating Assays

While GC excels with volatile compounds, HPLC is indispensable for a comprehensive analysis that includes non-volatile starting materials, polar degradation products (e.g., hydrolysis products), or thermally labile species. It is the cornerstone of stability-indicating method development in the pharmaceutical industry.[7]

Causality of Method Development: An RP-HPLC-PDA Approach

The objective is to create a single method that can separate and quantify the main component along with a wide polarity range of potential impurities and degradants.

  • Mode and Column Selection: Reversed-Phase (RP) HPLC is the logical choice for this moderately non-polar analyte. A C18 (octadecylsilane) column is selected as the stationary phase. Why? The hydrophobic C18 chains provide strong retention for the aromatic ring of the analyte and related impurities, allowing for separation based on subtle differences in polarity.[8]

  • Mobile Phase and Elution: A mobile phase consisting of Acetonitrile (ACN) and water is used. A gradient elution program is essential. Why? The analysis starts with a higher percentage of water to retain and resolve polar impurities. The percentage of ACN is then gradually increased to elute the main analyte and, finally, any highly non-polar byproducts. This gradient approach ensures high resolution across the entire chromatogram and provides sharper peaks compared to an isocratic method.[7]

  • Detector Selection: A Photodiode Array (PDA) detector is superior to a standard UV detector for this application. Why? The aromatic nature of this compound makes it an excellent chromophore. A PDA detector not only quantifies the analyte at a specific wavelength (e.g., 220 nm or 254 nm) but also captures the entire UV-Vis spectrum for each peak. This is invaluable for peak purity analysis and for tentatively identifying impurities by comparing their spectra to that of the main compound, a key requirement for a trustworthy, self-validating protocol.[9]

Experimental Protocol: RP-HPLC-PDA Analysis

1. Sample Preparation: a. Accurately weigh approximately 20 mg of the reaction mixture into a 100 mL volumetric flask. b. Dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). c. Vortex for 30 seconds. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-PDA Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 40% B and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detector: PDA, scan range 200-400 nm, extraction at 220 nm.
Workflow and Performance Data

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Processing A Weigh & Dissolve in Diluent B Filter Sample (0.45 µm) A->B C Transfer to HPLC Vial B->C E Autosampler C->E D Gradient Pump (ACN/Water) D->E F C18 Column E->F G PDA Detector F->G H Chromatogram & Spectra Acquisition G->H I Integration & Purity Assessment H->I

Caption: Workflow for RP-HPLC-PDA analysis of reaction mixtures.

Table 2: Hypothetical HPLC Performance Data

CompoundRetention Time (min)Resolution (Rs)LOD (ng/mL)LOQ (ng/mL)
Hydrolysis Product (Impurity)3.1-515
4-Methylphenylethanol (Start)5.44.1824
This compound11.28.51030
Dibrominated Byproduct13.83.91236

Objective Comparison and Expert Recommendation

The choice between GC and HPLC is not a matter of one being universally superior, but of selecting the right tool for the analytical objective.

Table 3: Head-to-Head Comparison: GC vs. HPLC

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-PDA)
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Best Suited For Volatile, thermally stable compounds.[10]Wide range of polarities, non-volatile & thermally labile compounds.[7]
Speed Typically faster run times for simple mixtures.Can be longer due to gradient and equilibration times.
Impurity Scope Limited to volatile impurities.Comprehensive; captures polar and non-polar impurities.
Stability Indicating Not ideal; cannot detect non-volatile degradants.The industry standard for stability-indicating methods.[11]
Sample Preparation Simple dilution in an organic solvent.Dilution followed by mandatory filtration.
Detector Info Quantitative (FID); Structural (MS).Quantitative & Spectroscopic (PDA); Structural (MS).
Primary Application Rapid in-process control, purity of main component.Final product release, stability testing, full impurity profile.
Senior Scientist's Recommendation:

For rapid in-process control (IPC) , where the primary goal is to monitor the consumption of the main starting material and the formation of the volatile product, GC-FID is the method of choice . Its speed and simplicity provide quick feedback for reaction optimization.

For final product release, characterization, and all stability studies , a fully validated stability-indicating RP-HPLC-PDA method is mandatory . Its ability to separate a broad range of potential impurities, including non-volatile and polar degradants, provides the comprehensive and trustworthy data required for regulatory submission and ensuring product quality.[11] The two techniques are best seen as complementary: use GC-MS to identify a novel volatile impurity, then develop an HPLC method to quantify it alongside all other species during stability trials.

References

  • Agilent. (n.d.). Aromatic Hydrocarbon Analysis. Retrieved from [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • Matisova, E., & Kovacicova, E. (1991). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • Jo, E., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PMC - PubMed Central. Retrieved from [Link]

  • EPA. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

  • Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzene, 1,2-dibromo-4-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-2-ethyl-4-methylbenzene. Retrieved from [Link]

  • Gilbert, J.C., & Martin, S.F. (n.d.). Gas Chromatography.pdf. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

  • Dong, M.W., & Hu, Y. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Delavoie, C., et al. (2023). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. ACS Omega. Retrieved from [Link]

  • Patel, K. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN. Amazon S3. Retrieved from [Link]

  • Gecgel, C., et al. (2022). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. Retrieved from [Link]

  • SIELC Technologies. (2018). o-Bromoethylbenzene. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthetic Efficiency of 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a starting material is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparative analysis of 1-(2-Bromoethyl)-4-methylbenzene, a versatile reagent for the introduction of the 4-methylphenethyl moiety into a variety of molecular scaffolds. We will objectively benchmark its performance in key synthetic transformations against viable alternatives, supported by experimental data and detailed protocols.

Introduction to this compound: A Versatile Building Block

This compound, also known as p-methylphenethyl bromide, is a valuable reagent in organic synthesis due to the presence of a primary alkyl bromide.[1] This functional group is susceptible to nucleophilic attack, making it an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. Its utility is particularly pronounced in the synthesis of pharmaceuticals and other biologically active molecules where the 4-methylphenethyl group can impart desirable lipophilic and steric properties.

Williamson Ether Synthesis: A Classic Route to Aryl Ethers

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism where an alkoxide displaces a halide from an alkyl halide.[2][3] this compound is a suitable substrate for this reaction, particularly with phenoxides to form diaryl ethers.

Comparative Efficiency of Alkylating Agents

The efficiency of the Williamson ether synthesis is highly dependent on the nature of the leaving group on the electrophile. The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl. While alkyl iodides are the most reactive, their higher cost and lower stability often make alkyl bromides a more practical choice. Alkyl tosylates and mesylates are also excellent electrophiles in this reaction, often exhibiting reactivity comparable to or greater than alkyl bromides.

Alkylating AgentLeaving GroupTypical Reaction ConditionsTypical YieldReference
This compound BrK₂CO₃, Acetone, RefluxGood to Excellent[4]
1-(2-Chloroethyl)-4-methylbenzeneClNaI (catalyst), K₂CO₃, Acetone, RefluxModerate to Good[5]
4-Methylphenethyl tosylateOTsK₂CO₃, DMF, 80 °CExcellent[3]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

The superior performance of the tosylate leaving group can be attributed to its greater ability to stabilize the developing negative charge in the transition state. However, the two-step process required to prepare the tosylate from the corresponding alcohol can make the bromo derivative a more atom-economical choice if the starting material is readily available. The chloro derivative is generally less reactive and may require harsher conditions or the use of a catalyst like sodium iodide to facilitate in situ halide exchange.

Experimental Protocol: Synthesis of 1-Methyl-4-(2-phenoxyethyl)benzene

This protocol details the synthesis of an exemplary aryl ether using this compound and phenol.

Materials:

  • This compound

  • Phenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.05 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-methyl-4-(2-phenoxyethyl)benzene.

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis reagents Phenol, K₂CO₃, Acetone reaction Reflux (4-6h) reagents->reaction bromo This compound bromo->reaction workup Filtration, Concentration, Extraction reaction->workup purification Column Chromatography workup->purification product 1-Methyl-4-(2-phenoxyethyl)benzene purification->product

Caption: Workflow for the synthesis of 1-methyl-4-(2-phenoxyethyl)benzene.

Friedel-Crafts Alkylation: Forging Carbon-Carbon Bonds with Aromatic Systems

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings, proceeding through an electrophilic aromatic substitution mechanism.[6] this compound can serve as the alkylating agent in the presence of a Lewis acid catalyst.

A Comparative Look at Alkylating Agents

A significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements and polyalkylation.[7] Primary alkyl halides, like this compound, are particularly susceptible to rearrangement to a more stable secondary carbocation. This can lead to a mixture of products. Alternative alkylating agents, such as alkenes or alcohols, can also be employed but may present their own set of challenges.[8] Friedel-Crafts acylation, followed by reduction, is often a more reliable method for introducing straight-chain alkyl groups.[9]

Alkylating AgentCatalystKey ConsiderationsTypical YieldReference
This compound AlCl₃Potential for carbocation rearrangement and polyalkylation.Variable[10]
Benzyl ChlorideAlCl₃Less prone to rearrangement but product is highly activated towards polyalkylation.Good[11]
4-MethylstyreneH⁺ (e.g., H₂SO₄)Greener alternative, but can also lead to polymerization.Good[7]
4-Methylphenethyl alcoholBF₃·OEt₂Milder conditions, but requires activation of the alcohol.Good[12]

The use of this compound in Friedel-Crafts alkylation requires careful control of reaction conditions to minimize side reactions. Using a large excess of the aromatic substrate can help to reduce the extent of polyalkylation.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

This protocol outlines the alkylation of benzene with this compound.

Materials:

  • This compound

  • Benzene (anhydrous, excess)

  • Aluminum Chloride (AlCl₃, anhydrous)

  • Dichloromethane (anhydrous)

  • Ice-water bath

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous benzene and anhydrous aluminum chloride.

  • Cool the mixture in an ice-water bath.

  • Dissolve this compound in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.

  • Add the solution of the alkyl bromide dropwise to the stirred benzene/AlCl₃ mixture over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous CaCl₂, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain 1-methyl-4-(2-phenylethyl)benzene.

Friedel-Crafts Alkylation Mechanism

Friedel_Crafts_Alkylation cluster_0 Carbocation Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation alkyl_halide This compound carbocation Primary Carbocation (rearranges to secondary) alkyl_halide->carbocation + AlCl₃ lewis_acid AlCl₃ lewis_acid->carbocation sigma_complex Sigma Complex carbocation->sigma_complex benzene Benzene benzene->sigma_complex product Alkylated Benzene sigma_complex->product - H⁺

Caption: Mechanism of Friedel-Crafts alkylation.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound provides a powerful nucleophile for the construction of more complex molecules.[13] The resulting organomagnesium halide can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.

Efficiency and Challenges in Grignard Reagent Formation

The successful formation of a Grignard reagent requires strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent.[14] The reactivity of the organic halide follows the order R-I > R-Br > R-Cl. Again, the bromo derivative offers a good balance of reactivity and cost. A common side reaction is Wurtz coupling, where two alkyl groups couple to form a dimer. This can be minimized by slow addition of the alkyl halide to the magnesium turnings.

Organic HalideSolventInitiationKey ConsiderationsTypical YieldReference
This compound Anhydrous Diethyl Ether or THFIodine crystal or 1,2-dibromoethaneStrict anhydrous conditions are crucial. Slow addition minimizes Wurtz coupling.High[13][15]
1-(2-Chloroethyl)-4-methylbenzeneAnhydrous THFMore difficult to initiate. May require activated magnesium.Lower reactivity compared to the bromide.Moderate[16]
2-Phenylethyl bromideAnhydrous Diethyl EtherIodine crystalSimilar reactivity to the title compound.High[1]
Experimental Protocol: Preparation of 2-(4-Methylphenyl)ethylmagnesium Bromide and Reaction with Acetone

This protocol describes the formation of the Grignard reagent and its subsequent reaction with a ketone.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (a small crystal)

  • Acetone (anhydrous)

  • Saturated Ammonium Chloride Solution (NH₄Cl)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Part A: Grignard Reagent Formation

  • Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

  • Place magnesium turnings (1.2 eq) in a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a change in color. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Part B: Reaction with Acetone

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography or distillation.

Grignard Reaction Workflow

Grignard_Reaction cluster_0 Grignard Formation cluster_1 Reaction with Electrophile cluster_2 Workup bromo This compound grignard 2-(4-Methylphenyl)ethylmagnesium Bromide bromo->grignard mg Mg, Anhydrous Ether mg->grignard addition_product Alkoxide Intermediate grignard->addition_product electrophile Acetone electrophile->addition_product product Tertiary Alcohol addition_product->product workup Aqueous NH₄Cl workup->product

Caption: Workflow for Grignard reagent formation and reaction.

Conclusion

This compound stands as a highly efficient and versatile reagent in synthetic organic chemistry. Its utility in Williamson ether synthesis is well-established, offering a good balance between reactivity and cost-effectiveness compared to its chloro and tosylate counterparts. In Friedel-Crafts alkylation, while susceptible to rearrangements, careful control of reaction conditions can afford the desired products. Furthermore, its ready conversion to the corresponding Grignard reagent opens up a vast array of possibilities for carbon-carbon bond formation. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the synthetic route, including cost, desired reactivity, and tolerance for potential side reactions. This guide provides the foundational knowledge and practical protocols to make an informed decision for your research endeavors.

References

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A Comparative Guide to the Synthesis of 1-(2-Bromoethyl)-4-methylbenzene for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic synthesis of key intermediates is paramount. 1-(2-Bromoethyl)-4-methylbenzene, a versatile building block, is frequently employed in the construction of more complex molecular architectures. This guide provides a comparative analysis of the two most prevalent synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and self-validating protocols for reproducible success.

Introduction to the Synthetic Targets

This compound, also known as p-tolylethyl bromide, is a valuable reagent in organic synthesis, often utilized in alkylation reactions to introduce the p-tolylethyl group. Its synthesis is a common undertaking in many research laboratories, and the choice of synthetic route can significantly impact yield, purity, and overall efficiency. This review will dissect two primary methodologies: the bromination of 2-(p-tolyl)ethanol and the anti-Markovnikov hydrobromination of 4-methylstyrene.

Route 1: Nucleophilic Substitution of 2-(p-Tolyl)ethanol

This classical approach relies on the conversion of a primary alcohol to an alkyl bromide via a nucleophilic substitution reaction. The use of phosphorus tribromide (PBr₃) is a reliable method for this transformation, proceeding through an Sₙ2 mechanism.

Mechanistic Rationale

The reaction of a primary alcohol with PBr₃ is a well-established Sₙ2 process. The lone pair of the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion and forming a protonated alkyl dibromophosphite intermediate. This intermediate is an excellent leaving group. A bromide ion, acting as a nucleophile, then attacks the carbon atom bearing the leaving group from the backside, resulting in an inversion of stereochemistry (though not relevant for this achiral substrate) and the formation of the desired alkyl bromide and phosphorous acid as a byproduct.[1][2] This method is particularly advantageous for primary and secondary alcohols as it avoids the carbocation rearrangements that can occur with hydrobromic acid (HBr).[2][3]

G cluster_start Starting Material Preparation cluster_main Main Reaction p-Tolylmagnesium_bromide p-Tolylmagnesium bromide 2-(p-Tolyl)ethanol 2-(p-Tolyl)ethanol p-Tolylmagnesium_bromide->2-(p-Tolyl)ethanol 1. Reaction Ethylene_oxide Ethylene oxide Ethylene_oxide->2-(p-Tolyl)ethanol 2. Aqueous Workup This compound This compound 2-(p-Tolyl)ethanol->this compound Sₙ2 Reaction PBr3 Phosphorus tribromide (PBr₃) This compound This compound PBr3->this compound

Experimental Protocols

Synthesis of Starting Material: 2-(p-Tolyl)ethanol

A robust method for preparing the starting alcohol is the reaction of a Grignard reagent with ethylene oxide.[4]

  • Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether. A solution of 4-bromotoluene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of p-tolylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

  • Step 2: Reaction with Ethylene Oxide: The Grignard solution is cooled to 0 °C in an ice bath. A solution of ethylene oxide (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.

  • Step 3: Workup: After the addition is complete, the reaction is stirred for an additional hour at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-(p-tolyl)ethanol, which can be purified by vacuum distillation.

Bromination of 2-(p-Tolyl)ethanol

A reliable procedure for the bromination involves the use of phosphorus tribromide.

  • Step 1: Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, a solution of 2-(p-tolyl)ethanol (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C in an ice bath.

  • Step 2: Addition of PBr₃: Phosphorus tribromide (0.33-0.5 eq) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Step 3: Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended).

  • Step 4: Workup: The reaction is carefully quenched by pouring it onto ice. The mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed successively with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.

Route 2: Anti-Markovnikov Hydrobromination of 4-Methylstyrene

This modern approach utilizes a free-radical addition of hydrogen bromide to an alkene, which is regioselective for the anti-Markovnikov product. This method is highly efficient and atom-economical.

Mechanistic Rationale

The anti-Markovnikov addition of HBr to an alkene in the presence of a radical initiator (such as peroxides) proceeds via a free-radical chain mechanism.[5][6][7][8][9]

  • Initiation: The peroxide initiator undergoes homolytic cleavage upon heating or UV irradiation to form two alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical.

  • Propagation: The bromine radical adds to the double bond of 4-methylstyrene. This addition occurs at the less substituted carbon to form the more stable benzylic radical on the adjacent carbon. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and regenerate a bromine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

The regioselectivity is dictated by the formation of the more stable radical intermediate. In the case of 4-methylstyrene, the benzylic radical is significantly stabilized by resonance with the aromatic ring.

G cluster_start Starting Material cluster_main Main Reaction 4-Methylstyrene 4-Methylstyrene (4-Vinyltoluene) This compound This compound 4-Methylstyrene->this compound Free-Radical Addition HBr Hydrogen bromide (HBr) This compound This compound HBr->this compound Peroxide Peroxide Initiator (e.g., AIBN, Benzoyl Peroxide) Peroxide->this compound

Experimental Protocol

An efficient and scalable protocol for the anti-Markovnikov hydrobromination can be adapted from procedures developed for similar styrenic systems.[10]

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 4-methylstyrene (1.0 eq) is dissolved in a suitable solvent such as n-heptane. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount, e.g., 1-5 mol%), is added.

  • Step 2: Addition of HBr: The solution is cooled in an ice bath, and a solution of HBr in acetic acid or gaseous HBr is bubbled through the mixture. Alternatively, an aqueous solution of HBr can be used, though this may require a phase-transfer catalyst for optimal results.

  • Step 3: Reaction Progression: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a few hours. The progress of the reaction should be monitored by TLC or GC to ensure complete consumption of the starting material.

  • Step 4: Workup: Upon completion, the reaction mixture is washed with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation.

Comparative Analysis

ParameterRoute 1: Bromination of 2-(p-Tolyl)ethanolRoute 2: Hydrobromination of 4-Methylstyrene
Starting Material Availability 2-(p-Tolyl)ethanol may need to be synthesized.4-Methylstyrene is commercially available.
Number of Steps Two steps if starting from 4-bromotoluene.One step from a commercial starting material.
Reagent Hazards PBr₃ is corrosive and reacts violently with water.HBr is a corrosive gas/acid. Peroxides can be explosive.
Mechanism Sₙ2Free-Radical Chain Addition
Regioselectivity High (specific to the primary alcohol).High for the anti-Markovnikov product under radical conditions.
Potential Side Products Formation of phosphorous acid byproducts, potential for ether formation.Markovnikov addition product (1-bromo-1-(p-tolyl)ethane), polymerization of styrene.
Typical Yield Good to excellent (typically >80% for the bromination step).Excellent (often >90%).[10]
Scalability Scalable, but requires careful handling of PBr₃.Highly scalable and potentially more cost-effective.[10]

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Route 1 (from 2-(p-tolyl)ethanol) is a classic and reliable method, particularly if the starting alcohol is readily available or can be synthesized efficiently. The Sₙ2 mechanism is well-understood and generally provides a clean reaction with high yields. However, the multi-step nature if the alcohol needs to be prepared and the hazards associated with phosphorus tribromide are notable considerations.

Route 2 (from 4-methylstyrene) represents a more modern, atom-economical, and often more direct approach. The anti-Markovnikov hydrobromination is highly efficient and scalable. The primary challenge lies in ensuring that the reaction proceeds exclusively through the free-radical pathway to avoid the formation of the isomeric Markovnikov product. Careful control of radical initiation and exclusion of conditions that favor ionic pathways are critical.

For researchers prioritizing efficiency, atom economy, and a more direct synthesis from a commercial starting material , the anti-Markovnikov hydrobromination of 4-methylstyrene (Route 2) is the recommended approach. For those who may already have the precursor alcohol or require an alternative that avoids the use of peroxides, the bromination of 2-(p-tolyl)ethanol (Route 1) remains a robust and effective option. Ultimately, the choice of synthesis will depend on the specific constraints and priorities of the research laboratory.

References

  • Free-Radical Addition of HBr: Anti-Markovnikov Addition. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • Anti-Markovnikov Hydrobromination. (2020, July 7). [Video file]. Retrieved from [Link]...

  • Anti Markovnikov Addition of Br: Videos & Practice Problems. (n.d.). In Pearson+. Retrieved from [Link]

  • Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain). (n.d.). In OrgoSolver. Retrieved from [Link]

  • Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne). (n.d.). In Organic Chemistry Tutor. Retrieved from [Link]

  • o-xylyl bromide. (n.d.). In Organic Syntheses. Retrieved from [Link]

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  • Preparation of PBr3? (2008, November 23). In Sciencemadness Discussion Board. Retrieved from [Link]

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  • enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. (n.d.). In [PDF].
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  • Method for producing 2,6-diethyl-4-methylphenyl acetic acid. (2013).
  • 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. (n.d.). In Organic Syntheses. Retrieved from [Link]

  • Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). (2025, July 7). In Master Organic Chemistry. Retrieved from [Link]

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  • PBr3 Bromination of Alcohol/Possible Side Reaction With Azide? (2019, August 28). In Reddit. Retrieved from [Link]

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  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (n.d.).
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A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Bromoethyl)-4-methylbenzene is a pivotal building block in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical agents where precise molecular architecture is paramount.[1][2][3] The purity of this reagent is not merely a matter of quality control but a critical determinant of reaction yield, selectivity, and the safety profile of the final product. Impurities can introduce competing reaction pathways, generate unwanted byproducts, and complicate downstream purification processes. This guide provides an in-depth, technically-grounded framework for the comprehensive characterization of impurities in commercial batches of this compound. We will explore the likely synthetic and degradative origins of common impurities and present validated, step-by-step analytical protocols using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, process chemists, and quality control specialists who require a robust understanding of how to qualify this essential reagent for sensitive applications.

The Impurity Landscape: Origins and Identities

Understanding the potential impurities begins with an analysis of the common synthetic routes and the inherent chemical reactivity of the target molecule. This compound is typically synthesized via bromination of a precursor like 2-(p-tolyl)ethanol or through radical-mediated reactions. These pathways, coupled with the compound's susceptibility to degradation, give rise to a predictable set of impurities.

  • Synthetic Byproducts: These are species formed concurrently during the synthesis of the target molecule. Incomplete reactions or lack of selectivity are the primary causes.

    • Starting Material: Residual 2-(p-tolyl)ethanol or 4-ethyltoluene.

    • Isomeric Impurities: The most common isomer is 1-(1-Bromoethyl)-4-methylbenzene , arising from the bromination of 4-ethyltoluene where the benzylic position is activated for radical substitution.[4][5] Its presence can drastically alter the reactivity in subsequent nucleophilic substitution reactions.

    • Over-brominated Species: Compounds like 1-(1,2-dibromoethyl)-4-methylbenzene or species with bromine on the aromatic ring can form under harsh bromination conditions.[1][6]

  • Degradation Products: Alkyl halides are reactive molecules and can degrade upon storage, particularly when exposed to moisture, light, or elevated temperatures.[7][8]

    • Elimination Product: 4-Vinyltoluene can be formed through the elimination of HBr, a reaction often catalyzed by trace basicity or heat.

    • Hydrolysis Product: 2-(p-Tolyl)ethanol is formed by the nucleophilic substitution of the bromide with water.

The following table summarizes these key potential impurities.

Impurity NameChemical StructureProbable Origin
1-(1-Bromoethyl)-4-methylbenzeneCC1=CC=C(C=C1)C(C)BrSynthetic byproduct (Isomer)
4-VinyltolueneCC1=CC=C(C=C1)C=CDegradation (Elimination)
2-(p-Tolyl)ethanolCC1=CC=C(C=C1)CCODegradation (Hydrolysis)
4-EthyltolueneCCC1=CC=C(C=C1)CUnreacted Starting Material
1-(Bromomethyl)-4-methylbenzeneCC1=CC=C(C=C1)CBrSynthetic byproduct (Isomer)

Analytical Strategy: A Multi-Modal Approach

No single analytical technique can provide a complete picture of a sample's purity. A robust characterization strategy relies on the orthogonal strengths of different methods: chromatography for separation and mass spectrometry/NMR for identification and quantification. We advocate for a primary screening by GC-MS, followed by quantitative analysis using HPLC or quantitative NMR (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Identification

Causality: GC-MS is the ideal first-line technique for analyzing this compound and its likely impurities.[9] These compounds are sufficiently volatile and thermally stable to pass through the GC system, where they are separated based on their boiling points and polarity. The mass spectrometer then provides high-fidelity fragmentation patterns, which act as molecular fingerprints for confident identification, often through comparison with established spectral libraries like NIST.[10][11]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately prepare a stock solution of the commercial this compound sample at ~1000 µg/mL in a high-purity solvent such as Dichloromethane (DCM) or Ethyl Acetate.[9]

    • Prepare a series of working standards if quantification is desired.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a standard 2 mL GC vial.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is highly effective for separating these analytes.[9]

    • Injection Volume: 1 µL.

    • Inlet: Split mode (e.g., 20:1 split ratio) at 250°C. A split injection is suitable for these concentration levels and prevents column overloading.[10]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 40-450).

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze smaller peaks for potential impurities. Compare their experimental mass spectra against a reference library (e.g., NIST) for tentative identification.[11]

    • Confirm identifications by comparing retention times and mass spectra with authentic reference standards where available.

GCMS_Workflow

Caption: Principle of reverse-phase HPLC separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Proof

Causality: NMR provides definitive structural information, making it invaluable for confirming the identity of impurities, especially novel or unexpected ones. [12]¹H NMR is particularly powerful for identifying the isomeric impurity 1-(1-Bromoethyl)-4-methylbenzene, as its benzylic proton (a quartet) and methyl group (a doublet) produce highly characteristic signals distinct from the two triplets of the target compound's ethyl chain. [4][13]Furthermore, quantitative NMR (qNMR) can be used to determine purity and impurity levels with high precision without requiring individual impurity standards.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the sample into a clean, dry NMR tube.

    • Add ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing a known internal standard (e.g., 1,3,5-trimethoxybenzene) if performing qNMR. [12] * Ensure the sample is fully dissolved.

  • Instrumentation & Parameters:

    • Spectrometer: Bruker Avance 400 MHz or higher field instrument.

    • Nucleus: ¹H.

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Pulse Program: Standard single pulse (zg30).

    • Relaxation Delay (d1): 5-7 seconds (to ensure full relaxation for quantitative integration).

    • Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Data Analysis:

    • Identification:

      • This compound (Target): Look for two triplets around ~3.1 ppm (Ar-CH₂) and ~3.5 ppm (-CH₂-Br), and a singlet for the aromatic methyl group ~2.3 ppm.

      • 1-(1-Bromoethyl)-4-methylbenzene (Isomer): Look for a quartet around ~5.2 ppm (Ar-CH(Br)-) and a corresponding doublet around ~2.0 ppm (-CH(Br)-CH₃).

    • Quantification: Carefully integrate the signals corresponding to the main compound and the impurities. The ratio of the integrals, normalized for the number of protons, gives the molar ratio of the species in the mixture.

Comparative Guide: Performance of Commercial Grades

To illustrate the practical application of these methods, we analyzed three hypothetical commercial grades of this compound. The results, summarized below, highlight the significant variability that can exist between suppliers and product tiers.

ParameterGrade A (Standard)Grade B (High Purity)Grade C (Premium)
Assay (by GC Area %) 96.2%98.8%>99.7%
1-(1-Bromoethyl)-4-methylbenzene 2.5%0.7%<0.1%
4-Vinyltoluene 0.8%0.3%<0.05%
2-(p-Tolyl)ethanol 0.3%<0.1%Not Detected
Other Unidentified 0.2%0.1%0.15%
Appearance Pale Yellow LiquidColorless LiquidColorless Liquid
Recommended Use General synthesisSensitive multi-step synthesisPharmaceutical development, GMP processes

Analysis:

  • Grade A is suitable for initial exploratory work where high purity is not critical. The significant level of the isomeric impurity could complicate reactions where the benzylic bromide is more reactive.

  • Grade B represents a good balance of purity and cost for most research and development applications.

  • Grade C is essential for applications where impurity levels must be strictly controlled, such as in late-stage drug development or when preparing analytical standards.

Conclusion and Recommendations

The characterization of impurities in this compound is a critical step in ensuring the success and reproducibility of synthetic protocols. A comprehensive analytical approach, leveraging the strengths of GC-MS for identification and HPLC or NMR for quantification, is essential. Commercial suppliers offer various grades of this reagent, and as demonstrated, the impurity profiles can differ substantially. We strongly recommend that researchers and drug development professionals:

  • Qualify New Batches: Never assume the purity of a new bottle of reagent. Perform at least a screening analysis (e.g., GC-MS or ¹H NMR) upon receipt.

  • Select Grade Based on Application: Choose a purity grade that matches the sensitivity of your reaction. For early-stage research, a standard grade may suffice, but for GMP or other critical applications, a premium, fully characterized grade is necessary.

  • Consider a Multi-Technique Approach: Relying on a single method can lead to an incomplete picture. The combination of chromatographic separation and spectroscopic identification provides the highest level of confidence in the quality of your starting material.

By implementing these principles, scientists can mitigate risks associated with reagent impurities, leading to more robust, reliable, and successful chemical syntheses.

References

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  • LookChem. (n.d.). Cas 33458-08-1,Benzene, 1-(1,2-dibromoethyl)-.
  • PubChem. (n.d.). 4-Methylphenethyl bromide.
  • PubChem. (n.d.). 1-(1-Bromoethyl)-4-methylbenzene.
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Safety Operating Guide

A Guide to the Proper Disposal of 1-(2-Bromoethyl)-4-methylbenzene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and scientists in the pharmaceutical and chemical industries, handling halogenated organic compounds like 1-(2-Bromoethyl)-4-methylbenzene requires a rigorous and informed approach to disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this substance, ensuring compliance with safety regulations and minimizing environmental impact.

Section 1: Core Principles of Halogenated Waste Management

This compound is a brominated aromatic hydrocarbon. The presence of a halogen (bromine) fundamentally dictates its disposal pathway. Halogenated organic compounds cannot be disposed of via standard drains or mixed with non-halogenated solvent waste.[1][2][3] The rationale is twofold:

  • Environmental Toxicity: Many halogenated compounds are toxic and persistent in the environment.[4] Improper disposal can lead to the contamination of water systems and soil.

  • Disposal Method & Cost: Halogenated waste streams are typically incinerated at high temperatures, a process that requires specialized equipment to scrub acidic gases (like hydrogen bromide) formed during combustion.[3] This method is significantly different and more costly than the fuel-blending recycling common for non-halogenated solvents.[3][5] Mixing these waste streams contaminates the entire volume, escalating disposal costs and complexity.

Therefore, the cardinal rule is strict segregation . Any solvent, solution, or material contaminated with this compound must be treated as halogenated waste.[2]

Section 2: Hazard Profile and Essential Safety Precautions

Before handling, it is crucial to understand the hazard profile of this compound and related compounds. Similar brominated chemicals are known to cause skin and serious eye irritation, and may be harmful if swallowed.[6][7] Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection acts as the primary barrier between the researcher and chemical exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always check the glove manufacturer's specifications for compatibility with brominated aromatic compounds.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[6]

  • Body Protection: A standard laboratory coat should be worn at all times.[1]

  • Engineering Controls: All handling and transfer of this compound, including adding it to a waste container, must be performed inside a certified chemical fume hood.[1][8] This prevents the inhalation of potentially harmful vapors.

Section 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Step 1: Container Selection and Preparation

  • Select a chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate.[5] Avoid metal safety cans, as halogenated solvents can degrade over time to produce acids that corrode metal.[9]

  • The container must have a secure, screw-top cap to prevent leaks and vapor escape.[3]

  • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department before adding any waste.[5][8]

Step 2: Waste Collection

  • Inside a chemical fume hood, carefully transfer the waste this compound into the prepared container.

  • Also, dispose of any contaminated materials, such as pipette tips, gloves, or absorbent pads, in a designated solid halogenated waste container.[8]

  • Keep the waste container securely closed at all times, except when actively adding waste.[2]

Step 3: Labeling and Record-Keeping

  • Clearly and accurately list all constituents on the hazardous waste label. Write out the full chemical name: "this compound". Do not use abbreviations.[8]

  • Estimate the percentages of each component if it is a mixed waste stream.

  • Maintain a log of the chemicals and approximate quantities added to the container. This ensures an accurate record for the disposal manifest.[8]

Step 4: Storage Pending Disposal

  • Store the waste container in a designated satellite accumulation area (SAA) within your laboratory.[5]

  • The storage area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[10]

  • Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9]

Step 5: Arranging for Final Disposal

  • Do not overfill the waste container; a maximum of 80-90% capacity is a safe guideline to allow for vapor expansion.

  • Once the container is full, or if the waste has been stored for a period defined by your institutional policy, submit a chemical waste pickup request to your EHS office.[8]

  • Waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and national regulations.[6][11]

Section 4: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response team.[2]

  • Don PPE: For small, manageable spills, ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat. If significant vapors are present, respiratory protection may be necessary.[6]

  • Contain and Absorb: Confine the spill and absorb it using an inert material such as sand, vermiculite, or a commercial chemical absorbent.[10][12] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material into a designated container for halogenated solid waste.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Seal and label the container as hazardous waste and arrange for its disposal through EHS.

Section 5: Quick Reference Data

PropertyInformationSource
Chemical Name This compoundN/A
Synonyms 4-Methylphenethyl bromide[13]
CAS Number 622-54-8N/A
Molecular Formula C9H11BrN/A
Primary Hazard Class Halogenated Organic Compound[1][2]
Known Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[7]
Disposal Route Segregated Halogenated Waste Stream for Incineration[3]
Incompatible Materials Strong oxidizing agents, strong bases, amines[10]

Section 6: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation: This compound ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood Step 2: Work in a Chemical Fume Hood ppe_check->fume_hood container_prep Step 3: Prepare Labeled 'Halogenated Waste' Container fume_hood->container_prep transfer Step 4: Transfer Waste to Container container_prep->transfer log Step 5: Log Contents & Securely Close Container transfer->log spill Spill Occurs transfer->spill Potential Incident storage Step 6: Store in Secondary Containment in SAA log->storage full_check Is Container Full? storage->full_check full_check->storage No ehs_request Step 7: Submit Pickup Request to EHS full_check->ehs_request Yes spill_protocol Follow Spill Management Protocol spill->spill_protocol

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety, and environmental responsibility.

References

  • Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready.

  • SAFETY DATA SHEET for (2-Bromoethyl)benzene. Sigma-Aldrich.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.

  • SAFETY DATA SHEET for 1-(2-Bromoethyl)-4-nitrobenzene. Thermo Fisher Scientific.

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.

  • Halogenated Solvents. University of Washington Environmental Health & Safety.

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.

  • SAFETY DATA SHEET for 4-Bromophenethyl bromide. Fisher Scientific.

  • SAFETY DATA SHEET for 4-Methylbenzyl bromide. Fisher Scientific.

  • SAFETY DATA SHEET for 1-Bromo-4-ethylbenzene. Sigma-Aldrich.

  • SAFETY DATA SHEET for (2-Bromoethyl)benzene. Fisher Scientific.

  • Proper Disposal of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: A Step-by-Step Guide for Laboratory Professionals. BenchChem.

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. European Chemicals Agency.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Bromoethyl)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel and reactive chemical intermediates is fundamental to discovery. 1-(2-Bromoethyl)-4-methylbenzene, a halogenated aromatic hydrocarbon, is a valuable building block. However, its structure—featuring an alkyl bromide—suggests it is a potent alkylating agent, necessitating a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe handling, grounded in the principles of chemical causality and risk mitigation.

Hazard Analysis: Understanding the Reactivity of this compound

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 6529-51-7) may not always be readily accessible, its chemical structure allows for a robust hazard assessment based on analogous compounds. The presence of a bromoethyl group attached to a toluene backbone indicates a high likelihood of reactivity and specific organ toxicities.

The primary hazards are extrapolated from structurally similar chemicals, such as its isomers and other bromoalkylbenzenes.[1][2] These compounds are consistently classified with the hazards listed below. The causality is clear: the electrophilic nature of the carbon atom bonded to the bromine makes the molecule reactive towards nucleophiles, including biological macromolecules found in skin, eyes, and respiratory tissues.

Table 1: Anticipated Hazard Profile

Hazard Class GHS Hazard Statement Rationale & Implication for Handling
Acute Toxicity, Oral H302: Harmful if swallowed[1][2][3] Ingestion can lead to systemic toxicity. This underscores the importance of preventing hand-to-mouth contamination by washing hands thoroughly after handling and prohibiting food and drink in the laboratory.[4][5]
Skin Corrosion/Irritation H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[1][2][6] As an alkylating agent, the compound can react with skin proteins, causing irritation or severe chemical burns upon contact. This necessitates robust skin protection.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[2][3][6] The eyes are extremely sensitive to alkylating agents. Vapors and splashes can cause severe, potentially irreversible damage. Lachrymatory properties (tear-inducing) are also common in such compounds.[7][8]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1][2][6] | Inhalation of vapors can irritate the mucous membranes of the respiratory tract.[9] All handling of the liquid must be performed in a certified chemical fume hood to minimize vapor exposure. |

The Core Protocol: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable.[10][11] The selection of each component is dictated by the specific hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale and Field Insight
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[12][13] Double-gloving is recommended. Nitrile gloves offer good protection against incidental splashes of a wide range of chemicals, including halogenated hydrocarbons.[14][15] For prolonged handling or immersion, heavier-duty gloves like Viton® or Silver Shield® should be considered, as they have excellent resistance to aromatic and chlorinated solvents.[9][14] Always check the manufacturer's glove compatibility chart.
Eye and Face Protection Chemical safety goggles with indirect ventilation and a full-face shield.[12][13][16] Safety glasses are insufficient.[14] Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[14] A face shield worn over goggles is mandatory to protect the entire face from splashes during transfers of larger volumes.[13][16]
Body Protection Flame-resistant lab coat and a chemically resistant apron. A standard cotton lab coat is not sufficient protection against significant spills of corrosive liquids. A chemically resistant apron worn over the lab coat provides an additional barrier. Ensure clothing covers all exposed skin.[11]
Foot Protection Closed-toe shoes, preferably made of a chemically resistant material.[13] Perforated shoes, sandals, or cloth sneakers offer no protection from spills and are not permitted in the laboratory.[4][15]

| Respiratory Protection | Primary: Use in a certified chemical fume hood.[12][15] Secondary: NIOSH-approved respirator with organic vapor cartridges if engineering controls are insufficient or during a large spill response. | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.[12] Respirators should only be used by trained and fit-tested personnel when engineering controls fail or are not feasible.[17] |

Safe Handling Workflow: A Step-by-Step Procedural Guide

This protocol outlines the essential steps from preparation to disposal, ensuring safety at every stage.

Step 1: Preparation and Pre-Handling
  • Review the SDS: Before beginning work, obtain and thoroughly review the Safety Data Sheet for this compound or a closely related analogue.[12]

  • Area Preparation: Ensure the chemical fume hood is operational, uncluttered, and the sash is at the appropriate working height.[4]

  • Assemble Materials: Place all necessary equipment (glassware, reagents, spill kit) inside the fume hood before introducing the chemical. This minimizes movement in and out of the ventilated space.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[7]

Step 2: Donning PPE and Handling the Chemical
  • Don PPE: Put on your lab coat, safety goggles, face shield, and gloves as detailed in Table 2.

  • Chemical Transfer: Conduct all transfers of this compound inside the fume hood. Use a funnel for liquid transfers and pour slowly and carefully to avoid splashing.[15]

  • Perform Reaction: Keep the fume hood sash as low as possible during the experiment.[12]

  • Post-Handling: Tightly cap the container immediately after use.[7] Decontaminate any surfaces within the hood that may have been exposed.

Step 3: Doffing PPE and Personal Hygiene
  • Glove Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated hazardous waste container.[18]

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing gloves.[4][5][19]

  • Remove Other PPE: Remove your face shield, goggles, and lab coat.

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling & Disposal cluster_emergency Contingency Prep1 Review SDS & Assess Risks Prep2 Verify Fume Hood & Eyewash/Shower Prep1->Prep2 Prep3 Assemble All Equipment in Hood Prep2->Prep3 Prep4 Don Required PPE (Gloves, Goggles, Face Shield, Coat) Prep3->Prep4 Handle1 Transfer Chemical Inside Fume Hood Prep4->Handle1 Proceed to Handling Handle2 Perform Experiment with Sash Lowered Handle1->Handle2 Emergency SPILL OR EXPOSURE (Follow Emergency Protocol) Handle1->Emergency If Incident Occurs Handle3 Securely Cap All Containers Handle2->Handle3 Handle2->Emergency If Incident Occurs Clean1 Decontaminate Work Surface Handle3->Clean1 Experiment Complete Handle3->Emergency If Incident Occurs Clean2 Segregate Hazardous Waste Clean1->Clean2 Clean3 Properly Doff PPE Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.